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  • Product: Fmoc-Met-OPfp
  • CAS: 86060-94-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-Met-OPfp

For Researchers, Scientists, and Drug Development Professionals Introduction N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp) is a critical reagent in modern solid-phase peptide synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp) is a critical reagent in modern solid-phase peptide synthesis (SPPS).[1][2] As a pre-activated amino acid derivative, it offers an efficient and reliable method for the incorporation of methionine residues into synthetic peptide chains.[3] This guide provides a comprehensive overview of the chemical properties of Fmoc-Met-OPfp, detailed experimental protocols for its use, and a discussion of its role in the synthesis of peptides for research and therapeutic development.

Chemical Properties of Fmoc-Met-OPfp

Fmoc-Met-OPfp is a white to slightly yellow crystalline powder. Its chemical structure consists of the amino acid methionine, with its α-amino group protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group and its carboxyl group activated as a pentafluorophenyl (OPfp) ester.[3] This pre-activated form allows for direct and efficient coupling to the free amino terminus of a growing peptide chain, often without the need for additional in-situ coupling reagents.[3]

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₂₆H₂₀F₅NO₄S[4]
Molecular Weight 537.50 g/mol [2][4]
Appearance White to slight yellow to beige powder
Melting Point 130-140 °C
Solubility Clearly soluble in DMF (0.5 mmol in 3 ml)
Optical Rotation [α]²⁵/D -14.5 to -11.5° (c=1 in chloroform)
Purity (HPLC) ≥ 97.0% (a/a)
Storage Temperature 15-25°C
Structural Information
IdentifierValueReference(s)
CAS Number 86060-94-8[5]
SMILES String Fc1c(c(c(c(c1F)F)OC(=O)--INVALID-LINK--CCSC)F)F
InChI Key OKDPSRDTLNXPFQ-SFHVURJKSA-N

Role in Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Met-OPfp is integral to the Fmoc/tBu strategy of SPPS.[6] The Fmoc protecting group is stable under acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[7][8] The pentafluorophenyl ester is a highly reactive leaving group, facilitating rapid and efficient amide bond formation.[3] This high reactivity minimizes the risk of racemization, a common side reaction in peptide synthesis.[2]

The general workflow for incorporating a methionine residue using Fmoc-Met-OPfp in SPPS is depicted below.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Resin->Coupling Fmoc_Met_OPfp Fmoc-Met-OPfp Fmoc_Met_OPfp->Coupling Wash1 Wash (e.g., DMF) Coupling->Wash1 Formation of Peptide Bond Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash (e.g., DMF) Fmoc_Deprotection->Wash2 Removal of Fmoc Group Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Next_Cycle->Cleavage After Final Amino Acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

General workflow for a single coupling cycle in Fmoc-SPPS using Fmoc-Met-OPfp.

Experimental Protocols

The following are detailed methodologies for the key steps involving Fmoc-Met-OPfp in solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-Met-OPfp to a Resin-Bound Peptide

This protocol describes the coupling of Fmoc-Met-OPfp to a resin with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Fmoc-Met-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • In a separate vial, dissolve 3 equivalents of Fmoc-Met-OPfp in DMF.

  • (Optional) To enhance the reaction rate, 3 equivalents of HOBt can be added to the Fmoc-Met-OPfp solution.

  • Add the Fmoc-Met-OPfp solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and the completion of the coupling.

  • Once the reaction is complete, drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Coupling_Protocol start Start: Resin with Free N-terminus swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_reagents Add Reagent Solution to Resin drain1->add_reagents prepare_reagents Prepare Fmoc-Met-OPfp Solution in DMF (Optional: Add HOBt) prepare_reagents->add_reagents agitate Agitate at Room Temperature (1-2h) add_reagents->agitate monitor Monitor Reaction (Kaiser Test) agitate->monitor monitor->agitate Positive Test (Recouple) drain2 Drain Coupling Solution monitor->drain2 Negative Test wash Wash Resin with DMF drain2->wash end End: Resin-Bound Fmoc-Met-Peptide wash->end

Workflow for the coupling of Fmoc-Met-OPfp.
Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle.

Materials:

  • Resin-bound peptide with N-terminal Fmoc protection

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Wash the resin-bound peptide with DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • The resin is now ready for the next coupling step. The completion of the deprotection can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct in the washings.[7]

Deprotection_Protocol start Start: Resin-Bound Fmoc-Protected Peptide wash1 Wash with DMF start->wash1 deprotect1 Treat with 20% Piperidine/DMF (5-10 min) wash1->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Repeat Treatment with 20% Piperidine/DMF (5-10 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 wash2 Wash Thoroughly with DMF drain2->wash2 end End: Resin-Bound Peptide with Free N-terminus wash2->end

Workflow for Fmoc deprotection.
Protocol 3: Cleavage of the Peptide from the Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing methionine is TFA/water/TIS (95:2.5:2.5, v/v/v). For peptides also containing other sensitive residues like Cysteine or Tryptophan, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.[1]

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the purification of the crude peptide.

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and a small amount of organic solvent like acetonitrile or isopropanol to aid solubility.

  • Filter the peptide solution to remove any insoluble material.

  • Inject the filtered solution onto the C18 column equilibrated with a low percentage of Solvent B (e.g., 5%).

  • Elute the peptide using a linear gradient of increasing concentration of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm.

  • Collect fractions corresponding to the major peak of the desired peptide.

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Analytical Characterization

  • ¹H NMR: The spectrum would show characteristic signals for the fluorenyl group (aromatic protons), the methionine side chain (methyl and methylene protons), and the pentafluorophenyl group.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and carbamate, as well as the carbons of the aromatic rings and the methionine backbone and side chain.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 537.50 Da, along with potential fragmentation patterns.

Conclusion

Fmoc-Met-OPfp is an indispensable tool in the field of peptide synthesis, enabling the efficient and reliable incorporation of methionine residues into peptide chains. Its pre-activated nature simplifies the coupling process and minimizes side reactions. The detailed protocols provided in this guide offer a practical framework for researchers and scientists to effectively utilize Fmoc-Met-OPfp in their peptide synthesis endeavors, from small-scale research to the development of novel peptide-based therapeutics. Careful adherence to these protocols and appropriate analytical monitoring will ensure the successful synthesis of high-quality methionine-containing peptides.

References

Exploratory

An In-depth Technical Guide to Fmoc-Met-OPfp: Structure, Properties, and Application in Peptide Synthesis

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp), a critical reagent in modern peptide synthesis. Tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp), a critical reagent in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, molecular weight, and its application in Solid-Phase Peptide Synthesis (SPPS), supported by experimental protocols and graphical representations.

Core Properties of Fmoc-Met-OPfp

Fmoc-Met-OPfp is a protected amino acid derivative specifically designed for use in Fmoc-based solid-phase peptide synthesis.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino function of methionine, while the pentafluorophenyl (OPfp) ester acts as a highly efficient activating group for the carboxyl function. This pre-activation allows for direct and rapid amide bond formation without the need for additional in-situ coupling reagents, thereby simplifying the synthesis process and minimizing potential side reactions.[1][2]

The key physicochemical properties of Fmoc-Met-OPfp are summarized in the table below for quick reference.

PropertyValueReferences
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester[3][4]
Molecular Formula C₂₆H₂₀F₅NO₄S[5][6][7]
Molecular Weight 537.50 g/mol [3][5][7]
CAS Number 86060-94-8[3][4][5][7]
Appearance White to slightly yellow or beige powder[3]
Melting Point 130-140 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Role in Solid-Phase Peptide Synthesis

The use of Fmoc-protected amino acid pentafluorophenyl esters is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). The OPfp ester is an excellent leaving group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[8][9] This high reactivity leads to significantly faster coupling times compared to other active esters.[8][9]

The primary advantages of employing Fmoc-Met-OPfp in SPPS include:

  • High Reactivity and Speed: The pre-activated nature of the OPfp ester allows for rapid and efficient coupling reactions, which is particularly beneficial for the synthesis of long or sterically hindered peptides.[1][2][8]

  • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate activating reagent, which can reduce the occurrence of unwanted modifications and racemization.[2][8]

  • Stability: Fmoc-Met-OPfp is a stable, crystalline compound that is well-suited for automated SPPS.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Fmoc-amino acid-OPfp esters and their subsequent use in a typical SPPS workflow.

This protocol describes a general method for the preparation of Fmoc-amino acid pentafluorophenyl esters using dicyclohexylcarbodiimide (DCC) as a coupling agent.[8][10]

Materials:

  • Fmoc-L-methionine (Fmoc-Met-OH)

  • Pentafluorophenol (Pfp-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-L-methionine (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous THF to the cold solution dropwise.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 3-5 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Filter off the precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-Met-OPfp.

This protocol outlines the coupling of Fmoc-Met-OPfp to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Met-OPfp

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to increase reactivity)[11]

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, dissolve Fmoc-Met-OPfp (2-4 equivalents relative to the resin loading) and, if used, HOBt (2-4 equivalents) in DMF.

  • Add the solution of Fmoc-Met-OPfp to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test). A negative test indicates the absence of free primary amines and a complete reaction.

  • Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF to remove excess reagents.

This protocol describes the removal of the Fmoc protecting group to liberate the N-terminal amine for the next coupling step.[11]

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • 20% Piperidine in DMF (v/v)

  • DMF

Procedure:

  • Treat the peptide-resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.

  • Drain the reaction vessel and wash the peptide-resin extensively with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct. The resin is now ready for the next coupling cycle.

Diagrams and Workflows

Visual representations of the chemical synthesis and the overall peptide synthesis workflow are provided below using the DOT language.

Synthesis_of_Fmoc_Met_OPfp FmocMetOH Fmoc-Met-OH THF THF, 0°C to RT FmocMetOH->THF PfpOH Pentafluorophenol PfpOH->THF DCC DCC DCC->THF FmocMetOPfp Fmoc-Met-OPfp THF->FmocMetOPfp DCU DCU (precipitate) THF->DCU

Caption: Synthesis of Fmoc-Met-OPfp from Fmoc-Met-OH and Pentafluorophenol.

SPPS_Workflow start Start: Resin with Linker and Protected Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-AA-OPfp in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Cycle cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) repeat->cleavage Final Cycle peptide Purified Peptide cleavage->peptide

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Foundational

A Comprehensive Technical Guide to the Synthesis and Preparation of Fmoc-Met-OPfp

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the synthesis and preparation of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and preparation of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp), a critical reagent in modern solid-phase peptide synthesis (SPPS). This document details the physicochemical properties, a representative synthesis protocol, and the significance of Fmoc-Met-OPfp in the development of peptide-based therapeutics. The information is curated to be a valuable resource for researchers, chemists, and professionals in the field of drug development.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester, commonly abbreviated as Fmoc-Met-OPfp, is a cornerstone activated amino acid derivative utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides a base-labile N-terminal protection, while the pentafluorophenyl (Pfp) ester serves as a highly efficient activating group for the carboxylic acid moiety.[1][2] This pre-activation strategy facilitates rapid and efficient amide bond formation, minimizing the need for in-situ coupling reagents and thereby reducing the potential for side reactions and racemization.[3][4] The use of Fmoc-Met-OPfp is particularly advantageous for the incorporation of the methionine residue, which contains a sulfur-containing side chain that can be susceptible to oxidation during synthesis.[5] The high reactivity and stability of Fmoc-Met-OPfp contribute to higher purity and yield of the final peptide product, making it an indispensable tool in the synthesis of complex peptides for research and pharmaceutical applications.[2][6]

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of Fmoc-Met-OPfp is presented in the table below. This data is essential for the proper handling, storage, and characterization of the compound.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester
Synonyms Fmoc-L-Methionine pentafluorophenyl ester, Fmoc-Met-OPfp
CAS Number 86060-94-8
Molecular Formula C₂₆H₂₀F₅NO₄S
Molecular Weight 537.50 g/mol
Appearance White to off-white or slight yellow to beige powder[4][7]
Melting Point 130-140 °C[4]
Purity (HPLC) ≥97.0%[4]
Optical Rotation [α]²⁵/D = -14.5 to -11.5° (c=1 in chloroform)[4][7]
Solubility Clearly soluble in DMF (0.5 mmole in 3 ml)[4][7]
Storage Temperature 15-25°C[4]
Primary Application Fmoc solid-phase peptide synthesis[4]

Synthesis of Fmoc-Met-OPfp

The synthesis of Fmoc-Met-OPfp is achieved through the esterification of Fmoc-L-methionine (Fmoc-Met-OH) with pentafluorophenol. A common method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species that readily reacts with pentafluorophenol. The following is a representative experimental protocol for the synthesis of Fmoc-amino acid-OPfp esters, which can be adapted for Fmoc-Met-OPfp.

General Experimental Protocol

Materials:

  • Fmoc-L-methionine (Fmoc-Met-OH) (1 equivalent)

  • Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate (1.1 equivalents)[8]

  • Pyridine or Diisopropylethylamine (DIEA) (1-1.2 equivalents)[8]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve Fmoc-Met-OH (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.[8]

  • Esterification: Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.[8]

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure Fmoc-Met-OPfp ester as a crystalline solid.[8]

Note: This is a general procedure. The specific reaction conditions, such as temperature, reaction time, and solvent ratios for recrystallization, may need to be optimized for the synthesis of Fmoc-Met-OPfp to achieve the best yield and purity.

Visualization of Synthesis and Structure

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Fmoc-Met-OPfp from its starting materials.

Synthesis_Workflow Fmoc_Met_OH Fmoc-Met-OH Reaction Esterification Reaction Fmoc_Met_OH->Reaction PFP_reagent Pentafluorophenyl Trifluoroacetate/ Chloroformate PFP_reagent->Reaction Base Pyridine or DIEA Base->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Recrystallization (EtOAc/Hexane) Workup->Purification Final_Product Fmoc-Met-OPfp Purification->Final_Product

Caption: General workflow for the synthesis of Fmoc-Met-OPfp.

Chemical Structure of Fmoc-Met-OPfp

The diagram below shows the chemical structure of the Fmoc-Met-OPfp molecule, highlighting its key functional groups.

Caption: Chemical structure of Fmoc-Met-OPfp.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Met-OPfp is a pre-activated amino acid derivative, which streamlines the coupling process in SPPS. The pentafluorophenyl ester is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

Signaling Pathway of a Coupling Step in SPPS

The following diagram illustrates the key steps in the coupling of Fmoc-Met-OPfp to a resin-bound peptide chain.

SPPS_Coupling_Pathway Resin_Peptide Resin-Bound Peptide with Free N-terminus Nucleophilic_Attack Nucleophilic Attack Resin_Peptide->Nucleophilic_Attack Fmoc_Met_OPfp Fmoc-Met-OPfp Fmoc_Met_OPfp->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms PFP_Leaving Pentafluorophenol Leaving Group Tetrahedral_Intermediate->PFP_Leaving Collapses to release Coupled_Peptide Resin-Bound Peptide (n+1 residues) Tetrahedral_Intermediate->Coupled_Peptide Forms

Caption: Coupling step in SPPS using Fmoc-Met-OPfp.

Conclusion

Fmoc-Met-OPfp is a highly valuable and efficient reagent for the incorporation of methionine in solid-phase peptide synthesis. Its pre-activated nature simplifies coupling protocols, reduces side reactions, and ultimately contributes to the synthesis of high-purity peptides. This technical guide provides a comprehensive overview of its synthesis, properties, and application, serving as a practical resource for scientists and researchers in the field of peptide chemistry and drug discovery. The continued use of well-characterized and high-purity reagents like Fmoc-Met-OPfp is paramount to advancing the development of novel peptide-based therapeutics.

References

Exploratory

The Core Mechanism and Application of Fmoc-Met-OPfp in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the mechanism of action and practical application of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp) in Solid-Phase Peptide Synthesis (SPPS). As a critical reagent, Fmoc-Met-OPfp offers a streamlined and efficient method for the incorporation of methionine residues into synthetic peptides, a process vital for the development of novel therapeutics and research tools. This document provides a detailed overview of its core chemistry, quantitative performance data, comprehensive experimental protocols, and visual representations of the underlying processes to facilitate its effective use in the laboratory.

Mechanism of Action: The Role of the Pentafluorophenyl Ester

Fmoc-Met-OPfp is a pre-activated amino acid derivative designed for efficient peptide bond formation in Fmoc-based SPPS.[1] Its efficacy is rooted in the chemical properties of its two key functional components: the N-terminal Fmoc protecting group and the C-terminal pentafluorophenyl (PFP) active ester.

The Fmoc group serves as a temporary protecting group for the α-amino group of methionine. It is stable under the coupling conditions but can be readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), through a β-elimination mechanism.[2] This orthogonal deprotection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups commonly used in Fmoc SPPS.

The core of Fmoc-Met-OPfp's mechanism lies in the pentafluorophenyl ester . The PFP group is a highly effective leaving group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This property renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain anchored to the solid support.[3] This high reactivity facilitates a rapid and efficient acylation reaction, leading to the formation of a stable peptide bond.[1]

The use of a pre-activated ester like Fmoc-Met-OPfp offers several advantages over in-situ activation methods:

  • Speed and Efficiency: The high reactivity of the PFP ester leads to faster coupling times.[4]

  • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to potentially harsh activating reagents and their byproducts, which can minimize unwanted modifications.[1]

  • Simplicity: The direct reaction of the activated amino acid with the resin-bound peptide simplifies the coupling step, often eliminating the need for additional coupling additives.[1]

Quantitative Data Presentation

The selection of a coupling strategy in SPPS is often guided by quantitative measures of efficiency, speed, and the potential for side reactions. The following tables summarize the comparative performance of PFP esters and other coupling reagents.

Table 1: Comparative Performance of Common Coupling Reagents in SPPS

Coupling Reagent/MethodRelative Speed of CouplingTypical Coupling TimeCrude Peptide Purity (Example: G-LHRH)
PFP Esters (OPfp) High30-120 minGenerally high
HCTU Very High2 x 1 min~90%
HATU Very High2 x 1 min~88%
PyBOP High2 x 1 min~48% (for difficult sequences)
DIC/HOBt Moderate1-2 hoursVariable

Data synthesized from multiple sources comparing various coupling agents under different conditions. Actual performance may vary depending on the specific peptide sequence and synthesis conditions.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving the use of Fmoc-Met-OPfp in manual Fmoc-SPPS.

Protocol for Coupling of Fmoc-Met-OPfp

This protocol outlines the procedure for coupling Fmoc-Met-OPfp to a deprotected N-terminal amine on the solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Met-OPfp (1.5 - 3.0 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation: Ensure the peptide-resin has been subjected to Fmoc deprotection and thoroughly washed with DMF to remove any residual piperidine.

  • Dissolution of Fmoc-Met-OPfp: In a separate vessel, dissolve the required amount of Fmoc-Met-OPfp in DMF.

  • Coupling Reaction: Add the Fmoc-Met-OPfp solution to the reaction vessel containing the peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 30-120 minutes. The optimal coupling time can vary depending on the steric hindrance of the N-terminal amino acid of the peptide-resin.

  • Monitoring the Reaction (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and thus, a complete coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted Fmoc-Met-OPfp and the pentafluorophenol byproduct.

Protocol for Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the newly coupled methionine residue to prepare for the next coupling cycle.

Materials:

  • Peptide-resin with N-terminal Fmoc-methionine

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for manual SPPS

Procedure:

  • Initial Piperidine Treatment: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate for 3-5 minutes and then drain the solution.[2]

  • Second Piperidine Treatment: Add a fresh aliquot of the 20% piperidine in DMF solution to the peptide-resin. Agitate for an additional 10-15 minutes.[2]

  • Draining: Drain the piperidine solution from the reaction vessel.

  • Thorough Washing: Wash the peptide-resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next coupling step.

Management of Methionine Side Reactions

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide and S-alkylation, primarily during the final acidolytic cleavage from the resin.[7][8]

Prevention during Cleavage:

To minimize these side reactions, a scavenger cocktail is typically added to the trifluoroacetic acid (TFA) cleavage solution.

  • Recommended Cleavage Cocktail for Methionine-containing Peptides:

    • 94% TFA

    • 2.5% Water

    • 2.5% 1,2-Ethanedithiol (EDT)

    • 1% Triisopropylsilane (TIS)

Note: The addition of EDT is particularly effective in suppressing the oxidation of methionine.[9] In some cases, adding a small amount of ammonium iodide to the cleavage mixture has also been shown to reduce methionine sulfoxide formation.[7]

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations in the application of Fmoc-Met-OPfp in SPPS.

SPPS_Workflow Start Start: Free Amine on Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection If starting with Fmoc-AA-Resin Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling: Fmoc-Met-OPfp in DMF Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Repeat Repeat Cycle or Proceed to Cleavage Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid End End: Peptide Elongation Repeat->End Final Amino Acid

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Peptide_Bond_Formation Reactants Growing Peptide Chain on Resin with Free N-terminal Amine Fmoc-Met-OPfp (Activated Ester) TS Nucleophilic Attack Reactants->TS Peptide Bond Formation Step Products Elongated Peptide Chain (New Peptide Bond Formed) Pentafluorophenol (Leaving Group) TS->Products

Caption: Mechanism of peptide bond formation using Fmoc-Met-OPfp.

References

Foundational

Technical Guide: Physicochemical Properties of Fmoc-Met-OPfp for Advanced Peptide Synthesis

This technical guide provides an in-depth overview of the solubility and stability of N-α-Fmoc-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). The informa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility and stability of N-α-Fmoc-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction to Fmoc-Met-OPfp

Fmoc-Met-OPfp is an activated amino acid derivative widely employed in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for a base-labile deprotection strategy, while the pentafluorophenyl (OPfp) ester is a highly reactive leaving group that facilitates efficient peptide bond formation. The use of such activated esters is a cornerstone of modern SPPS, enabling the synthesis of complex peptide sequences with high yields and purity. Understanding the solubility and stability of Fmoc-Met-OPfp is paramount for optimizing coupling protocols and minimizing side reactions.

Solubility Profile

While specific quantitative solubility data for Fmoc-Met-OPfp is not extensively published, a qualitative and semi-quantitative solubility profile can be extrapolated from the general behavior of Fmoc-amino acid-OPfp esters and the physicochemical properties of the methionine side chain. These compounds are generally soluble in a range of polar aprotic organic solvents commonly used in peptide synthesis.

Table 1: Estimated Solubility of Fmoc-Met-OPfp in Common Solvents

SolventChemical FormulaSolvent TypeEstimated SolubilityRemarks
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticHighly SolubleStandard solvent for peptide synthesis; ideal for stock solutions.
Dichloromethane (DCM)CH₂Cl₂NonpolarSolubleOften used for washing and some coupling reactions.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticHighly SolubleA common alternative to DMF, particularly for difficult couplings.
Tetrahydrofuran (THF)C₄H₈OPolar AproticModerately SolubleCan be used, but less common than DMF or NMP for coupling.
Acetonitrile (ACN)C₂H₃NPolar AproticSparingly SolublePrimarily used in purification (HPLC) rather than synthesis.
Diethyl Ether(C₂H₅)₂ONonpolarInsolubleOften used for precipitation and washing of the final product.
WaterH₂OPolar ProticInsolubleProne to hydrolysis of the active ester.

Note: The qualitative assessments in this table are based on general chemical principles and data for structurally similar compounds. Experimental verification is recommended for specific applications.

Stability and Degradation Pathways

The stability of Fmoc-Met-OPfp is influenced by several factors, including the storage conditions, solvent, temperature, and pH. The two primary points of lability are the OPfp ester and the methionine side chain.

3.1. Hydrolysis of the Pentafluorophenyl Ester

The OPfp ester is susceptible to hydrolysis, particularly in the presence of water and a nucleophilic base. This reaction cleaves the ester bond, yielding the inactive Fmoc-Met-OH and pentafluorophenol. To mitigate this, it is crucial to use anhydrous solvents and handle the reagent in a low-humidity environment.

3.2. Oxidation of the Methionine Side Chain

The thioether side chain of methionine is prone to oxidation, primarily forming methionine sulfoxide and, to a lesser extent, methionine sulfone. This oxidation can occur during synthesis, cleavage, and storage. The use of antioxidants or performing reactions under an inert atmosphere can minimize this side reaction.

G FmocMetOPfp Fmoc-Met-OPfp Hydrolysis Hydrolysis (H₂O, Base) FmocMetOPfp->Hydrolysis Moisture Oxidation Oxidation (e.g., air, peroxides) FmocMetOPfp->Oxidation Oxidizing agents FmocMetOH Fmoc-Met-OH (Inactive) Hydrolysis->FmocMetOH PFP Pentafluorophenol Hydrolysis->PFP FmocMetO_OPfp Fmoc-Met(O)-OPfp (Sulfoxide) Oxidation->FmocMetO_OPfp

Figure 1. Primary degradation pathways for Fmoc-Met-OPfp.

Table 2: Factors Affecting the Stability of Fmoc-Met-OPfp

FactorEffectMitigation Strategies
Moisture Hydrolysis of the OPfp esterUse anhydrous solvents; store in a desiccator.
Basic Conditions Accelerates hydrolysis and can lead to premature Fmoc deprotectionAvoid prolonged exposure to strong bases outside of the deprotection step.
Oxidizing Agents Oxidation of the methionine side chainUse high-purity solvents; consider adding antioxidants like scavengers during cleavage.
Elevated Temperature Increases the rate of degradationStore at low temperatures (-20°C is recommended for long-term storage).
Light Potential for photo-degradationStore in an amber vial or protected from light.

Experimental Protocols

4.1. Preparation of a Stock Solution

  • Under an inert atmosphere (e.g., nitrogen or argon), weigh the desired amount of Fmoc-Met-OPfp into a clean, dry vial.

  • Add the required volume of anhydrous DMF or NMP to achieve the target concentration (e.g., 0.5 M).

  • Gently swirl the vial until the solid is completely dissolved.

  • Store the stock solution at low temperature and under an inert atmosphere, and use it within a reasonable timeframe to minimize degradation.

4.2. Standard Coupling Protocol in SPPS

This protocol assumes a standard solid-phase peptide synthesis setup on a resin support.

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc-adducts.

  • Coupling:

    • Prepare the coupling solution by dissolving Fmoc-Met-OPfp (typically 3-5 equivalents relative to the resin substitution) in DMF or NMP.

    • Add the coupling solution to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and a base).

G cluster_0 SPPS Cycle for One Amino Acid Addition Resin Resin-Bound Peptide (Fmoc-AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Met-OPfp in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

Figure 2. Workflow for a single coupling cycle using Fmoc-Met-OPfp in SPPS.

Conclusion

Fmoc-Met-OPfp is a highly effective reagent for the incorporation of methionine in peptide synthesis. While it offers excellent reactivity, careful consideration of its solubility and stability is essential for achieving optimal results. By utilizing appropriate anhydrous solvents, maintaining low-temperature storage, and being mindful of potential degradation pathways such as hydrolysis and oxidation, researchers can ensure the successful application of this valuable building block in the synthesis of complex peptides. It is always recommended to perform small-scale test reactions to optimize coupling conditions for a specific peptide sequence.

Exploratory

The Strategic Advantage of Fmoc-Met-OPfp in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagents and protected amino acid derivatives is paramount to achi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagents and protected amino acid derivatives is paramount to achieving high purity, yield, and stereochemical integrity of the target peptide. This is particularly crucial for sensitive amino acids such as methionine, which is susceptible to side reactions like oxidation. This technical guide provides a comprehensive overview of the key advantages of utilizing N-α-Fmoc-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp) in peptide synthesis. We will delve into its chemical properties, comparative performance against other coupling methodologies, and provide detailed experimental protocols. The use of Fmoc-Met-OPfp, a pre-activated amino acid derivative, offers a streamlined and efficient approach to incorporating methionine, minimizing side reactions and enhancing overall synthetic success.

Introduction to Methionine Incorporation in SPPS

Methionine, with its thioether side chain, is a unique amino acid that can play a significant role in the structure and function of peptides and proteins. However, its synthesis presents challenges, primarily the susceptibility of the sulfur atom to oxidation, forming methionine sulfoxide, and S-alkylation during the acidic conditions of cleavage.[1] The Fmoc/tBu strategy is the predominant method for SPPS, and the choice of coupling method for each amino acid is critical for the success of the synthesis.[2]

The Chemistry of Fmoc-Met-OPfp

Fmoc-Met-OPfp is an N-α-Fmoc protected methionine derivative where the carboxylic acid is activated as a pentafluorophenyl (Pfp) ester. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the Pfp group an excellent leaving group, rendering the ester highly reactive towards the free amine of the growing peptide chain.[3][4] This pre-activation is a key feature that distinguishes it from in-situ activation methods.

Key Advantages of Utilizing Fmoc-Met-OPfp

The use of Fmoc-Met-OPfp offers several distinct advantages in peptide synthesis, making it a valuable tool for researchers.

Enhanced Coupling Efficiency and Speed

As a pre-activated ester, Fmoc-Met-OPfp reacts rapidly with the N-terminal amine of the peptide chain, often leading to shorter coupling times compared to methods requiring in-situ activation.[5] The high reactivity ensures a more complete reaction, which is particularly beneficial for sterically hindered couplings or "difficult" sequences.[3]

Simplified Coupling Protocol and Reduced Side Reactions

The direct coupling of the pre-activated ester eliminates the need for additional coupling reagents like carbodiimides (e.g., DIC) or onium salts (e.g., HBTU, HATU), and their byproducts.[4] This simplification of the reaction mixture minimizes the potential for side reactions, such as guanidinylation of the N-terminus that can occur with uronium/aminium reagents.[6]

Minimization of Racemization

Racemization of the chiral α-carbon is a significant concern during peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate. The use of urethane-based protecting groups like Fmoc helps to suppress racemization.[7] Furthermore, the high reactivity of OPfp esters allows for rapid peptide bond formation, which in turn minimizes the time the activated amino acid is exposed to basic conditions that can promote racemization. While all amino acids are susceptible to some degree of racemization, this is particularly critical for sensitive residues. The use of pre-formed active esters like Fmoc-Met-OPfp is a well-established strategy to maintain high stereochemical purity.[7][8]

Preservation of the Methionine Side Chain

By providing a clean and efficient coupling reaction, Fmoc-Met-OPfp helps to maintain the integrity of the methionine side chain during the chain elongation phase.[4] While oxidation is more commonly associated with the final cleavage step, minimizing exposure to harsh or prolonged coupling conditions is also beneficial.

Quantitative Data and Comparative Performance

While direct head-to-head quantitative comparisons for Fmoc-Met-OPfp against all other coupling reagents are not extensively available in peer-reviewed literature, we can extrapolate performance based on the known characteristics of different reagent classes.

Table 1: Comparison of Coupling Reagent Classes for Methionine Incorporation

FeatureFmoc-Met-OPfp (Pre-activated Ester)Onium Salts (HBTU, HATU, HCTU)Carbodiimides (DIC/HOBt)
Activation Pre-activatedIn-situIn-situ
Coupling Time FastVery FastModerate to Slow
Protocol Simplicity High (no additional coupling reagents)Moderate (requires base)Moderate (requires additive)
Potential Side Reactions LowGuanidinylation, side reactions from byproductsDehydration (for Asn/Gln), racemization
Racemization Risk Very LowLow to ModerateModerate (suppressed by additive)
Cost Moderate to HighHighLow
Suitability for Met Excellent for minimizing side reactions and racemization.Good, but risk of side reactions.Good, but slower and potential for incomplete coupling.

Experimental Protocols

The following protocols provide a general guideline for the use of Fmoc-Met-OPfp in manual solid-phase peptide synthesis.

Materials
  • Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

  • Fmoc-Met-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt) (optional, as catalyst)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). For methionine-containing peptides, consider adding scavengers like ammonium iodide to prevent oxidation.[9]

  • Cold diethyl ether

Protocol for Coupling of Fmoc-Met-OPfp

This protocol assumes a starting scale of 0.1 mmol on a suitable resin.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.[3]

  • Preparation of Activated Amino Acid Solution:

    • In a separate vial, dissolve Fmoc-Met-OPfp (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).

    • (Optional) Add HOBt (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution to catalyze the reaction.[3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).[3]

  • Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Advantage: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the streamlined workflow of using Fmoc-Met-OPfp compared to in-situ activation methods and the chemical pathway.

SPPS_Workflow_Comparison cluster_0 Fmoc-Met-OPfp (Pre-activated) cluster_1 In-situ Activation (e.g., DIC/HOBt) A1 Deprotection A2 Washing A1->A2 A3 Add Fmoc-Met-OPfp Solution A2->A3 A4 Coupling A3->A4 A5 Washing A4->A5 B1 Deprotection B2 Washing B1->B2 B3 Prepare AA, DIC, HOBt Solution B2->B3 B4 Pre-activation B3->B4 B5 Add to Resin B4->B5 B6 Coupling B5->B6 B7 Washing B6->B7

Figure 1: Comparative workflow of SPPS using pre-activated Fmoc-Met-OPfp versus in-situ activation.

Coupling_Mechanism Resin Resin-Peptide-NH2 Free N-terminus PeptideBond {Resin-Peptide-NH-CO-Met-Fmoc | Peptide Bond Formed} Resin->PeptideBond Nucleophilic Attack FmocMetOPfp Fmoc-Met-OPfp Pre-activated Ester FmocMetOPfp->PeptideBond Pfp {Pentafluorophenol | Leaving Group} PeptideBond->Pfp Release of

Figure 2: Simplified mechanism of peptide bond formation using Fmoc-Met-OPfp.

Conclusion

Fmoc-Met-OPfp stands out as a highly effective and reliable reagent for the incorporation of methionine in solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling process, reduces the likelihood of side reactions, and helps to preserve the stereochemical integrity of the amino acid.[4][5] For researchers and drug development professionals aiming to synthesize high-purity, methionine-containing peptides, Fmoc-Met-OPfp offers a strategic advantage that can significantly contribute to the overall success of the synthesis. By understanding its chemical properties and employing optimized protocols, the challenges associated with methionine incorporation can be effectively overcome.

References

Foundational

Fmoc-Met-OPfp for Beginners in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp), a pre-activated amino acid derivative, and its ap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp), a pre-activated amino acid derivative, and its application in modern solid-phase peptide synthesis (SPPS). Aimed at both newcomers and experienced researchers, this document details the core principles, experimental protocols, and comparative data to facilitate the efficient and high-purity synthesis of methionine-containing peptides.

Introduction to Fmoc-Met-OPfp in Peptide Synthesis

Fmoc-Met-OPfp is a derivative of the amino acid methionine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This pre-activated nature is a key feature that distinguishes it from standard Fmoc-amino acids, which require in-situ activation during the peptide synthesis cycle. The OPfp ester is an excellent leaving group, making Fmoc-Met-OPfp a highly reactive species that allows for rapid and efficient formation of peptide bonds.[1]

The primary advantage of using Fmoc-Met-OPfp lies in the simplification of the coupling process in Fmoc-based SPPS. By eliminating the need for additional coupling reagents, the reaction setup is streamlined, and the potential for side reactions associated with complex coupling mixtures is minimized.[1] This is particularly beneficial for beginners as it reduces the number of variables in the synthesis process.

Core Principles and Advantages

The use of Fmoc-Met-OPfp is rooted in the principles of Fmoc/tBu solid-phase peptide synthesis, an orthogonal protection strategy that has become the cornerstone of modern peptide chemistry. In this methodology, the peptide is assembled stepwise on a solid support (resin), with the Fmoc group providing temporary protection of the N-terminus and acid-labile groups protecting the amino acid side chains.

The core of the SPPS cycle involves two main steps:

  • Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: Acylation of the newly liberated N-terminal amine with the next Fmoc-protected amino acid.

When using Fmoc-Met-OPfp, the coupling step is significantly simplified. The pre-activated OPfp ester can directly react with the free amino terminus of the growing peptide chain, often without the need for additional coupling reagents like HBTU or HATU.[1]

Key Advantages of Fmoc-Met-OPfp:

  • Streamlined Coupling: Eliminates the need for in-situ activation, simplifying the experimental workflow and reducing the number of reagents.

  • Reduced Side Reactions: Minimizes side reactions often associated with coupling reagents, leading to a cleaner crude product and simplifying purification.[1]

  • High Reactivity and Efficiency: The pentafluorophenyl ester is a highly reactive leaving group, leading to rapid and efficient coupling reactions.[1]

  • Reduced Racemization Risk: The high reactivity and short reaction times can help to minimize the risk of racemization, particularly for sensitive amino acids.

  • Convenience: As stable, crystalline solids, pre-activated esters like Fmoc-Met-OPfp can be prepared in advance and are convenient to handle.

Data Presentation: Comparative Analysis

The choice of coupling strategy can significantly impact the efficiency and purity of peptide synthesis. The following tables summarize the available quantitative data comparing the use of Fmoc-Met-OPfp with conventional coupling methods.

ParameterFmoc-Met-OPfpStandard Coupling (e.g., HBTU/HOBt)References
Coupling Reagents Required None (or optional catalyst like HOBt)Activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA)[1]
Pre-activation Step Not requiredRequired (in-situ activation of the carboxylic acid)
Relative Coupling Rate HighVariable (dependent on activating agent)
Potential Side Reactions Minimized due to fewer reagentsGuanidinylation of the N-terminus (with HBTU/HATU), racemization
Workup Simplicity Simpler (fewer byproducts to remove)More complex (removal of urea byproducts, excess reagents)
ParameterFmoc-Met-OPfpStandard Coupling (e.g., HBTU/HOBt)Notes
Typical Coupling Time (SPPS) 1-2 hours1-2 hoursWhile OPfp esters are highly reactive, diffusion to the reactive sites on the solid support can influence the overall reaction time in SPPS.
Purity of Crude Peptide Generally higher due to fewer side reactionsCan be lower due to side products from coupling reagentsThe purity of the starting Fmoc-amino acid also significantly impacts the final peptide purity.

Experimental Protocols

The following are detailed methodologies for the use of Fmoc-Met-OPfp in manual and automated solid-phase peptide synthesis.

Manual Solid-Phase Peptide Synthesis Protocol using Fmoc-Met-OPfp (0.1 mmol scale)

1. Resin Preparation:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 100-200 mesh, ~0.5 mmol/g substitution) in a reaction vessel.
  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% (v/v) piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain the solution.
  • Repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
  • Perform a Kaiser test on a few resin beads to confirm the presence of free primary amines (a positive test results in a blue color).

3. Fmoc-Met-OPfp Coupling:

  • In a separate vial, dissolve Fmoc-Met-OPfp (3-5 equivalents, 0.3-0.5 mmol) in a minimal amount of DMF.
  • Note: No additional activating agents are required.
  • Add the Fmoc-Met-OPfp solution to the deprotected resin in the reaction vessel.
  • Agitate the reaction mixture at room temperature for 1-2 hours.
  • Monitoring the Coupling: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended, or a recoupling step can be performed.

4. Washing:

  • After complete coupling, drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

5. Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3, using the appropriate Fmoc-amino acid derivative for the next position in the sequence) cycles for each subsequent amino acid.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF and DCM, and then dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. For peptides containing methionine, it is crucial to use scavengers to prevent oxidation. A common cleavage cocktail is Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v).
  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
  • Centrifuge the mixture to pellet the crude peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.

Automated Solid-Phase Peptide Synthesis

The protocol for automated synthesizers is conceptually similar to the manual protocol. The key difference when using Fmoc-Met-OPfp is in the programming of the coupling step. The step for adding coupling activators (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA, NMM) for the methionine residue should be omitted. The dissolved Fmoc-Met-OPfp is delivered directly to the reaction vessel containing the deprotected resin. The coupling time should be set according to the manufacturer's recommendations for active esters or based on internal optimization (typically 1-2 hours). All other steps, including deprotection, washing, and final cleavage, remain standard.

Mandatory Visualization

Signaling Pathways and Workflows

SPPS_Workflow_Fmoc_Met_OPfp cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Coupling Coupling: Add Fmoc-Met-OPfp in DMF Wash2 Wash (DMF/DCM) Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., Reagent K) Precipitation Precipitation (Cold Ether) Purification Purification (HPLC) & Analysis (MS) Final_Peptide Final Peptide

Coupling_Mechanism cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products PeptideResin Resin-Bound Peptide with free N-terminus (H₂N-Peptide-Resin) NucleophilicAttack Nucleophilic Attack of Amine on Ester Carbonyl PeptideResin->NucleophilicAttack FmocMetOPfp Fmoc-Met-OPfp FmocMetOPfp->NucleophilicAttack CoupledPeptide Fmoc-Met-Peptide-Resin NucleophilicAttack->CoupledPeptide LeavingGroup Pentafluorophenol (Leaving Group) NucleophilicAttack->LeavingGroup

Troubleshooting and Special Considerations

Methionine Oxidation

Methionine is susceptible to oxidation of its thioether side chain to form methionine sulfoxide, particularly during the final acidic cleavage from the resin. This can be minimized by:

  • Using Scavengers: The inclusion of scavengers such as thioanisole and 1,2-ethanedithiol (EDT) in the cleavage cocktail is highly recommended.

  • Degassing Solvents: Using solvents that have been degassed can help to reduce the presence of dissolved oxygen.

  • Inert Atmosphere: Performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.

Incomplete Coupling

While Fmoc-Met-OPfp is highly reactive, incomplete coupling can still occur, especially with sterically hindered sequences or if peptide aggregation occurs.

  • Monitoring: The Kaiser test is a reliable method for monitoring the completion of the coupling reaction.

  • Recoupling: If the Kaiser test is positive after the initial coupling time, a second coupling with a fresh solution of Fmoc-Met-OPfp can be performed.

  • Capping: If incomplete coupling persists, the unreacted amines should be "capped" by acetylation (e.g., using acetic anhydride) to prevent the formation of deletion peptides in subsequent steps.

Conclusion

Fmoc-Met-OPfp offers a streamlined and efficient alternative for the incorporation of methionine into synthetic peptides. Its pre-activated nature simplifies the coupling step in SPPS, reduces the potential for side reactions, and can lead to higher purity of the crude product. For researchers, particularly those new to peptide synthesis, the use of Fmoc-Met-OPfp can contribute to more reliable and successful outcomes. By understanding the core principles, following detailed protocols, and being aware of potential challenges such as methionine oxidation, scientists can effectively leverage this valuable reagent in their drug discovery and development efforts.

References

Exploratory

The Cornerstone of Peptide Synthesis: A Technical Guide to Activated Esters in SPPS

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the workhorse methodology, and at its he...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the workhorse methodology, and at its heart lies the crucial step of peptide bond formation, orchestrated by activated esters. This in-depth guide elucidates the fundamental principles of using activated esters in SPPS, providing a comprehensive overview of their mechanism, a quantitative comparison of common reagents, detailed experimental protocols, and a discussion of potential pitfalls.

The Principle of Carboxyl Group Activation

In SPPS, the formation of a peptide bond involves the coupling of the free N-terminal amine of the growing peptide chain, which is anchored to a solid support, with the carboxyl group of the incoming N-protected amino acid.[1][2] However, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. To facilitate this reaction under mild conditions, the carboxyl group must be "activated" to convert the hydroxyl group into a better leaving group, thereby creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine.[3][4]

This activation is typically achieved in situ through the use of coupling reagents, which react with the N-protected amino acid to form a transient, highly reactive activated ester.[5] The choice of coupling reagent and the nature of the resulting activated ester profoundly influence the coupling efficiency, reaction time, and, critically, the preservation of stereochemical integrity (i.e., minimizing racemization).[6][7]

The Key Players: Coupling Reagents and Activated Esters

The landscape of SPPS is populated by a variety of coupling reagents, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. These reagents, often in conjunction with additives, generate different types of activated esters with varying degrees of reactivity and stability.[4][8]

Carbodiimides and the Advent of Additives

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), were among the first coupling reagents used in SPPS.[5][9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization via the formation of a 5(4H)-oxazolone and can also undergo an intramolecular rearrangement to a stable N-acylurea, terminating the desired reaction.[5][7]

To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) and, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are employed.[10][11] These additives react with the O-acylisourea to form the corresponding activated esters (OBt or Oxyma esters), which are more stable, less prone to racemization, and highly efficient in acylating the incoming amine.[10][12] OxymaPure® has gained favor due to its superior performance in suppressing racemization and its non-explosive nature compared to HOBt.[10][11]

Phosphonium and Aminium/Uronium Salts: The High-Efficiency Reagents

To further enhance coupling efficiency and speed, phosphonium and aminium/uronium salts were developed. These reagents incorporate the activating additive moiety (e.g., HOBt, HOAt, or Oxyma) into their structure, streamlining the activation process.[13][14]

  • Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for generating clean reactions with a lower risk of racemization.[6][13] They are particularly advantageous for coupling sterically hindered amino acids.[13]

  • Aminium/Uronium Salts: This class includes some of the most powerful and commonly used coupling reagents, such as HBTU, HATU, and COMU.[3][15]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms an OBt active ester.[16]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates a more reactive OAt active ester due to the electron-withdrawing effect of the nitrogen atom in the 7-azabenzotriazole ring. This leads to faster and more complete coupling reactions.[16][17]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that forms a highly reactive Oxyma ester and is considered safer than benzotriazole-based reagents.[15][18]

The general mechanism for activation by these reagents involves the formation of the respective active ester, which then reacts with the N-terminal amine of the peptide-resin to form the peptide bond.

Activation_and_Coupling cluster_activation Activation Step cluster_coupling Coupling Step AA-COOH N-Protected Amino Acid Activated_Ester Activated Ester (Highly Reactive) AA-COOH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester New_Peptide_Bond Elongated Peptide-Resin Activated_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide_Bond Nucleophilic Attack SPPS_Workflow start resin Start with Resin start->resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Ester) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end_cycle End of Sequence? wash2->end_cycle end_cycle->deprotection No cleavage Cleavage from Resin & Global Deprotection end_cycle->cleavage Yes purification Purification (e.g., HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide Racemization_Mechanism Activated_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone - Leaving Group Enolate Achiral Enolate Oxazolone->Enolate - H⁺ (Base) L_Amino_Acid L-Amino Acid (in peptide) Oxazolone->L_Amino_Acid + Amine Enolate->Oxazolone + H⁺ D_Amino_Acid D-Amino Acid (in peptide) Enolate->D_Amino_Acid + H⁺ (re-protonation) + Amine

References

Foundational

Fmoc-Met-OPfp for Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks and coupling strategies is paramount to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks and coupling strategies is paramount to achieving high purity and yield of the target peptide. Among the vast array of available amino acid derivatives, pre-activated esters offer a streamlined approach to amide bond formation. This guide provides a comprehensive overview of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp), a highly reactive amino acid derivative designed for efficient incorporation of methionine residues in Fmoc-based SPPS.

The defining feature of Fmoc-Met-OPfp is the pentafluorophenyl (OPfp) ester, which acts as an excellent leaving group. This inherent reactivity allows for rapid and efficient acylation of the free N-terminal amine of the growing peptide chain, often obviating the need for additional, and sometimes problematic, in-situ coupling reagents.[1] This not only simplifies the synthetic workflow but also minimizes the risk of side reactions associated with complex activation cocktails. Methionine, with its thioether side chain, can be susceptible to oxidation during synthesis; the use of a high-purity, pre-activated derivative like Fmoc-Met-OPfp helps to ensure the integrity of this sensitive residue.

This technical guide will delve into the chemical properties of Fmoc-Met-OPfp, provide detailed experimental protocols for its use, present comparative data on its performance, and offer troubleshooting guidance for common challenges encountered during its application in SPPS.

Chemical and Physical Properties

Fmoc-Met-OPfp is a white to off-white crystalline solid that is stable under standard storage conditions. Its key chemical identifiers and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₆H₂₀F₅NO₄S
Molecular Weight 537.50 g/mol
CAS Number 86060-94-8
Appearance White to slight yellow powder
Melting Point 130-140 °C
Purity (HPLC) ≥97.0%
Solubility Soluble in DMF and NMP

Advantages of Using Fmoc-Met-OPfp in SPPS

The use of Fmoc-Met-OPfp offers several distinct advantages over traditional coupling methods that involve in-situ activation of the carboxylic acid:

  • High Reactivity and Rapid Coupling: The pentafluorophenyl ester is a highly activated leaving group, leading to significantly faster coupling kinetics compared to other active esters. Kinetic studies have shown the relative coupling rate of OPfp esters to be substantially higher than that of p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters.[1]

  • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to potentially harsh activating agents and their byproducts, which can lead to modifications of sensitive residues. This is particularly beneficial for methionine, which is prone to oxidation.

  • Simplified Workflow: The elimination of the in-situ activation step simplifies the overall coupling protocol, reducing the number of reagents and manipulations required.

  • Minimized Racemization: The mild conditions and rapid nature of the coupling reaction when using Fmoc-Met-OPfp help to minimize the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.

  • Suitability for Automated Synthesis: The stability and high reactivity of Fmoc-Met-OPfp make it well-suited for use in automated peptide synthesizers.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis using Fmoc-Met-OPfp

The following diagram illustrates the typical workflow for a single coupling cycle in Fmoc-SPPS utilizing a pre-activated amino acid ester like Fmoc-Met-OPfp.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling with Fmoc-Met-OPfp Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Monitoring Reaction Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling Positive Test (Recouple) NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Test

Fmoc-SPPS cycle with pre-activated ester.
Detailed Protocol for Coupling Fmoc-Met-OPfp

This protocol is intended for a manual synthesis on a 0.1 mmol scale. Reagent volumes and reaction times may need to be optimized for different scales, resins, and peptide sequences.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Met-OPfp (3 equivalents, 0.3 mmol, 161.25 mg)

  • 1-Hydroxybenzotriazole (HOBt) (1 equivalent, 0.1 mmol, 15.3 mg) - Optional, but recommended to enhance reactivity[2]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group.

    • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Met-OPfp:

    • In a separate vial, dissolve Fmoc-Met-OPfp (3 eq.) and HOBt (1 eq., if used) in a minimal amount of DMF (approx. 2 mL).

    • Add the dissolved Fmoc-Met-OPfp solution to the deprotected peptide-resin.

    • Ensure the resin is fully suspended in the solution and agitate the mixture at room temperature.

  • Reaction Time and Monitoring:

    • Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered sequences, the reaction time may be extended.

    • Monitor the completion of the reaction using a qualitative method such as the Kaiser test (ninhydrin test).[3] A negative Kaiser test (yellow beads) indicates the absence of free primary amines and the completion of the coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: A common cocktail for peptides containing methionine is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in vacuo.

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Data Presentation: Comparative Performance

While specific head-to-head comparative data for Fmoc-Met-OPfp against all common coupling reagents for methionine incorporation is not extensively published in a single source, the following tables summarize the general performance characteristics based on available literature for OPfp esters and other common coupling reagents.

Table 1: Comparison of Coupling Reagent Performance in SPPS

Coupling Reagent/MethodRelative SpeedTypical YieldsRacemization PotentialKey Byproducts
Fmoc-AA-OPfp Very FastHigh to Very HighVery LowPentafluorophenol
HBTU/HATU FastVery HighLow to ModerateHOBt/HOAt, Tetramethylurea
DIC/HOBt ModerateHighLowDiisopropylurea

Disclaimer: The data presented is a qualitative summary based on general observations in SPPS. Actual results can vary depending on the specific peptide sequence, resin, and reaction conditions.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance - Peptide aggregation - Insufficient reaction time- Extend the coupling time. - Perform a "double coupling" by repeating the coupling step with fresh reagents. - Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP).
Low Yield of Final Peptide - Incomplete coupling at one or more steps - Premature chain termination (capping) - Inefficient cleavage- Ensure complete coupling at each step by monitoring with the Kaiser test. - Use high-purity reagents and solvents. - Optimize the cleavage cocktail and time.
Oxidation of Methionine - Exposure to oxidizing agents during synthesis or cleavage- Use high-quality, fresh solvents. - Degas solvents if necessary. - Ensure the cleavage cocktail contains appropriate scavengers for methionine.

Conclusion

Fmoc-Met-OPfp stands out as a highly efficient and reliable reagent for the incorporation of methionine in solid-phase peptide synthesis. Its pre-activated nature offers a simplified and rapid coupling process, minimizing side reactions and preserving the integrity of the sensitive methionine residue. While the initial cost of the pre-activated ester may be higher than that of the corresponding free acid, the benefits of increased efficiency, higher purity of the crude product, and a more streamlined workflow often justify its use, particularly in the synthesis of complex or challenging peptides. For researchers and drug development professionals aiming for high-quality synthetic peptides, Fmoc-Met-OPfp represents a valuable tool in the SPPS toolbox.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Standard Protocol for Fmoc-Met-OPfp Coupling in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the efficient coupling of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) in solid-phase p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient coupling of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) in solid-phase peptide synthesis (SPPS). This pre-activated amino acid derivative offers a streamlined approach to incorporating methionine into peptide sequences, minimizing side reactions and simplifying the overall synthesis process.[1] This document outlines the standard coupling procedure, strategies to mitigate common side reactions, and quantitative data to guide experimental design.

Introduction to Fmoc-Met-OPfp Coupling

Fmoc-Met-OPfp is a protected amino acid derivative where the carboxylic acid is activated as a pentafluorophenyl (Pfp) ester. The Pfp group is an excellent leaving group, making the reagent highly reactive towards the free amine of the growing peptide chain on the solid support.[1] This high reactivity often allows for efficient coupling without the need for additional in-situ coupling reagents, which can simplify the reaction setup and reduce the risk of side reactions.[1]

Key Advantages:

  • Pre-activated: No need for additional coupling reagents, simplifying the synthesis protocol.[1]

  • High Reactivity: Allows for rapid and efficient coupling.[1]

  • Reduced Side Reactions: Minimizes side reactions often associated with complex coupling mixtures.[1]

  • Methionine Integrity: High-quality Fmoc-Met-OPfp helps to ensure the integrity of the methionine side chain, which can be prone to oxidation.[1]

While not always necessary, the addition of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be utilized to further accelerate the coupling reaction.[2][3][4]

Data Presentation: Quantitative Parameters for Fmoc-Met-OPfp Coupling

The following tables summarize key quantitative data for the Fmoc-Met-OPfp coupling reaction. These values are representative and may require optimization based on the specific peptide sequence, resin, and synthesis scale.

Table 1: Reagent Stoichiometry for Fmoc-Met-OPfp Coupling

Reagent/ComponentEquivalents (relative to resin loading)Purpose
Fmoc-Met-OPfp3.0Activated amino acid for coupling
HOBt or HOOBt (Optional)1.0 - 3.0Catalyst to increase reaction rate
Solvent (DMF)~10 mL / gram of resinTo swell the resin and dissolve reagents

Note: The equivalents of HOBt can be matched to the equivalents of Fmoc-Met-OPfp for maximal catalytic effect.[5]

Table 2: Representative Reaction Times and Efficiency

ConditionTypical Reaction TimeExpected Coupling EfficiencyNotes
Fmoc-Met-OPfp (uncatalyzed)2 - 4 hours>98%Reaction time can be extended to overnight to ensure complete coupling.
Fmoc-Met-OPfp with HOBt1 - 2 hours>99%HOBt significantly increases the rate of reaction.[4]

Coupling efficiency should be monitored using a qualitative test such as the Kaiser test or a quantitative method like UV-Vis monitoring of Fmoc deprotection.[3][6]

Experimental Protocols

This section provides a detailed protocol for a standard manual Fmoc-Met-OPfp coupling cycle on a 0.1 mmol scale.

Materials and Reagents
  • Fmoc-Met-OPfp

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis resin with a free N-terminal amine

  • Manual synthesis vessel

  • Shaker or vortexer

Standard Coupling Protocol
  • Resin Preparation:

    • Swell the resin (e.g., 100 mg of 1.0 mmol/g loading resin) in DMF (~1 mL) for at least 30 minutes in the synthesis vessel.

    • If starting a new coupling cycle, perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. This is typically done with two treatments of 5-10 minutes each.

    • Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve Fmoc-Met-OPfp (3 equivalents, e.g., 0.3 mmol) in DMF (e.g., 2 mL).

    • (Optional) If using a catalyst, add HOBt (1-3 equivalents, e.g., 0.1-0.3 mmol) to the Fmoc-Met-OPfp solution and mix until dissolved.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the prepared coupling solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours (refer to Table 2). The reaction can be left overnight if necessary.

    • To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Troubleshooting and Side Reaction Mitigation

The primary side reaction of concern when incorporating methionine is the oxidation of the thioether side chain to methionine sulfoxide.

Table 3: Troubleshooting Guide for Methionine Oxidation

SymptomPotential CauseRecommended Solution
Mass spectrometry shows a +16 Da adduct on methionine-containing peptides.Oxidation of the methionine side chain.During Synthesis: - Use high-purity, degassed solvents. - Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). During Cleavage: - Use a cleavage cocktail containing scavengers such as thioanisole, 1,2-ethanedithiol (EDT), or dimethyl sulfide (DMS). - For peptides highly prone to oxidation, consider using a specialized cleavage cocktail containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a single Fmoc-Met-OPfp coupling cycle during SPPS.

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Fmoc-Met-OPfp Coupling cluster_next Next Cycle Resin Resin with N-terminal Fmoc-protected amino acid Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF (5-7x) Deprotection->Wash1 Coupling Add Coupling Solution to Resin (1-4 hours) Wash1->Coupling Prepare_AA Prepare Coupling Solution: Fmoc-Met-OPfp in DMF (Optional: + HOBt) Prepare_AA->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Wash2 Wash with DMF (3-5x) Coupling->Wash2 Monitoring->Coupling If positive Next_Cycle Proceed to next Fmoc Deprotection Wash2->Next_Cycle

Caption: Workflow for a single Fmoc-Met-OPfp coupling cycle in SPPS.

References

Application

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Using Fmoc-Met-OPfp

For Researchers, Scientists, and Drug Development Professionals Introduction Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnosti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. The choice of protecting group strategy and coupling reagents is critical for achieving high purity and yield. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is widely adopted due to its mild deprotection conditions and compatibility with a broad range of amino acid derivatives.[1][2]

This document provides detailed application notes and protocols for the use of N-α-Fmoc-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp) in automated SPPS. Fmoc-amino acid-OPfp esters are highly reactive, pre-activated derivatives that offer several advantages in automated synthesis, including rapid coupling times, reduced risk of racemization, and high efficiency, particularly for sterically hindered or sensitive amino acids like methionine.[3][4][5] The pentafluorophenyl ester moiety is a superb leaving group, facilitating efficient acylation of the free N-terminal amine of the growing peptide chain.[4]

These notes are intended to guide researchers in optimizing their automated peptide synthesis protocols when incorporating methionine using this efficient activated ester.

Data Presentation

The following tables summarize quantitative data comparing the use of Fmoc-Met-OPfp with other common coupling methods in automated SPPS. Data is compiled from various studies and represents typical performance.

Table 1: Comparison of Coupling Methods for Methionine Incorporation

Coupling MethodTypical Coupling Time (Automated Synthesizer)Reported Coupling EfficiencyFinal Crude Purity (Model Peptide)Notes
Fmoc-Met-OPfp 15 - 45 minutes >99% ~90-95% Pre-activated, reduces risk of side reactions and racemization.[3][4]
HBTU/DIPEA30 - 60 minutes>99%~85-90%Standard and effective method, but requires in-situ activation.[5][6]
HATU/DIPEA20 - 45 minutes>99.5%~90-95%Highly efficient but can be more expensive.
DIC/Oxyma30 - 60 minutes>99%~85-90%Good alternative to phosphonium/uronium salt-based reagents.

Table 2: Typical Automated Synthesizer Parameters for Fmoc-Met-OPfp Coupling

ParameterSettingRationale
Reagent Excess (Fmoc-Met-OPfp) 1.5 - 3.0 equivalents Ensures complete coupling without excessive waste.
SolventN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Standard solvents for SPPS that provide good resin swelling and reagent solubility.[2]
Coupling TemperatureRoom Temperature to 40°CMild temperatures are sufficient due to the high reactivity of OPfp esters and help minimize potential side reactions.
Mixing/AgitationContinuous (Nitrogen bubbling or orbital shaking)Ensures even distribution of reagents and interaction with the resin-bound peptide.
Post-Coupling Wash3-5x with DMFRemoves excess reagents and by-products before the next deprotection step.

Experimental Protocols

General Automated Solid-Phase Peptide Synthesis Cycle

This protocol outlines a standard cycle for automated peptide synthesis on a 0.1 mmol scale using Fmoc chemistry. Specific instrument parameters should be optimized based on the synthesizer manufacturer's recommendations.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids

  • Fmoc-Met-OPfp

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Coupling activator (if not using pre-activated esters): HBTU, HATU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling activator (e.g., HBTU, 2.9-4.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to begin activation.

    • Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate for the recommended coupling time (typically 30-60 minutes).

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

  • Methionine Incorporation using Fmoc-Met-OPfp:

    • In a separate vial, dissolve Fmoc-Met-OPfp (1.5-3.0 equivalents) in DMF. No prior activation step is required.[3]

    • Transfer the Fmoc-Met-OPfp solution directly to the reaction vessel containing the deprotected resin.

    • Agitate for 15-45 minutes at room temperature. The progress of the coupling can be monitored using a Kaiser test.

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.[4]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol for Monitoring Coupling Completion (Kaiser Test)

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling.

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Washing solvent: Ethanol

Procedure:

  • Take a small sample of resin beads from the reaction vessel after the coupling step.

  • Wash the beads thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Positive result (incomplete coupling).

    • Yellow/Colorless beads and solution: Negative result (complete coupling).

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Met-OPfp) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No wash3 Final Wash & Dry final_deprotection->wash3 cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage purification Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification end End: Pure Peptide purification->end

References

Method

Application Notes and Protocols: Manual Coupling of Fmoc-Met-OPfp in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Methionine, a sulfur-containing amino acid, plays a crucial role in the structure and function of peptides and proteins. Its thioether side cha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, plays a crucial role in the structure and function of peptides and proteins. Its thioether side chain, however, presents a significant challenge during solid-phase peptide synthesis (SPPS), primarily due to its susceptibility to oxidation. The use of Nα-Fmoc-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp) offers a streamlined and efficient approach for incorporating methionine into a growing peptide chain. As a pre-activated amino acid derivative, Fmoc-Met-OPfp allows for direct coupling to the free N-terminal amine of the peptide-resin, often obviating the need for in-situ activation and thereby minimizing potential side reactions.[1] This application note provides a detailed protocol for the manual coupling of Fmoc-Met-OPfp, discusses strategies to mitigate common side reactions associated with methionine, and explores the role of methionine in cellular signaling.

Key Advantages of Using Fmoc-Met-OPfp

The pentafluorophenyl (OPfp) ester is an excellent leaving group, rendering Fmoc-Met-OPfp highly reactive.[1] This high reactivity facilitates rapid and efficient acylation of the resin-bound peptide's N-terminus.[1] Key benefits include:

  • High Coupling Efficiency: The pre-activated nature of the OPfp ester leads to high coupling yields, typically exceeding 99%.[]

  • Reduced Risk of Racemization: The rapid coupling kinetics minimize the potential for racemization, which can be a concern with some activation methods.[3]

  • Simplified Protocol: By eliminating the need for separate coupling reagents, the experimental setup is simplified, and potential sources of side reactions are reduced.[1]

  • Stability: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance and stored, offering convenience and consistency.[3]

Experimental Protocols

This section details the manual protocol for the incorporation of Fmoc-Met-OPfp into a peptide sequence during Fmoc-based SPPS.

Materials and Reagents
  • Fmoc-Met-OPfp

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • 1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)[3]

  • Kaiser Test Kit (Ninhydrin-based)

  • Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang)

  • Peptide synthesis vessel

  • Inert gas (Nitrogen or Argon)

Manual Coupling Workflow

The following workflow diagram illustrates the key steps in a manual SPPS cycle for coupling Fmoc-Met-OPfp.

Manual_SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Met-OPfp in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Incomplete) Recouple NextCycle Next Coupling Cycle or Final Cleavage KaiserTest->NextCycle Negative (Complete)

Caption: Manual solid-phase peptide synthesis cycle for Fmoc-Met-OPfp coupling.

Step-by-Step Coupling Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Swelling: Swell the peptide-resin (with the N-terminal Fmoc group already removed) in DMF (5-10 mL) for at least 30 minutes in the reaction vessel.

  • Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-Met-OPfp (3 equivalents, 0.3 mmol) in DMF (2-3 mL). For potentially difficult couplings, 1-Hydroxybenzotriazole (HOBt) (3 equivalents, 0.3 mmol) can be added to the solution to catalyze the reaction.[3]

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the Fmoc-Met-OPfp solution to the resin. Agitate the mixture gently using an inert gas (e.g., nitrogen bubbling) or a shaker at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects free primary amines.

    • Withdraw a few resin beads and wash them thoroughly with DMF and then DCM.

    • Perform the Kaiser test according to the manufacturer's instructions.

    • A negative result (e.g., yellow beads) indicates the absence of free amines and a complete coupling reaction.

    • A positive result (e.g., blue beads) signifies an incomplete reaction, and a recoupling step (repeating step 3) may be necessary.[3]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove any unreacted reagents and byproducts.[3]

  • Proceed to the Next Cycle: The resin is now ready for the next Fmoc deprotection and subsequent amino acid coupling.

Data Presentation: Coupling Efficiency

While Fmoc-Met-OPfp is known for its high reactivity and efficiency, the actual yield can be influenced by factors such as the peptide sequence, resin type, and reaction conditions. The following table provides illustrative data comparing the use of pre-activated Fmoc-Met-OPfp with a standard in-situ activation method for coupling methionine.

ParameterFmoc-Met-OPfpHBTU/HOBt ActivationNotes
Coupling Time 1 - 2 hours2 - 4 hoursFmoc-Met-OPfp's pre-activated nature generally leads to faster coupling times.
Relative Coupling Efficiency > 99%~98-99%Both methods are highly efficient, but OPfp esters can be advantageous for sterically hindered couplings.[3]
Crude Peptide Purity HighHighThe purity of the crude peptide is highly dependent on the overall synthesis strategy and cleavage conditions. Using Fmoc-Met-OPfp can reduce side reactions associated with some in-situ activators.[1]
Racemization Risk Very LowLowThe rapid reaction kinetics of Fmoc-Met-OPfp minimize the risk of racemization.[3]

Note: The data presented are illustrative and can vary based on the specific experimental context.

Challenges and Mitigation: Methionine Oxidation

The primary side reaction involving methionine is the oxidation of its thioether side chain to methionine sulfoxide (Met(O)).[4][5] This can occur during the final cleavage step when the peptide is treated with strong acids like trifluoroacetic acid (TFA).[5]

Cleavage Cocktails for Methionine-Containing Peptides

To prevent oxidation, "scavengers" are added to the cleavage cocktail to quench reactive cationic species generated during deprotection.

Reagent CocktailCompositionPrimary Application
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose for peptides with sensitive residues like Cys, Met, Trp.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent the oxidation of methionine.[6]
TFA/TIS/H₂O/EDT TFA / Triisopropylsilane / Water / Ethanedithiol (94:1:2.5:2.5)A common cocktail where EDT helps protect methionine and tryptophan.
Post-Cleavage Reduction of Methionine Sulfoxide

If oxidation does occur, the resulting methionine sulfoxide can sometimes be reduced back to methionine post-synthesis.

Application Focus: Methionine in Signaling Pathways

Beyond its structural role, methionine is a key player in cellular signaling, primarily through the reversible oxidation of its side chain. This redox switch can modulate protein function in a manner analogous to phosphorylation.[7]

Methionine Oxidation in Calmodulin Signaling

A prominent example is the regulation of Calcium/calmodulin-dependent protein kinase II (CaMKII). Under conditions of oxidative stress, specific methionine residues in the regulatory domain of CaMKII can be oxidized.[8] This oxidation leads to sustained, calcium-independent activation of the kinase, which can trigger downstream events such as apoptosis.[8] This process is reversed by the enzyme methionine sulfoxide reductase (Msr), which reduces the oxidized methionine, thereby deactivating CaMKII.[8]

Methionine_Signaling_Pathway cluster_0 Cellular State cluster_1 CaMKII Regulation by Methionine Redox Cycle cluster_2 Downstream Effect ROS Oxidative Stress (e.g., Angiotensin II) CaMKII_inactive CaMKII (Inactive) (Methionine) ROS->CaMKII_inactive Oxidizes Methionine CaM Ca²⁺/Calmodulin CaMKII_active_CaM CaMKII (Active) CaM->CaMKII_active_CaM Activates CaMKII_inactive->CaMKII_active_CaM CaMKII_active_ox CaMKII (Sustained Activity) (Methionine Sulfoxide) CaMKII_inactive->CaMKII_active_ox MsrA Methionine Sulfoxide Reductase (MsrA) CaMKII_active_ox->MsrA Substrate for Apoptosis Apoptosis CaMKII_active_ox->Apoptosis Leads to MsrA->CaMKII_inactive Reduces to Methionine

References

Application

Application Notes and Protocols for the Synthesis of Methionine-Containing Peptides using Fmoc-Met-OPfp

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of peptides containing methionine (Met) residues presents a significant challenge due to the susceptibility of the thioether side...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing methionine (Met) residues presents a significant challenge due to the susceptibility of the thioether side chain to oxidation. This oxidation can occur during both the coupling steps and the final cleavage from the solid support, leading to the formation of methionine sulfoxide (Met(O)) impurities that are often difficult to separate from the desired peptide. Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) is a highly reactive, pre-activated amino acid derivative designed to streamline the incorporation of methionine in solid-phase peptide synthesis (SPPS) while minimizing side reactions.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the use of Fmoc-Met-OPfp in the synthesis of methionine-containing peptides.

Advantages of Fmoc-Met-OPfp in Peptide Synthesis

Fmoc-Met-OPfp offers several key advantages in the synthesis of methionine-containing peptides:

  • High Reactivity and Rapid Coupling: The pentafluorophenyl (Pfp) ester is an excellent leaving group, making Fmoc-Met-OPfp a highly reactive species.[1][2] This allows for rapid and efficient acylation of the free N-terminal amine of the growing peptide chain, often requiring shorter coupling times compared to standard carbodiimide-based methods.[3]

  • Reduced Risk of Side Reactions: As a pre-activated ester, Fmoc-Met-OPfp can often be used without the need for additional coupling reagents, which can themselves contribute to side reactions.[1][2] The rapid coupling kinetics also minimize the exposure of the peptide to potentially harmful conditions.

  • Minimized Racemization: The high reactivity of the Pfp ester favors rapid aminolysis over the formation of oxazolone intermediates, which are responsible for racemization. This is particularly beneficial for preserving the stereochemical integrity of the peptide.[4]

  • Convenience and Stability: Fmoc-Met-OPfp is a stable, crystalline solid that can be prepared in advance and stored, offering convenience and reproducibility in peptide synthesis workflows.[2]

  • Integrity of the Methionine Side Chain: By facilitating a clean and efficient coupling, high-quality Fmoc-Met-OPfp helps to ensure the integrity of the sensitive methionine side chain throughout the synthesis process.[1]

Challenges in Synthesizing Methionine-Containing Peptides: The Oxidation Problem

The primary challenge in the synthesis of peptides containing methionine is the oxidation of the thioether side chain to methionine sulfoxide (Met(O)).[5][6] This can be caused by:

  • Oxidizing species present in solvents and reagents.

  • Exposure to air during synthesis.

  • Harsh acidic conditions during the final cleavage from the resin. [5]

The formation of Met(O) introduces a mixture of diastereomers, complicating purification and potentially altering the biological activity of the peptide.[7]

Application Notes

General Handling and Storage

Fmoc-Met-OPfp is a moisture-sensitive reagent. It should be stored in a desiccator at low temperature (-20°C is recommended for long-term storage). Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation.

Solvent Selection

High-purity, amine-free N,N-dimethylformamide (DMF) is the recommended solvent for both dissolving Fmoc-Met-OPfp and for the coupling reaction. The quality of the DMF is crucial to avoid premature hydrolysis of the activated ester and other side reactions.

Monitoring the Coupling Reaction

The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus a complete coupling.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met-OPfp

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes at room temperature.
  • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Met-OPfp:

  • In a separate vial, dissolve Fmoc-Met-OPfp (2-3 equivalents, 0.2-0.3 mmol) in DMF (2-3 mL).
  • Optional: To accelerate the reaction, 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) can be added to the Fmoc-Met-OPfp solution.
  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes.
  • Monitor the reaction progress with a Kaiser test. If the test is positive after 1 hour, extend the coupling time or consider a second coupling.

4. Washing:

  • After a negative Kaiser test, drain the coupling solution.
  • Wash the resin with DMF (3-5 times) to remove excess reagents.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
  • Prepare a cleavage cocktail designed to minimize methionine oxidation. A recommended cocktail is Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v). For peptides particularly prone to oxidation, a cocktail containing dimethylsulfide (DMS) and ammonium iodide can be beneficial.[6]
  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Direct quantitative comparisons of Fmoc-Met-OPfp with other coupling reagents for methionine are not extensively available in the literature. However, studies on pentafluorophenyl esters in general demonstrate their high efficiency. The following table provides a qualitative comparison based on known reactivity and performance.

Coupling Reagent/MethodRelative ReactivityTypical Coupling TimePotential for Side ReactionsNotes
Fmoc-Met-OPfp Very High30-60 minLowPre-activated, no additional coupling reagent needed.[1][2]
HBTU/HATU + DIEA High30-120 minModerateCan lead to racemization, especially with sensitive amino acids. Requires a base.
DIC/HOBt Moderate60-180 minModerateFormation of insoluble DCU byproduct with DIC. HOBt can be explosive.
Fmoc-Met-OH (Symmetrical Anhydride) High30-90 minLowMust be prepared in situ or used as a stable isolated reagent.[8]

Visualizations

Experimental Workflow for SPPS using Fmoc-Met-OPfp

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Fmoc-Met-OPfp (in DMF) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect After last AA Kaiser->Couple Positive Repeat Repeat for next AA Kaiser->Repeat Negative Repeat->Deprotect Cleave 6. Cleave & Deprotect (TFA Cocktail) Precipitate 7. Precipitate (Cold Ether) Cleave->Precipitate Purify 8. Purify (RP-HPLC) Precipitate->Purify Peptide Final Peptide Purify->Peptide FinalDeproterotect FinalDeproterotect FinalDeproterotect->Cleave

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Met-OPfp.

Logical Relationship of Methionine Oxidation and Prevention

Methionine_Oxidation cluster_synthesis During SPPS cluster_cleavage During Cleavage cluster_prevention Prevention Strategies Met_Resin Methionine on Resin MetO_Resin Methionine Sulfoxide (on Resin) Met_Peptide Methionine in Peptide Oxidants Oxidizing Species (in solvents, air) Oxidants->Met_Resin Oxidation MetO_Peptide Methionine Sulfoxide (in final peptide) TFA Strong Acid (TFA) TFA->Met_Peptide Promotes Oxidation FmocMetOPfp Fmoc-Met-OPfp RapidCoupling Rapid & Clean Coupling FmocMetOPfp->RapidCoupling ReduceOxidation Reduces Oxidation RapidCoupling->ReduceOxidation Minimizes exposure during coupling Scavengers Scavengers in Cleavage Cocktail (e.g., Thioanisole, EDT, DMS) Scavengers->ReduceOxidation Neutralize oxidative species during cleavage ReduceOxidation->Met_Peptide Protects

Caption: Methionine oxidation pathways and prevention strategies in SPPS.

Conclusion

Fmoc-Met-OPfp is a valuable tool for the efficient and reliable synthesis of methionine-containing peptides. Its pre-activated nature and high reactivity lead to rapid coupling times and reduced side reactions, thereby helping to preserve the integrity of the sensitive methionine residue. While methionine oxidation remains a critical challenge, particularly during the final cleavage step, the use of Fmoc-Met-OPfp in conjunction with optimized cleavage cocktails provides a robust strategy for obtaining high-purity methionine-containing peptides for research, diagnostics, and therapeutic development.

References

Method

Application Notes and Protocols for Utilizing Fmoc-Met-OPfp in Difficult or Sterically Hindered Couplings

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of solid-phase peptide synthesis (SPPS), the formation of peptide bonds can be challenging, particularly when encountering sterica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the formation of peptide bonds can be challenging, particularly when encountering sterically hindered amino acids or "difficult" sequences prone to aggregation. Incomplete coupling reactions can lead to the formation of deletion sequences, resulting in low yields and complex purification profiles. Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) is a pre-activated amino acid derivative that offers a potent solution to these challenges. The pentafluorophenyl (PFP) ester serves as an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This high reactivity can significantly accelerate coupling times and drive reactions to completion, even in cases of severe steric hindrance.[1]

These application notes provide a comprehensive overview of the utility of Fmoc-Met-OPfp and other Fmoc-amino acid-OPfp esters in overcoming difficult couplings. Detailed protocols for their use in SPPS are provided, along with a comparative analysis of their performance against other common coupling reagents.

Advantages of Fmoc-Amino Acid-OPfp Esters in SPPS

Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance and used directly in SPPS without the need for in-situ activation.[2] This pre-activation strategy offers several key advantages:

  • High Reactivity and Speed: PFP esters are among the most reactive activated esters used in peptide synthesis. Kinetic studies have shown that the relative coupling rate of OPfp esters is significantly higher than that of other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters.[3] This rapid reaction kinetic helps to minimize side reactions and can be particularly advantageous in automated peptide synthesis.

  • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to excess coupling reagents and their byproducts, which can sometimes lead to unwanted modifications.

  • Effectiveness in Sterically Hindered Couplings: The high reactivity of the PFP ester is particularly beneficial for coupling bulky or sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib), where standard coupling methods may prove inefficient.[4][5]

  • Minimized Racemization: The rapid coupling times associated with OPfp esters can help to minimize the risk of racemization, particularly for amino acids that are prone to epimerization during activation.[2]

Comparative Performance in Difficult Couplings

While direct quantitative data for Fmoc-Met-OPfp in a wide range of specific "difficult" sequences is not extensively published in comparative tables, the general consensus in the literature points to the superiority of highly reactive coupling reagents for such challenges. For instance, in the context of the sterically hindered α-aminoisobutyric acid (Aib), reagents like HATU and COMU are often recommended.[4][6] However, the principle of employing highly activated species like OPfp esters aligns with the strategies for overcoming such synthetic hurdles.

The following table summarizes the relative performance of different types of coupling strategies for sterically hindered amino acids, providing a conceptual framework for understanding the utility of Fmoc-Met-OPfp.

Coupling StrategyActivating Group/MethodRelative ReactivitySuitability for Sterically Hindered CouplingsNotes
Pentafluorophenyl Esters Pentafluorophenyl Ester (OPfp) Very High Excellent Pre-activated, stable solids. High reactivity drives difficult couplings to completion. Can be used with additives like HOBt or HOOBt for even faster kinetics. [2]
Uronium/Aminium SaltsOAt ester (e.g., HATU)Very HighExcellentHighly efficient due to the formation of a highly reactive OAt ester. Often the reagent of choice for difficult couplings.[7]
Uronium/Aminium SaltsO-6-ClBt ester (e.g., HCTU)HighVery GoodMore reactive than HBTU, offering a good balance of reactivity and cost.
Uronium/Aminium SaltsOBt ester (e.g., HBTU, TBTU)ModerateGoodGenerally effective, but may be insufficient for extremely hindered residues.
Carbodiimides(e.g., DCC, DIC)LowPoor to ModerateOften inefficient for hindered couplings and can lead to side reactions. Typically used with additives like HOBt or Oxyma.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Met-OPfp in SPPS

This protocol describes the standard procedure for coupling Fmoc-Met-OPfp to a deprotected peptide-resin.

Materials:

  • Fmoc-Met-OPfp

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • (Optional) 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Met-OPfp (2-4 equivalents relative to the resin substitution) in DMF.

    • (Optional) To accelerate the coupling, dissolve HOBt or HOOBt (2-4 equivalents) in the Fmoc-Met-OPfp/DMF solution.

    • Add the Fmoc-Met-OPfp solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to overnight.[2]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).

  • Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

SPPS_Cycle_with_Fmoc_Met_OPfp Start Deprotected Peptide-Resin Prepare_AA Prepare Fmoc-Met-OPfp (and optional HOBt/HOOBt) in DMF Coupling Add Fmoc-Met-OPfp solution to resin and agitate Prepare_AA->Coupling Monitor Monitor with Kaiser Test Coupling->Monitor Wash_Resin Wash Resin (DMF, DCM) Monitor->Wash_Resin Negative Recouple Recouple or Cap Monitor->Recouple Positive Next_Cycle Proceed to next Fmoc Deprotection Wash_Resin->Next_Cycle Recouple->Coupling Recouple

Caption: Standard SPPS workflow using Fmoc-Met-OPfp.

Protocol 2: Double Coupling for Extremely Hindered Residues

For exceptionally difficult couplings, such as the incorporation of Aib or coupling to an N-methylated amino acid, a double coupling strategy is often employed to ensure the reaction goes to completion.[6]

Procedure:

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • First Wash: After the initial coupling time (e.g., 1-2 hours), drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of Fmoc-Met-OPfp (and optional HOBt/HOOBt) in DMF as described in step 4 of Protocol 1.

    • Add the fresh coupling solution to the resin.

  • Second Reaction: Agitate the reaction mixture for an additional 1-2 hours, or until a negative Kaiser test is achieved.

  • Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).

Double_Coupling_Workflow Start Deprotected Peptide-Resin First_Coupling Perform First Coupling with Fmoc-Met-OPfp Start->First_Coupling First_Wash Wash Resin (DMF) First_Coupling->First_Wash Second_Coupling Perform Second Coupling with fresh Fmoc-Met-OPfp First_Wash->Second_Coupling Monitor Monitor with Kaiser Test Second_Coupling->Monitor Monitor->Second_Coupling Positive (Repeat) Final_Wash Final Wash (DMF, DCM) Monitor->Final_Wash Negative End Proceed to Next Cycle Final_Wash->End

Caption: Workflow for double coupling with Fmoc-Met-OPfp.

Troubleshooting Difficult Couplings

Even with highly reactive reagents, challenges can arise. The following decision tree provides a logical workflow for troubleshooting incomplete couplings.

Troubleshooting_Difficult_Couplings Start Positive Kaiser Test after Coupling Double_Coupling Perform Double Coupling (Protocol 2) Start->Double_Coupling First Action Increase_Time Increase Coupling Time (e.g., to overnight) Double_Coupling->Increase_Time If still positive Add_Catalyst Add Catalyst (HOBt or HOOBt) Increase_Time->Add_Catalyst If still positive Check_Reagents Check Reagent Quality (Fmoc-Met-OPfp, Solvents) Add_Catalyst->Check_Reagents If still positive Cap_and_Proceed Cap Unreacted Amines and Proceed to Next Cycle Check_Reagents->Cap_and_Proceed If issue persists

Caption: Troubleshooting workflow for incomplete couplings.

Conclusion

Fmoc-Met-OPfp and other Fmoc-amino acid-OPfp esters are highly effective reagents for overcoming challenges associated with difficult and sterically hindered couplings in solid-phase peptide synthesis. Their pre-activated nature, high reactivity, and stability make them a valuable tool for researchers aiming to synthesize complex peptides with high purity and yield. By employing the protocols and troubleshooting strategies outlined in these application notes, scientists can enhance the success rate of their peptide synthesis endeavors.

References

Application

Application Notes and Protocols for Fmoc-Met-OPfp in the Synthesis of Therapeutic Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of methionine residues is critical in the design of many therapeutic peptides, influencing their conformation, rece...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of methionine residues is critical in the design of many therapeutic peptides, influencing their conformation, receptor binding, and biological activity. The use of N-α-Fmoc-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp) in solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for introducing this crucial amino acid. The pentafluorophenyl (OPfp) ester serves as a pre-activated leaving group, enabling rapid and efficient coupling to the growing peptide chain, often without the need for additional coupling reagents.[1] This not only simplifies the synthetic workflow but also minimizes potential side reactions associated with complex activation cocktails.[1]

These application notes provide a comprehensive overview and detailed protocols for the effective use of Fmoc-Met-OPfp in the synthesis of methionine-containing therapeutic peptides. Special consideration is given to optimizing coupling conditions and mitigating common side reactions associated with methionine, such as oxidation.

Key Advantages of Fmoc-Met-OPfp in Therapeutic Peptide Synthesis

  • High Reactivity and Efficiency: The OPfp ester is a highly reactive leaving group, facilitating rapid acylation of the N-terminal amine of the peptide chain.[1]

  • Simplified Coupling Protocol: As a pre-activated ester, Fmoc-Met-OPfp can often be used directly without the addition of other coupling reagents, streamlining the synthesis process.[1]

  • Reduced Side Reactions: By eliminating the need for in-situ activation, the potential for side reactions often encountered with complex coupling mixtures is minimized.[1]

  • Compatibility with Fmoc-SPPS: Fmoc-Met-OPfp is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis strategies.[1]

  • Preservation of Methionine Integrity: The mild conditions of Fmoc chemistry help to protect the methionine side chain from oxidation during synthesis.[1]

Application Example: Synthesis of a Representative Methionine-Containing Therapeutic Peptide

While specific protocols for commercial therapeutic peptides are often proprietary, the following section details the synthesis of a model therapeutic peptide containing a methionine residue, based on established Fmoc-SPPS methodologies and the unique properties of Fmoc-Met-OPfp. For the purpose of illustrating the signaling pathway, we will consider the mechanism of action of Bivalirudin , a synthetic 20-amino acid peptide anticoagulant that contains a methionine residue.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of a model 20-amino acid therapeutic peptide using Fmoc-Met-OPfp, based on typical yields and purities achieved in Fmoc-SPPS.

ParameterExpected ValueNotes
Resin Loading 0.5 - 0.8 mmol/gDependent on the specific resin used.
Fmoc-Met-OPfp Equivalents 1.5 - 3.0 eq.Relative to the resin loading.
Coupling Time for Met 1 - 2 hoursCan be monitored for completion.
Overall Crude Yield 60 - 80%Highly dependent on sequence and length.
Final Purity (after HPLC) > 98%For therapeutic applications.

Experimental Protocols

Materials and Reagents
  • Fmoc-Met-OPfp

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Diethyl ether, cold

  • HPLC purification system and columns

Protocol 1: Solid-Phase Synthesis of a Methionine-Containing Peptide

This protocol outlines the manual synthesis of a generic 20-amino acid peptide on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 200 mg of Rink Amide resin (e.g., at 0.5 mmol/g loading) in a fritted reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. First Amino Acid Coupling (Standard Protocol):

  • In a separate vial, dissolve the first Fmoc-amino acid (3 eq., 0.3 mmol) and a coupling agent such as HBTU (2.9 eq., 0.29 mmol) in DMF.
  • Add DIPEA (6 eq., 0.6 mmol) and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling completion using a Kaiser test.
  • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Subsequent Amino Acid Couplings (Iterative Cycles):

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

5. Coupling of Fmoc-Met-OPfp:

  • After deprotection of the N-terminus of the preceding amino acid, wash the resin thoroughly with DMF.
  • In a separate vial, dissolve Fmoc-Met-OPfp (2 eq., 0.2 mmol) in 3 mL of DMF.
  • Add the Fmoc-Met-OPfp solution directly to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Monitor the coupling completion using a Kaiser test. A negative test indicates a complete reaction.
  • If the coupling is incomplete, the reaction time can be extended, or a second equivalent of Fmoc-Met-OPfp can be added.
  • Drain the reaction solution and wash the resin with DMF (5 x 5 mL).

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail of TFA/TIS/H2O/EDT (94:2.5:2.5:1, v/v/v/v) to minimize methionine oxidation.
  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate into a cold centrifuge tube.
  • Precipitate the crude peptide by adding 40 mL of cold diethyl ether.
  • Centrifuge to pellet the peptide, and decant the ether.
  • Wash the peptide pellet with cold diethyl ether twice more.
  • Dry the crude peptide pellet under vacuum.

8. Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
  • Purify the peptide by preparative reverse-phase HPLC.
  • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Experimental Workflow for SPPS using Fmoc-Met-OPfp

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_met_coupling Methionine Incorporation cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Amino Acid Coupling Wash1->Couple Wash2 DMF/DCM Wash Couple->Wash2 Wash2->Deprotect Repeat for each amino acid Met_Couple Couple Fmoc-Met-OPfp (No additional reagents) Wash2->Met_Couple At Met position Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave After final AA Met_Couple->Wash2 Continue cycle Purify RP-HPLC Purification Cleave->Purify Analyze Analysis (LC-MS) Purify->Analyze Final_Peptide Lyophilized Peptide Analyze->Final_Peptide

Caption: Workflow for SPPS of a methionine-containing peptide using Fmoc-Met-OPfp.

Signaling Pathway: Mechanism of Action of Bivalirudin

Bivalirudin is a direct thrombin inhibitor. It binds to both the catalytic site and the anion-binding exosite of thrombin, thereby inhibiting its activity in the coagulation cascade.[1]

Bivalirudin_MoA cluster_cascade Coagulation Cascade cluster_drug_action Drug Intervention Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Outcome Anticoagulation Fibrin Fibrin Monomer Fibrinogen->Fibrin Fibrin_Clot Fibrin Clot Fibrin->Fibrin_Clot Polymerization Bivalirudin Bivalirudin Bivalirudin->Thrombin Direct Inhibition

References

Method

Application Notes and Protocols: A Guide to Incorporating Methionine with Fmoc-Met-OPfp

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of methionine into synthetic peptides is crucial for studying a wide range of biological processes and for the development of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of methionine into synthetic peptides is crucial for studying a wide range of biological processes and for the development of therapeutic peptides. However, the thioether side chain of methionine is susceptible to oxidation, primarily to methionine sulfoxide, during standard solid-phase peptide synthesis (SPPS) protocols, particularly during the final cleavage from the resin.[1] This oxidation can alter the peptide's biological activity and introduce heterogeneity into the final product. The use of pre-activated pentafluorophenyl (OPfp) esters, such as N-α-Fmoc-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp), offers a highly efficient method for introducing methionine while minimizing side reactions during the coupling step.[2]

Pfp esters are highly reactive, allowing for rapid and efficient coupling, often without the need for additional coupling reagents, which simplifies the synthesis process and can reduce the formation of byproducts.[2] This document provides a detailed guide for the efficient incorporation of methionine using Fmoc-Met-OPfp, including a step-by-step protocol, strategies to prevent side reactions, and a comparison of cleavage cocktails to ensure the integrity of the final methionine-containing peptide.

Key Advantages of Using Fmoc-Met-OPfp

  • High Reactivity and Efficiency: The pentafluorophenyl group is an excellent leaving group, leading to fast and complete coupling reactions.[2]

  • Reduced Side Reactions: As a pre-activated ester, Fmoc-Met-OPfp eliminates the need for in situ activation, which can sometimes lead to side reactions with sensitive amino acids.[2]

  • Stability: Fmoc-Met-OPfp is a stable, crystalline solid that is easy to handle and suitable for both manual and automated peptide synthesis.

Experimental Protocols

This section details the step-by-step procedures for the incorporation of methionine using Fmoc-Met-OPfp in Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-Met-OPfp

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Diisopropylethylamine (DIPEA) (optional, for neutralization)

  • Resin suitable for Fmoc-SPPS (e.g., Rink Amide, Wang)

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (see Table 1 for compositions)

  • Cold diethyl ether

Step-by-Step Coupling Protocol

This protocol is based on a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-Met-OPfp:

    • Dissolve Fmoc-Met-OPfp (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored for completion using a qualitative test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.

Monitoring the Coupling Reaction

The completion of the coupling reaction can be monitored using the Kaiser test (Ninhydrin test) . A small sample of the resin is taken and washed. The Kaiser test reagents are added, and the mixture is heated. A blue color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result indicates a complete coupling.

Cleavage and Deprotection

The final step of SPPS, cleavage from the resin and removal of side-chain protecting groups, is critical for methionine-containing peptides due to the risk of oxidation. The choice of the cleavage cocktail is paramount.

Protocol for Cleavage:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Add the appropriate cleavage cocktail (see Table 1) to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Data Presentation: Comparison of Cleavage Cocktails

The selection of the cleavage cocktail significantly impacts the purity of the final methionine-containing peptide. The following table summarizes the composition and efficacy of various cocktails in preventing methionine oxidation.

Cleavage CocktailCompositionEfficacy in Preventing Methionine OxidationReference
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (NH₄I)Excellent: Specifically designed to minimize methionine oxidation. Crude peptides show no detectable methionine sulfoxide.[3][4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTModerate: Can result in 15-55% methionine sulfoxide formation.[3][4]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleModerate to Poor: Significant oxidation of methionine can occur.[3][4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS)Poor: Not recommended for methionine-containing peptides as it does not effectively suppress oxidation.[3][4]
Modified Reagent K Reagent K + 1.5% (w/w) NH₄IGood: Addition of ammonium iodide significantly reduces methionine sulfoxide formation, though yields may be slightly lower than with Reagent H.[3][4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sps_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-Met-OPfp, HOBt/Oxyma) wash1->coupling wash2 Wash (DMF, DCM, IPA) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring incomplete Incomplete Coupling monitoring->incomplete Positive complete Complete Coupling monitoring->complete Negative recouple Recouple incomplete->recouple recouple->wash2 next_aa Couple Next Amino Acid complete->next_aa final_peptide Final Peptide-Resin complete->final_peptide next_aa->deprotection cleavage Cleavage & Deprotection (e.g., Reagent H) final_peptide->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Crude Peptide precipitation->end

Caption: Experimental workflow for incorporating methionine using Fmoc-Met-OPfp.

Logical Relationships

coupling_reaction cluster_reactants Reactants cluster_products Products Fmoc_Met_OPfp Fmoc-Met-OPfp (Activated Amino Acid) Coupled_Peptide Fmoc-Met-Peptide-Resin Fmoc_Met_OPfp->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin (Deprotected N-terminus) Peptide_Resin->Coupled_Peptide PFP Pentafluorophenol (Leaving Group)

Caption: Chemical reaction for the coupling of Fmoc-Met-OPfp.

Troubleshooting

Issue Possible Cause Recommendation
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time. - Steric hindrance. - Aggregation of the peptide chain.- Extend the coupling time. - Perform a second coupling (recouple). - Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP).
Oxidation of Methionine in Final Product - Inappropriate cleavage cocktail. - Prolonged exposure to air during cleavage/workup.- Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H. - Minimize the cleavage time as much as possible while ensuring complete deprotection. - Handle the cleaved peptide quickly and under an inert atmosphere if possible.
Low Yield of Crude Peptide - Incomplete coupling at one or more steps. - Loss of peptide during precipitation and washing.- Ensure complete coupling at each step using a monitoring test. - Ensure the diethyl ether used for precipitation is sufficiently cold. - Minimize the number of washes of the precipitated peptide.

Conclusion

The use of Fmoc-Met-OPfp provides a reliable and efficient method for the incorporation of methionine into synthetic peptides. By following the detailed protocol and, critically, selecting an appropriate cleavage cocktail such as Reagent H, researchers can significantly minimize the risk of methionine oxidation and obtain high-purity peptides. This approach is well-suited for the synthesis of complex, methionine-containing peptides for a variety of applications in research and drug development.

References

Application

Application Notes and Protocols for Fmoc-Met-OPfp Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the target peptide. The use of pre-activated amino acid derivatives, such as Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp), offers a streamlined approach to the coupling step in Fmoc-based SPPS. The pentafluorophenyl (OPfp) ester serves as an excellent leaving group, rendering Fmoc-Met-OPfp a highly reactive species that facilitates rapid and efficient acylation of the N-terminal amine of the growing peptide chain.[1] This reactivity often circumvents the need for in-situ activation, simplifying the synthesis protocol and minimizing potential side reactions.[1]

This document provides detailed application notes and protocols for the coupling of Fmoc-Met-OPfp, with a focus on optimizing reaction time and temperature to maximize coupling efficiency.

Factors Influencing Fmoc-Met-OPfp Coupling

The success of the Fmoc-Met-OPfp coupling reaction is influenced by several key parameters:

  • Reaction Time: While Fmoc-OPfp esters are highly reactive, the optimal coupling time can vary depending on the steric hindrance of the N-terminal amino acid of the peptide-resin. Standard coupling times typically range from 30 to 60 minutes.[2] For sterically hindered sequences, extending the reaction time to 2-4 hours or even overnight may be necessary to ensure complete coupling.[2]

  • Temperature: The standard temperature for Fmoc-SPPS coupling reactions is room temperature.[2][3] While elevated temperatures can increase reaction rates, they may also promote side reactions, such as racemization, particularly for sensitive amino acids. Therefore, careful control of the reaction temperature is crucial.

  • Coupling Additives: To further enhance the rate of coupling, additives such as 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH) can be employed.[3] These additives act as catalysts, accelerating the aminolysis of the active ester.

  • Solvent: N,N-Dimethylformamide (DMF) is the most commonly used solvent for Fmoc-SPPS due to its excellent solvating properties for both the protected amino acids and the peptide-resin.

Data Presentation

The following tables summarize the typical conditions and expected outcomes for the Fmoc-Met-OPfp coupling reaction.

Table 1: General Reaction Parameters for Fmoc-Met-OPfp Coupling

ParameterStandard ConditionsConditions for Hindered Couplings
Fmoc-Met-OPfp (equivalents) 3 - 53 - 5
Coupling Additive (e.g., HOBt, equivalents) 0 - 5 (Optional)3 - 5
Solvent DMFDMF
Temperature Room TemperatureRoom Temperature
Reaction Time 30 - 60 minutes2 - 4 hours (or overnight)

Table 2: Illustrative Effect of Reaction Time and Additives on Coupling Efficiency

ConditionReaction TimeExpected Coupling Efficiency
Standard Coupling 30 minutesGood to Excellent (>98%)
60 minutesExcellent (>99%)
Standard Coupling with HOBt 30 minutesExcellent (>99%)
60 minutesExcellent (>99%)
Hindered Coupling (No Additive) 60 minutesModerate to Good (May be incomplete)
4 hoursGood to Excellent (>98%)
Hindered Coupling with HOBt 60 minutesGood to Excellent (>98%)
2 hoursExcellent (>99%)

Note: The data in Table 2 is illustrative and based on general principles of SPPS. Actual coupling efficiencies should be monitored and confirmed for each specific sequence.

Experimental Protocols

Protocol 1: Standard Fmoc-Met-OPfp Coupling

This protocol is suitable for routine coupling steps where steric hindrance is not a major concern.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Met-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for manual or automated synthesis

Procedure:

  • Resin Preparation: Following Fmoc deprotection and thorough washing of the peptide-resin with DMF, suspend the resin in DMF (approximately 10 mL per gram of resin).

  • Coupling Solution Preparation: In a separate vial, dissolve 3-5 equivalents of Fmoc-Met-OPfp (relative to the initial resin loading) in a minimal amount of DMF.

  • Coupling Reaction: Add the Fmoc-Met-OPfp solution to the suspended resin.

  • Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring (Optional): To monitor the reaction progress, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and the completion of the coupling reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.

Protocol 2: Accelerated Fmoc-Met-OPfp Coupling with HOBt

This protocol is recommended to ensure rapid and complete coupling, especially for sequences that may be prone to slow reaction kinetics.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Met-OPfp

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for manual or automated synthesis

Procedure:

  • Resin Preparation: Following Fmoc deprotection and thorough washing of the peptide-resin with DMF, suspend the resin in DMF (approximately 10 mL per gram of resin).

  • Coupling Solution Preparation: In a separate vial, dissolve 3-5 equivalents of Fmoc-Met-OPfp and 3-5 equivalents of HOBt (relative to the initial resin loading) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the suspended resin.

  • Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 3: Fmoc-Met-OPfp Coupling for Sterically Hindered Residues

This protocol is designed for coupling Fmoc-Met-OPfp to a sterically demanding N-terminal amino acid on the peptide-resin.

Materials:

  • Fmoc-deprotected peptide-resin with a sterically hindered N-terminus

  • Fmoc-Met-OPfp

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for manual or automated synthesis

Procedure:

  • Resin Preparation: Prepare the Fmoc-deprotected peptide-resin as described in the previous protocols.

  • Coupling Solution Preparation: In a separate vial, dissolve 3-5 equivalents of Fmoc-Met-OPfp and 3-5 equivalents of HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the coupling solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature.

  • Extended Reaction Time: Allow the reaction to proceed for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring: It is highly recommended to monitor the reaction progress with a Kaiser test. If the test remains positive after 2-4 hours, consider a double coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Met-OPfp and HOBt.

  • Washing: Once a negative Kaiser test is achieved, drain the final reaction solution and wash the peptide-resin extensively with DMF and DCM.

Visualizations

Fmoc_SPPS_Workflow cluster_cycle Single Coupling Cycle Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-Met-OPfp Coupling Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle

Caption: General workflow for a single Fmoc-SPPS coupling cycle.

Coupling_Reaction Reactants Peptide-Resin-NH2 Fmoc-Met-OPfp Product Peptide-Resin-NH-CO-Met-Fmoc Pentafluorophenol Reactants->Product DMF, Room Temp. Catalyst HOBt (Optional Catalyst) Catalyst->Reactants:f1

Caption: Chemical reaction scheme for Fmoc-Met-OPfp coupling.

References

Method

Application Notes and Protocols for Fmoc-Met-OPfp Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to selecting the optimal solvent for the coupling of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-M...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal solvent for the coupling of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) in solid-phase peptide synthesis (SPPS). The appropriate choice of solvent is critical for achieving high coupling efficiency, minimizing side reactions, and ensuring the synthesis of high-purity peptides.

Introduction

Fmoc-Met-OPfp is a pre-activated amino acid derivative that facilitates efficient amide bond formation during SPPS. The pentafluorophenyl (OPfp) ester is an excellent leaving group, enabling rapid acylation of the free N-terminal amine of the growing peptide chain. While this pre-activation simplifies the coupling process, the choice of solvent remains a crucial parameter for success, influencing reagent solubility, resin swelling, reaction kinetics, and the potential for side reactions such as methionine oxidation and racemization.

Recommended Solvents: A Comparative Overview

The most commonly employed solvents for Fmoc-SPPS are polar aprotic solvents, with N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) being the preferred choices. Dichloromethane (DCM) is generally not recommended for the dissolution of Fmoc-amino acids in Fmoc-based SPPS.[1]

Key Considerations for Solvent Selection:

  • Solubility: The solvent must effectively dissolve the Fmoc-Met-OPfp and allow for efficient diffusion to the reactive sites on the resin-bound peptide.

  • Resin Swelling: Proper swelling of the solid support is essential to ensure the accessibility of the peptide chains.

  • Reaction Kinetics: The solvent can influence the rate of the coupling reaction.

  • Side Reactions: The choice of solvent can impact the occurrence of undesirable side reactions, such as oxidation of the methionine side chain and racemization.

Quantitative Data Summary
SolventTypical Coupling TimeExpected Coupling EfficiencyPurity ProfileKey Considerations
N,N-Dimethylformamide (DMF) 1 - 4 hours> 98%HighGood all-purpose solvent with excellent solubilizing properties for most reagents.[1] Potential for decomposition to dimethylamine, which can cause premature Fmoc deprotection.[1]
N-Methyl-2-pyrrolidone (NMP) 1 - 3 hours> 99%Very HighSuperior solvating properties, particularly for sterically hindered couplings and aggregating sequences.[1][2] Higher cost and viscosity compared to DMF.
Dichloromethane (DCM) Not RecommendedVariableLowPoor at solvating Fmoc-amino acids and can lead to incomplete reactions.[1]
"Green" Solvents (e.g., 2-MeTHF) VariableRequires OptimizationRequires OptimizationOffer a more environmentally friendly alternative but may necessitate significant protocol optimization to achieve comparable results to DMF and NMP.[3]

Note: The above data are estimates and actual results may vary depending on the specific peptide sequence, resin, and other reaction conditions.

Potential Side Reactions and Mitigation

Methionine Oxidation

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during prolonged reaction times or in the presence of oxidizing impurities in solvents.[4]

  • Solvent Choice: While no solvent completely eliminates oxidation, using high-purity, freshly opened solvents is crucial. DMF can contain oxidative impurities, while NMP is generally considered a more stable option.

  • Mitigation Strategies:

    • Use of antioxidants in the cleavage cocktail.

    • Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).

    • Minimizing the coupling reaction time.

Racemization

Racemization of the activated amino acid can occur during the coupling step, leading to the incorporation of the D-amino acid and resulting in diastereomeric impurities.[5]

  • Solvent Influence: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF and NMP are generally effective at solvating the activated species and minimizing racemization.[5]

  • Mitigation Strategies:

    • Avoid prolonged pre-activation times if using additional coupling reagents (though typically not required for OPfp esters).

    • Maintain a neutral or slightly basic pH during the coupling reaction.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-Met-OPfp in DMF and NMP on a 0.1 mmol scale.

Protocol 1: Coupling in N,N-Dimethylformamide (DMF)

Materials:

  • Fmoc-Met-OPfp

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • Peptide synthesis grade DMF

  • Piperidine

  • DCM (for washing)

  • Methanol (for washing)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Fmoc-Met-OPfp Coupling:

    • In a separate vial, dissolve Fmoc-Met-OPfp (0.3 mmol, 3 equivalents) in 2-3 mL of DMF.

    • Add the Fmoc-Met-OPfp solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling and re-test after an additional hour.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin with Methanol (3 x 1 min).

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Coupling in N-Methyl-2-pyrrolidone (NMP)

Materials:

  • Fmoc-Met-OPfp

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • Peptide synthesis grade NMP

  • Piperidine

  • DCM (for washing)

  • Methanol (for washing)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in NMP for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in NMP for 15 minutes.

    • Wash the resin thoroughly with NMP (5 x 1 min).

  • Fmoc-Met-OPfp Coupling:

    • In a separate vial, dissolve Fmoc-Met-OPfp (0.3 mmol, 3 equivalents) in 2-3 mL of NMP.

    • Add the Fmoc-Met-OPfp solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with NMP (3 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin with Methanol (3 x 1 min).

  • Proceed to the next cycle of deprotection and coupling.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Fmoc-Met-OPfp coupling reaction.

Fmoc_Met_OPfp_Coupling_Workflow Start Start: Resin-Bound Peptide Swell 1. Resin Swelling (DMF or NMP) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in Solvent) Swell->Deprotection Wash1 3. Washing (DMF or NMP) Deprotection->Wash1 Coupling 4. Coupling with Fmoc-Met-OPfp Wash1->Coupling Monitoring 5. Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Wash2 6. Washing (Solvent, DCM, MeOH) Monitoring->Wash2 Negative NextCycle Proceed to Next Cycle Wash2->NextCycle NextCycle->Deprotection Next Amino Acid End End of Synthesis NextCycle->End Final Amino Acid

Caption: Workflow for Fmoc-Met-OPfp Coupling in SPPS.

Conclusion

For the coupling of Fmoc-Met-OPfp, both DMF and NMP are highly recommended solvents. NMP may offer a slight advantage in terms of coupling efficiency, especially for challenging sequences, due to its superior solvating properties. However, DMF remains a cost-effective and reliable option for most applications. Careful selection of high-purity solvents and adherence to established protocols are essential for minimizing side reactions and achieving high yields of the desired peptide.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-Met-OPfp Coupling

Welcome to the technical support center for troubleshooting issues related to solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address low...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address low coupling efficiency when using Fmoc-Met-OPfp.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Met-OPfp and why is it used in peptide synthesis?

Fmoc-Met-OPfp (Fmoc-L-Methionine pentafluorophenyl ester) is an activated amino acid derivative used in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl (OPfp) ester is an excellent leaving group, making Fmoc-Met-OPfp a highly reactive acylating agent.[1] This pre-activated nature allows for rapid and efficient coupling to the N-terminal amine of the growing peptide chain, often without the need for additional coupling reagents, which can simplify the synthesis process and minimize side reactions.[1]

Q2: What are the primary causes of low coupling efficiency with Fmoc-Met-OPfp?

While Fmoc-Met-OPfp is highly reactive, low coupling efficiency can still occur due to several factors:

  • Incomplete Fmoc Deprotection: The most common cause of failed coupling is the incomplete removal of the Fmoc protecting group from the N-terminus of the peptide chain. This leaves the amine unavailable for reaction.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible to the activated amino acid.[4][5]

  • Steric Hindrance: The growing peptide chain or bulky adjacent amino acids can physically block the approach of the incoming Fmoc-Met-OPfp.[2][6]

  • Reagent Degradation: Fmoc-Met-OPfp is sensitive to moisture and can hydrolyze over time. Using degraded reagent will result in lower coupling yields.

  • Suboptimal Reaction Conditions: Factors such as improper solvent, insufficient reaction time, or low temperature can negatively impact the coupling reaction.

Q3: How can I monitor the coupling efficiency of Fmoc-Met-OPfp?

The most common method for qualitatively monitoring coupling reactions in real-time is the Kaiser test (ninhydrin test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of free amines, signifying an incomplete coupling reaction.[2][6]

  • Negative Result (Yellow/Colorless Beads): Suggests a complete coupling reaction, as there are no free primary amines to react with the ninhydrin.[2][6]

For quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC).[2]

Q4: What are the potential side reactions associated with methionine in peptide synthesis?

The primary side reactions involving methionine typically occur during the final cleavage and deprotection step, not during coupling. These include:

  • Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)).[7][8]

  • S-alkylation: During the acidic conditions of final cleavage (e.g., with TFA), the methionine side chain can be alkylated by carbocations generated from protecting groups.[7]

Using high-quality Fmoc-Met-OPfp helps ensure the integrity of the methionine side chain throughout the synthesis process.[1]

Troubleshooting Guide for Low Coupling Efficiency

If you are experiencing low coupling efficiency with Fmoc-Met-OPfp, as indicated by a positive Kaiser test, follow this systematic troubleshooting workflow.

Diagram: Troubleshooting Workflow for Low Fmoc-Met-OPfp Coupling Efficiency

TroubleshootingWorkflow start Positive Kaiser Test (Low Coupling Efficiency) check_deprotection Step 1: Verify Complete Fmoc Deprotection start->check_deprotection double_couple Step 2: Perform a Double Coupling check_deprotection->double_couple If deprotection is complete end_success Negative Kaiser Test (Coupling Complete) check_deprotection->end_success If incomplete deprotection found & resolved add_coupling_reagent Step 3: Add an Auxiliary Coupling Reagent double_couple->add_coupling_reagent If Kaiser test still positive double_couple->end_success If Kaiser test is negative optimize_conditions Step 4: Optimize Reaction Conditions add_coupling_reagent->optimize_conditions If Kaiser test still positive add_coupling_reagent->end_success If Kaiser test is negative optimize_conditions->end_success If Kaiser test is negative end_fail Persistent Issue: Consider Sequence Modification optimize_conditions->end_fail If issue persists

Caption: A stepwise guide to troubleshooting low coupling efficiency of Fmoc-Met-OPfp.

Step 1: Verify Complete Fmoc Deprotection

Incomplete removal of the Fmoc group is a frequent cause of coupling failure.

  • Action: Ensure your deprotection solution (typically 20% piperidine in DMF) is fresh. Extend the deprotection time or perform a second deprotection step.

  • Protocol:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15-20 minutes.[9]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before coupling.[2]

Step 2: Perform a Double Coupling

If deprotection was complete and the initial coupling failed, a second coupling with fresh reagents can often drive the reaction to completion.

  • Action: After the initial coupling attempt, wash the resin thoroughly and then add a fresh solution of Fmoc-Met-OPfp.

  • Protocol: See Protocol 2: Double Coupling in the Experimental Protocols section.

Step 3: Add an Auxiliary Coupling Reagent

Although Fmoc-Met-OPfp is pre-activated, in difficult contexts (e.g., steric hindrance or aggregation), adding a standard coupling reagent can enhance efficiency.

  • Action: Use a potent coupling reagent in conjunction with Fmoc-Met-OPfp.

  • Recommendation: Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone for challenging couplings.[2] See the table below for a comparison.

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesRelative ReactivityNotes
Uronium/Aminium Salts HATU, HCTU, HBTUVery High to HighHATU is often recommended for its high reactivity in hindered couplings.[2][3]
Phosphonium Salts PyBOP, PyAOPHighEffective for sterically demanding couplings.[2][6]
Carbodiimides DIC, DCCModerateOften used with additives like HOBt or Oxyma to improve efficiency and minimize side reactions.[2][10]
Step 4: Optimize Reaction Conditions
  • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight, monitoring progress with the Kaiser test.[2]

  • Change Solvent: If peptide aggregation is suspected, switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO.[5]

  • Increase Temperature: For very difficult couplings, increasing the temperature (e.g., to 40-50°C) can improve efficiency. This is best controlled using a microwave peptide synthesizer.

Experimental Protocols

Protocol 1: Standard Coupling with Fmoc-Met-OPfp

This protocol describes a standard manual solid-phase synthesis coupling step.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain, and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.[9]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Met-OPfp (2-4 equivalents relative to resin loading) in DMF.

  • Coupling Reaction: Add the Fmoc-Met-OPfp solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (see Protocol 3) to check for reaction completion.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.[2]

Protocol 2: Double Coupling Procedure

Perform this procedure if the Kaiser test is positive after the initial coupling.

  • Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[3]

  • Second Coupling: Prepare a fresh solution of Fmoc-Met-OPfp as described in Protocol 1, step 3.

  • Reaction: Add the fresh solution to the resin and agitate for an additional 1-2 hours.[3]

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding.

Protocol 3: Kaiser Test (Ninhydrin Test)

This colorimetric assay is used to detect the presence of free primary amines.

  • Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops each of:

    • Reagent A: 5% ninhydrin in ethanol

    • Reagent B: 80% phenol in ethanol

    • Reagent C: 2% potassium cyanide (KCN) in pyridine

  • Incubation: Heat the tube at 100-120°C for 3-5 minutes.[3]

  • Interpretation:

    • Positive (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative (Complete Coupling): The beads and solution remain yellow or colorless.[3]

References

Optimization

How to prevent methionine oxidation during SPPS with Fmoc-Met-OPfp

Technical Support Center: Methionine Oxidation in SPPS Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed information, troubleshooting advice, and protocols to...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methionine Oxidation in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed information, troubleshooting advice, and protocols to help you prevent the oxidation of methionine residues, particularly when using Fmoc-Met-OPfp, during your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem in SPPS?

Methionine oxidation is an irreversible chemical modification of the methionine side chain's thioether group. During SPPS, it can be oxidized to form methionine sulfoxide (+16 Da mass increase) or, less commonly, methionine sulfone (+32 Da mass increase). This modification can alter the peptide's structure, function, and biological activity, leading to failed experiments and impure final products. The oxidation is a significant concern during both the repetitive coupling/deprotection cycles and, most notably, during the final cleavage from the resin.

Q2: I'm using Fmoc-Met-OPfp. Does this specific derivative affect the risk of oxidation?

Fmoc-Met-OPfp is a pentafluorophenyl (Pfp) activated ester of Fmoc-methionine, designed for efficient coupling. While the activated ester itself does not inherently increase the risk of oxidation compared to other coupling methods, the methionine residue remains susceptible throughout the entire SPPS process. The primary risk is not from the coupling agent but from adventitious oxidants present in solvents, reagents, or generated during acid-mediated cleavage. Therefore, standard preventative measures are still critically important.

Q3: What are the primary causes of methionine oxidation during SPPS?

The main culprits for methionine oxidation include:

  • Peroxides in Solvents: Ethers like Diethyl ether (used for precipitation) and Tetrahydrofuran (THF) can form explosive peroxides upon storage, which are potent oxidizing agents.

  • Atmospheric Oxygen: Prolonged exposure to air, especially when combined with light, can contribute to oxidation.

  • Acid-Mediated Oxidation: The strong acidic conditions required for final cleavage (e.g., high concentrations of Trifluoroacetic acid - TFA) can generate reactive carbocations from scavengers or protecting groups, which in turn can oxidize methionine.

  • Reagent Impurities: Oxidative impurities in reagents can also lead to unwanted side reactions.

Troubleshooting Guide

This guide helps you diagnose and solve issues related to methionine oxidation.

Problem / Observation Potential Cause Recommended Solution
Mass spectrometry (MS) analysis shows a peak at M+16 Da.The thioether side chain of one or more methionine residues has been oxidized to methionine sulfoxide.1. Confirm the number of oxidized sites using MS/MS fragmentation.2. Re-synthesize the peptide using an optimized cleavage cocktail containing anti-oxidant scavengers (See Protocol 1 ).3. Ensure all solvents, especially ether for precipitation, are fresh and peroxide-free.
The final peptide has low purity and poor yield after purification.Significant oxidation may have occurred, leading to a heterogeneous mixture that is difficult to purify.1. Perform a small-scale test cleavage with different scavenger cocktails to identify the most effective one for your sequence (See Table 1 ).2. Work under an inert atmosphere (Nitrogen or Argon) during reagent preparation and synthesis.
Oxidation is suspected even before cleavage.Oxidants may be present in the solvents (e.g., DMF, DCM) or reagents used during the synthesis cycles.1. Use high-purity, peptide-synthesis-grade solvents.2. Consider adding a small amount of an antioxidant like 0.5% (v/v) Dimethyl Sulfide (DMS) to the cleavage cocktail as a scavenger.

Experimental Protocols & Data

Protocol 1: Cleavage and Deprotection with an Anti-Oxidative Cocktail

This protocol is designed to minimize methionine oxidation during the final cleavage step.

  • Resin Preparation: After completing the synthesis, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3x) and dry it under a vacuum for at least 1 hour.

  • Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. For a typical 10 mL cocktail targeting a peptide sensitive to oxidation, combine the following in a fume hood:

    • Trifluoroacetic acid (TFA): 9.4 mL (94%)

    • Triisopropylsilane (TIS): 0.2 mL (2%)

    • 1,2-Ethanedithiol (EDT): 0.2 mL (2%)

    • Deionized Water: 0.2 mL (2%)

    • (Note: This is a modified Reagent K. Refer to Table 1 for other options.)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (e.g., 10 mL per 0.1 mmol of resin).

    • Incubate the mixture at room temperature for 2-3 hours with occasional swirling.

    • Work under an inert atmosphere (N₂ or Ar) if possible.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold, peroxide-free methyl-t-butyl ether (MTBE) or diethyl ether (approx. 40 mL).

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide under vacuum.

    • Proceed with standard HPLC purification.

Table 1: Comparison of Common Anti-Oxidant Scavenger Cocktails for Cleavage
Cocktail NameCompositionTarget Protecting GroupsEfficacy in Preventing Met OxidationNotes
TFA / H₂O (95:5) 95% TFA, 5% H₂OTrt, Pmc, tBuLow Not recommended for Met-containing peptides due to high risk of oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTArg(Pbf), Trp(Boc), Cys(Trt)High A robust and widely used cocktail for complex peptides.
TFA / TIS / H₂O (95:2.5:2.5) 95% TFA, 2.5% TIS, 2.5% H₂OTrt, Pmc, tBuModerate TIS is a good carbocation scavenger but offers limited direct protection against oxidation.
TFA / EDT / TIS (94:2:2:2) 94% TFA, 2% EDT, 2% TIS, 2% H₂OArg(Pbf), Cys(Trt)Very High EDT is a highly effective reducing agent that actively prevents the oxidation of methionine's thioether.
TFA / DMS / TIS / H₂O (90:5:3:2) 90% TFA, 5% DMS, 3% TIS, 2% H₂OGeneral PurposeVery High Dimethyl Sulfide (DMS) can reduce any formed methionine sulfoxide (MetO) back to methionine.

Diagrams

Workflow for Preventing Methionine Oxidation

SPPS_Workflow SPPS Workflow for Methionine-Containing Peptides start Start SPPS coupling Couple Amino Acid (e.g., Fmoc-Met-OPfp) start->coupling deprotection Fmoc Deprotection coupling->deprotection wash Wash Resin deprotection->wash branch_point wash->branch_point final_wash Final Wash & Dry Resin cleavage Cleavage from Resin final_wash->cleavage Use Anti-Oxidant Cocktail (Protocol 1) precipitate Precipitate Peptide (Use Peroxide-Free Ether) cleavage->precipitate check_oxidation MS Analysis: Check for M+16 Da check_oxidation->cleavage Oxidation Detected (Re-evaluate Cocktail) purify Purify by HPLC check_oxidation->purify No Oxidation precipitate->check_oxidation end Pure Peptide purify->end branch_point->coupling Repeat for next AA branch_point->final_wash Final Cycle

Caption: Workflow for SPPS with checks to prevent methionine oxidation.

Mechanism of Methionine Oxidation

Caption: Chemical pathway of methionine oxidation and its reduction.

Troubleshooting

Technical Support Center: Minimizing Racemization of Fmoc-Met-OPfp in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize r...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization when using Fmoc-Methionine-Pentafluorophenyl Ester (Fmoc-Met-OPfp) in your solid-phase peptide synthesis (SPPS) protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, such as L-methionine, converts into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, creating diastereomeric impurities that can be difficult to remove and may significantly alter the biological activity and therapeutic efficacy of the final peptide.[1][2]

Q2: What is the primary mechanism of racemization for Fmoc-amino acids during coupling?

A2: The most common pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the Fmoc-amino acid can cyclize to form this intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be readily removed by a base, leading to a loss of stereochemical integrity. The resulting achiral intermediate can then be attacked by the amine component from either side, yielding a mixture of L- and D-peptides.[1] A less common mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[1]

Q3: Is Fmoc-Met-OPfp particularly susceptible to racemization?

A3: While amino acids like histidine and cysteine are notoriously prone to racemization, any chiral amino acid can racemize under certain conditions.[1][3] Fmoc-Met-OPfp is a highly reactive activated ester due to the electron-withdrawing nature of the pentafluorophenyl group.[4] This high reactivity generally leads to rapid coupling times, which helps to minimize racemization because the rate of aminolysis (peptide bond formation) outcompetes the rate of oxazolone formation.[5] However, racemization can still be a concern, especially in the presence of strong bases or during slow coupling reactions.

Q4: What are the main factors that influence the racemization of Fmoc-Met-OPfp?

A4: Several factors can influence the extent of racemization:

  • Base: The presence, strength, and concentration of the base used during coupling are critical. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[6][7]

  • Coupling Time: Longer coupling times increase the opportunity for the activated amino acid to form the oxazolone intermediate and racemize.

  • Temperature: Higher temperatures can accelerate the rate of racemization.[8]

  • Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates.

  • Steric Hindrance: Sterically hindered couplings can be slow, allowing more time for racemization to occur.

Q5: How can I detect and quantify methionine racemization in my synthetic peptide?

A5: The most common and reliable methods for quantifying racemization are chromatographic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) to separate the D- and L-enantiomers of methionine after acid hydrolysis of the peptide. This allows for direct quantification of the D-isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization to make the amino acids volatile, GC with a chiral column can provide very sensitive detection of D-amino acids.[9]

  • Reversed-Phase HPLC (RP-HPLC) of the crude peptide: In some cases, the diastereomeric peptides (the desired all-L peptide and the peptide containing a D-Met residue) can be separated on a standard C18 column.[10]

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis that may lead to racemization of Fmoc-Met-OPfp.

Problem Potential Cause Recommended Solution
High levels of D-Methionine detected in the final peptide. Use of a strong, non-hindered base (e.g., DIPEA) during coupling. Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6][11] Use the minimum amount of base necessary to facilitate the coupling.
Prolonged coupling time. Optimize the coupling time. Since Fmoc-Met-OPfp is highly reactive, shorter coupling times (e.g., 1-2 hours) are often sufficient.[12] Monitor the reaction using a colorimetric test (e.g., Kaiser test) to determine completion.
Elevated coupling temperature. Perform the coupling at room temperature. For particularly sensitive sequences, consider coupling at a lower temperature (e.g., 0°C).
Poor coupling efficiency leading to extended reaction times. Steric hindrance at the coupling site. Consider the addition of an additive like 1-hydroxybenzotriazole (HOBt) to the coupling reaction. HOBt can accelerate the coupling rate.[12][13]
Aggregation of the growing peptide chain. Switch to a more suitable solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Microwave irradiation can also help to disrupt aggregation and accelerate coupling.[3]
Inconsistent or unexpected levels of racemization. Variability in reagent quality. Ensure the use of high-purity Fmoc-Met-OPfp and amine-free DMF.
Side reactions of the methionine side chain. The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during acidic cleavage.[3] Use a cleavage cocktail containing scavengers like dithiothreitol (DTT) or thioanisole to suppress oxidation.[3]

Visualizing the Troubleshooting Process

TroubleshootingWorkflow Troubleshooting Workflow for Methionine Racemization start High D-Met Detected check_base Check Base Used start->check_base check_time_temp Check Coupling Time & Temp start->check_time_temp check_efficiency Check Coupling Efficiency start->check_efficiency strong_base Strong Base (e.g., DIPEA)? check_base->strong_base long_time Prolonged Time / High Temp? check_time_temp->long_time low_efficiency Low Efficiency? check_efficiency->low_efficiency switch_base Switch to Weaker/Hindered Base (NMM, Collidine) strong_base->switch_base Yes end_state Racemization Minimized strong_base->end_state No optimize_conditions Reduce Time & Couple at RT long_time->optimize_conditions Yes long_time->end_state No add_additive Add HOBt to Accelerate Coupling low_efficiency->add_additive Yes low_efficiency->end_state No switch_base->end_state optimize_conditions->end_state add_additive->end_state

Caption: A logical workflow for troubleshooting high racemization levels.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Met-OPfp in SPPS

This protocol outlines a standard procedure for coupling Fmoc-Met-OPfp during manual solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Met-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

  • Manual synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Met-OPfp (3 equivalents, 0.3 mmol) in DMF (2-3 mL).

  • (Optional) Addition of Additive: If desired, add HOBt (3 equivalents, 0.3 mmol) to the Fmoc-Met-OPfp solution to accelerate the coupling reaction.[4]

  • Coupling Reaction: Add the Fmoc-Met-OPfp solution to the washed resin in the reaction vessel.

  • Agitation: Shake the mixture at room temperature for 1-3 hours.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Peptide Cleavage and Preparation for Racemization Analysis

This protocol describes a general procedure for cleaving a methionine-containing peptide from the resin and preparing it for analysis.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent H): Trifluoroacetic acid (TFA) (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w).[14][15]

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or argon gas source

Procedure:

  • Resin Preparation: Dry the peptide-resin under vacuum.

  • Cleavage: Suspend the dry peptide-resin in the cleavage cocktail (e.g., Reagent H, approximately 30 mL per gram of resin) in a suitable reaction vessel.[9][14]

  • Reaction: Allow the mixture to stand for 2-3 hours at room temperature under an inert gas atmosphere (nitrogen or argon).[9][14]

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Pelleting: Centrifuge the mixture to pellet the peptide and carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC and subsequent analysis.

Protocol 3: Chiral HPLC Analysis of Methionine Racemization

This protocol provides a framework for the analysis of D- and L-methionine enantiomers from a hydrolyzed peptide sample.

Materials:

  • Dried crude or purified peptide

  • 6 M HCl or 6 M DCl in D₂O (for correcting hydrolysis-induced racemization)

  • Chiral HPLC column (e.g., CROWNPAK CR(+))

  • HPLC system with UV or CD detector

Procedure:

  • Peptide Hydrolysis: a. Place the dried peptide in a hydrolysis tube. b. Add 6 M HCl (or 6 M DCl/D₂O). c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, cool the tube, open it, and evaporate the acid under a stream of nitrogen. e. Re-dissolve the amino acid hydrolysate in the HPLC mobile phase.

  • Chiral HPLC Analysis: a. Column: CROWNPAK CR(+) or a similar chiral column suitable for amino acid enantiomer separation. b. Mobile Phase: An acidic aqueous solution, for example, perchloric acid solution (pH adjusted). c. Flow Rate: Typically 0.4 - 0.8 mL/min. d. Column Temperature: Controlled, for example, at 25°C. e. Detection: UV detection at a low wavelength (e.g., 210 nm) or a Circular Dichroism (CD) detector for enhanced specificity.[16] f. Injection: Inject the prepared sample and standards of D- and L-methionine.

  • Data Analysis: a. Identify the peaks for D- and L-methionine based on the retention times of the standards. b. Integrate the peak areas for both enantiomers. c. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Met) / (Area(L-Met) + Area(D-Met))] * 100

Signaling Pathways and Mechanisms

Mechanism of Base-Catalyzed Racemization

RacemizationMechanism Mechanism of Base-Catalyzed Racemization via Oxazolone Formation cluster_main FmocMet Fmoc-L-Met-OPfp (Activated Ester) Oxazolone 5(4H)-Oxazolone Intermediate FmocMet->Oxazolone Cyclization PeptideBond Rapid Peptide Bond Formation (Desired Pathway) FmocMet->PeptideBond Base1 Base (B:) Enolate Achiral Enolate Oxazolone->Enolate Proton Abstraction Enolate->Oxazolone Reprotonation DL_Mix Mixture of L- and D-Peptides Enolate->DL_Mix Aminolysis Protonation Protonation (H-B+) Amine R'-NH₂ inv1->Oxazolone Slow, Base-Catalyzed inv2->Enolate

Caption: Mechanism of base-catalyzed racemization via oxazolone formation.

Experimental Workflow for SPPS and Racemization Analysis

SPPS_Workflow SPPS and Racemization Analysis Workflow start Start SPPS deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Met-OPfp (± Base, ± HOBt) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycles? wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin (e.g., Reagent H) repeat->cleavage No hydrolysis Acid Hydrolysis (6M HCl or DCl) cleavage->hydrolysis hplc Chiral HPLC Analysis hydrolysis->hplc quantify Quantify D/L Ratio hplc->quantify end End quantify->end

Caption: General workflow for SPPS and subsequent racemization analysis.

References

Optimization

Side reactions associated with Fmoc-Met-OPfp and how to avoid them

Welcome to the technical support center for Fmoc-Met-OPfp and the synthesis of methionine-containing peptides. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental prot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Met-OPfp and the synthesis of methionine-containing peptides. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals navigate and prevent common side reactions.

Frequently Asked Questions (FAQs)

??? question "Q1: What are the primary side reactions associated with the use of Fmoc-methionine in solid-phase peptide synthesis (SPPS)?"

??? question "Q2: Why is methionine oxidation a concern and what are the main causes?"

??? question "Q3: How can I detect and quantify methionine oxidation?"

??? question "Q4: Is racemization a significant risk when using Fmoc-Met-OPfp?"

??? question "Q5: Can oxidized methionine be reversed back to its native form?"

Troubleshooting Guides

Problem 1: High levels of methionine oxidation are detected in the crude peptide.
  • Likely Cause: Suboptimal cleavage conditions or oxidative stress during peptide workup. The standard TFA/TIS/H₂O cocktail may be insufficient to prevent oxidation.[1][2]

  • Solution: Employ an optimized cleavage cocktail containing scavengers that actively prevent oxidation and quench oxidative species. Adding reducing agents or sulfide compounds to the cleavage mixture is highly effective.[3][4][2]

Problem 2: Significant S-alkylation (+56 Da) of methionine is observed post-cleavage.
  • Likely Cause: Insufficient scavenging of tert-butyl cations generated during the TFA-mediated removal of tBu-based side-chain protecting groups.[3][5]

  • Solution: The cleavage cocktail must contain effective cation scavengers. While TIS is a standard scavenger, additives like anisole, dimethyl sulfide (Me₂S), and trimethylsilyl chloride (TMSCl) have been shown to be highly effective at minimizing or eliminating S-alkylation.[5][6]

Problem 3: Low coupling efficiency or evidence of racemization.
  • Likely Cause: The coupling reaction may be slow due to steric hindrance or aggregation, increasing the window for side reactions. While Fmoc-Met-OPfp is highly reactive, difficult sequences can still pose a challenge.[7]

  • Solution:

    • Additive Inclusion: Add HOBt to the coupling reaction when using Fmoc-Met-OPfp. This can increase reactivity and suppress racemization.[8]

    • Temperature Control: For microwave-assisted synthesis, lowering the coupling temperature can reduce the risk of racemization for sensitive residues.[9][10]

    • Solvent Choice: Switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding DMSO can help disrupt aggregation and improve coupling efficiency.[11]

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides
Cleavage Cocktail Composition (v/v/v)Target Side ReactionEfficacyReference
95% TFA / 2.5% TIS / 2.5% H₂OGeneral PurposeModerate: May not fully prevent Met oxidation or S-alkylation.[2]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K)Oxidation & S-alkylationHigh: Broad-spectrum scavenger mix effective for complex peptides.[12]
TFA / Anisole / Me₂S / TMSCl / PPh₃Oxidation & S-alkylationVery High: Specifically designed to eradicate oxidation and significantly reduce S-alkylation.[5][6]
TFA / TIS / H₂O / EDTOxidationHigh: The addition of EDT is effective at suppressing Met oxidation.[13]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; H₂O: Water; EDT: 1,2-Ethanedithiol; Me₂S: Dimethyl sulfide; TMSCl: Trimethylsilyl chloride; PPh₃: Triphenylphosphine.

Experimental Protocols

Protocol 1: Optimized Cleavage to Prevent Met Oxidation and S-Alkylation

This protocol is based on cleavage solutions developed to eliminate major methionine side reactions.[5][6]

  • Resin Preparation: After completion of synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the following cleavage cocktail in a fume hood. For peptides that do not contain Cys(Trt), TIS can be omitted.

    • Composition: TFA-anisole-TMSCl-Me₂S-TIS containing 1 mg/mL of triphenylphosphine (PPh₃).

    • Example Volume: For 10 mL of cocktail, combine:

      • ~9.5 mL Trifluoroacetic Acid (TFA)

      • 0.2 mL Anisole

      • 0.1 mL Trimethylsilyl chloride (TMSCl)

      • 0.1 mL Dimethyl sulfide (Me₂S)

      • 0.1 mL Triisopropylsilane (TIS)

      • 10 mg Triphenylphosphine (PPh₃)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).

    • Gently agitate the mixture at room temperature for 2-3 hours under an inert atmosphere (e.g., nitrogen).

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold ether, centrifuging each time.

    • Dry the final peptide pellet under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol can be used to reduce Met(O) back to Met in a crude peptide sample.

  • Sample Preparation: Dissolve the crude peptide containing methionine sulfoxide in a suitable solvent mixture. A solution of 5% acetic acid in water can be effective.[3]

  • Reduction Reaction:

    • Add ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S) to the peptide solution. The exact equivalents will depend on the peptide concentration and amount of oxidation.

    • Allow the reaction to proceed at room temperature for 30-60 minutes, monitoring by HPLC-MS to completion.

  • Workup: Once the reduction is complete, the peptide can be directly purified by RP-HPLC to remove the reagents and any remaining byproducts.

Visualizations

cluster_cleavage TFA Cleavage Step Met Methionine Residue (in Peptide Chain) Cleavage TFA, Cationic Species, Potential Oxidants Oxidation Oxidation Cleavage->Oxidation Alkylation S-Alkylation (tert-butylation) Cleavage->Alkylation MetO Methionine Sulfoxide (Met(O)) (+16 Da) Oxidation->MetO MetS Sulfonium Salt (+56 Da) Alkylation->MetS

Caption: Key side reactions of methionine during the TFA cleavage step in Fmoc-SPPS.

Start Crude Peptide Analysis (HPLC-MS) CheckOx Significant Oxidation (+16 Da) Detected? Start->CheckOx CheckAlk Significant S-Alkylation (+56 Da) Detected? CheckOx->CheckAlk No Sol_Ox 1. Use Optimized Cleavage Cocktail (Protocol 1) 2. Consider Post-Cleavage Reduction (Protocol 2) CheckOx->Sol_Ox Yes CheckRac Low Purity / Broad Peaks? CheckAlk->CheckRac No Sol_Alk Use Cleavage Cocktail with Enhanced Cation Scavengers (e.g., Anisole, TMSCl) CheckAlk->Sol_Alk Yes Sol_Rac 1. Add HOBt to Coupling Step 2. Optimize Coupling Temp. CheckRac->Sol_Rac Yes End Proceed to Purification CheckRac->End No Sol_Ox->CheckAlk Sol_Alk->CheckRac Sol_Rac->End

Caption: Troubleshooting workflow for side reactions in methionine peptide synthesis.

References

Troubleshooting

Technical Support Center: Optimizing Coupling Conditions for Fmoc-Met-OPfp

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling conditions of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling conditions of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Fmoc-Met-OPfp for peptide synthesis?

Fmoc-Met-OPfp is an activated ester of Fmoc-L-Methionine, where the pentafluorophenyl (OPfp) group acts as an excellent leaving group. This pre-activation offers several key advantages:

  • High Reactivity and Efficiency: The electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly reactive, leading to rapid and efficient amide bond formation.[1] This high reactivity can be particularly beneficial for sterically hindered couplings.

  • Reduced Side Reactions: As Fmoc-Met-OPfp is pre-activated, it often does not require additional in-situ coupling reagents.[2] This simplifies the reaction setup and minimizes the risk of side reactions associated with some coupling agents.[1]

  • Minimized Racemization: The high reactivity and mild coupling conditions help to minimize the risk of racemization at the alpha-carbon of the amino acid.[1]

  • Stability: Fmoc-amino acid-OPfp esters are typically stable, crystalline solids that can be prepared in advance and stored, offering convenience in the laboratory workflow.[1]

Q2: Is an additional coupling reagent or additive required when using Fmoc-Met-OPfp?

Fmoc-Met-OPfp is a pre-activated ester and generally does not require an additional coupling reagent for amide bond formation.[3] However, to accelerate the reaction rate, especially for difficult or sterically hindered couplings, an additive such as 1-Hydroxybenzotriazole (HOBt) can be used.[1][4] The addition of HOBt has been recommended to increase the reactivity of Pfp esters.[4]

Q3: What are the potential side reactions when using Fmoc-Met-OPfp and how can they be minimized?

While Fmoc-Met-OPfp is designed to minimize side reactions, some potential issues to be aware of include:

  • Incomplete Coupling: This is a common issue in SPPS and can be caused by steric hindrance, peptide aggregation, or suboptimal reaction conditions. To mitigate this, one can extend the reaction time, perform a double coupling, or add a catalyst like HOBt.[4]

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during the final acidic cleavage step.[5] While less common during the coupling step itself, using high-purity, fresh solvents is recommended. To prevent oxidation during cleavage, scavengers such as dithiothreitol (DTT) should be added to the cleavage cocktail.[5]

  • Racemization: Although OPfp esters are known to reduce racemization, it can still occur under non-optimal conditions. Using the recommended reaction conditions and avoiding prolonged exposure to basic conditions can help preserve stereochemical integrity.

Q4: How can I monitor the progress of the Fmoc-Met-OPfp coupling reaction?

The completion of the coupling reaction can be monitored using several methods:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete coupling, while a negative result (yellow/colorless beads) suggests the reaction is complete.[6]

  • High-Performance Liquid Chromatography (HPLC): A small sample of the resin can be cleaved and analyzed by analytical RP-HPLC. The disappearance of the peak corresponding to the N-terminally free peptide and the appearance of the new, coupled peptide peak confirms the reaction's progress. Comparing the chromatograms before and after coupling is a reliable monitoring method.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Positive Kaiser test after coupling (incomplete reaction) 1. Insufficient reaction time. 2. Steric hindrance from the growing peptide chain. 3. Peptide aggregation on the resin. 4. Low-quality or degraded Fmoc-Met-OPfp or solvents.1. Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Add 1-hydroxybenzotriazole (HOBt) as a catalyst to increase the reaction rate. 4. Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture (e.g., DMF/DCM) to disrupt aggregation.[7] 5. Ensure the use of high-purity, anhydrous solvents and fresh Fmoc-Met-OPfp.
Low peptide yield after cleavage 1. Incomplete coupling at the methionine residue. 2. Oxidation of the methionine side chain during synthesis or cleavage.1. Confirm complete coupling using a Kaiser test or HPLC analysis of a cleaved sample before proceeding to the next step. If incomplete, re-couple. 2. Use a cleavage cocktail containing scavengers like dithiothreitol (DTT) to prevent methionine oxidation.[5]
Presence of unexpected peaks in HPLC analysis of the crude peptide 1. Formation of deletion sequences due to incomplete coupling. 2. Presence of methionine sulfoxide. 3. Racemization of the methionine residue.1. Optimize coupling conditions as described above to ensure complete reaction. Consider capping unreacted amines with acetic anhydride after the coupling step. 2. Add scavengers to the cleavage cocktail. If oxidation has occurred, the sulfoxide can sometimes be reduced post-cleavage. 3. Ensure that the coupling conditions are mild and avoid prolonged reaction times, especially at elevated temperatures.

Data Presentation

Table 1: Recommended Coupling Conditions for Fmoc-Met-OPfp

ParameterRecommended ValueNotes
Fmoc-Met-OPfp Equivalents 3 - 5 eq.Relative to the resin loading.
Solvent DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)Use high-purity, anhydrous grade. NMP can be beneficial for sequences prone to aggregation.[7]
Temperature Room Temperature (20-25°C)Elevated temperatures may increase the risk of side reactions.
Reaction Time 1 - 4 hours (can be extended overnight)Monitor reaction completion with a Kaiser test.[3][6]
Additive (Optional) HOBt (1-Hydroxybenzotriazole)3 - 5 equivalents. Can accelerate the coupling reaction.[1][4]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Met-OPfp
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Met-OPfp (3 equivalents relative to resin loading) in DMF.

    • Add the Fmoc-Met-OPfp solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin.

    • If the test is negative (yellow beads), the coupling is complete. Proceed to the washing step.

    • If the test is positive (blue beads), extend the coupling time for another 1-2 hours and re-test, or proceed to a double coupling (Protocol 2).

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Double Coupling of Fmoc-Met-OPfp with HOBt
  • Follow steps 1-4 of Protocol 1.

  • First Coupling Monitoring: After the initial 1-2 hour coupling, perform a Kaiser test. If it is positive, proceed with the following steps.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling Preparation: In a separate vial, dissolve Fmoc-Met-OPfp (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Second Coupling Reaction: Add the fresh solution to the resin and agitate for an additional 1-2 hours at room temperature.

  • Final Monitoring: Perform a final Kaiser test to confirm the completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times).

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin dissolve Dissolve Fmoc-Met-OPfp (and optional HOBt) in DMF start->dissolve add_to_resin Add solution to resin dissolve->add_to_resin agitate Agitate at Room Temperature (1-4 hours) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test wash_resin Wash Resin with DMF kaiser_test->wash_resin Negative double_couple Perform Double Coupling kaiser_test->double_couple Positive next_cycle Proceed to next cycle wash_resin->next_cycle double_couple->agitate

Caption: Experimental workflow for Fmoc-Met-OPfp coupling.

troubleshooting_guide start Positive Kaiser Test (Incomplete Coupling) extend_time Extend coupling time (e.g., to 4h or overnight) start->extend_time retest1 Retest with Kaiser Test extend_time->retest1 double_couple Perform a double coupling (with fresh reagents) retest1->double_couple Still Positive success Coupling Complete retest1->success Negative add_hobt Consider adding HOBt in the second coupling double_couple->add_hobt retest2 Retest with Kaiser Test change_solvent Change solvent to NMP or use DMF/DCM mixture retest2->change_solvent Still Positive retest2->success Negative add_hobt->retest2

Caption: Troubleshooting logic for incomplete Fmoc-Met-OPfp coupling.

References

Optimization

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Met-OPfp

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of peptides containing methionine synthesized using Fmoc-Met-OPfp active esters. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of peptides containing methionine synthesized using Fmoc-Met-OPfp active esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing methionine synthesized via Fmoc-SPPS?

The main challenges stem from the susceptibility of the methionine thioether side chain to side reactions, primarily during the acidic cleavage and deprotection step.[1][2][3] The two most common side reactions are:

  • Oxidation: The sulfur atom in the methionine side chain is easily oxidized to form methionine sulfoxide (Met(O)), resulting in a mass increase of +16 Da.[4][5] This can happen during synthesis, cleavage, purification, and storage.[6]

  • S-alkylation: During TFA-mediated cleavage, carbocations generated from side-chain protecting groups (like tert-butyl) can alkylate the methionine sulfur, leading to the formation of a sulfonium salt impurity.[1][2][3]

These side products can complicate the purification process due to their similar properties to the desired peptide, often resulting in co-elution or overlapping peaks in reverse-phase HPLC (RP-HPLC).[7]

Q2: I used Fmoc-Met-OPfp for synthesis. Are there any specific issues related to the pentafluorophenyl (Pfp) ester?

Fmoc-amino acid-OPfp esters are highly reactive active esters used to promote efficient peptide bond formation.[8] While generally effective, potential issues include:

  • Incomplete Coupling: Although highly reactive, incomplete coupling can still occur, especially with sterically hindered amino acids or aggregating peptide sequences. This leads to deletion sequences which can be difficult to separate from the target peptide.

  • Side Reactions of the Pfp Leaving Group: While less common, the pentafluorophenol leaving group could potentially react with sensitive residues under certain conditions, though this is not a widely reported issue. The primary challenges remain methionine oxidation and S-alkylation, which are independent of the activation method used.

Q3: What is methionine sulfoxide and how does it affect my purification?

Methionine sulfoxide (Met(O)) is the product of methionine oxidation.[6] The addition of an oxygen atom to the sulfur increases the polarity of the peptide.[5][9] This change in polarity causes the oxidized peptide to elute earlier than the native peptide in RP-HPLC.[9] The presence of Met(O) can lead to:

  • Split or broadened peaks in the HPLC chromatogram, reducing the apparent purity of the final product.[6]

  • Difficulty in isolating the desired non-oxidized peptide.

  • Complicated mass spectrometry analysis due to multiple oxidized forms.[6]

Methionine oxidation can also create two diastereomers (Met-S-(O) and Met-R-(O)), which may or may not be separable by HPLC.[6][10]

Q4: How can I prevent methionine oxidation during peptide synthesis and cleavage?

Preventing oxidation is key to simplifying purification. Strategies include:

  • Using Scavengers in the Cleavage Cocktail: This is the most critical step. Adding reducing agents and carbocation scavengers to the TFA cleavage cocktail can significantly minimize both oxidation and S-alkylation.[1][2]

  • Working under an Inert Atmosphere: For highly sensitive peptides, performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can help reduce exposure to atmospheric oxygen.[4]

  • Using Additives in Solvents: Some studies suggest adding sulfide compounds like tetrahydrothiophene (THT) to the synthesis solvent (NMP) can help reduce the extent of methionine oxidation during chain elongation.[11]

Q5: Can I reverse methionine oxidation if it has already occurred?

Yes, methionine sulfoxide can be reduced back to methionine. This can be done either on the crude peptide before purification or on a purified, oxidized peptide.

  • Chemical Reduction: Reagents such as ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S) in TFA can reduce Met(O) during the cleavage process.[1][4] For post-purification reduction, a similar set of reagents can be used in solution.[4]

  • Enzymatic Reduction: Methionine sulfoxide reductases (MsrA and MsrB) can specifically reduce the two diastereomers of Met(O) back to methionine.[6][10] This method is particularly gentle but may be more complex to implement in a standard chemistry lab.

Troubleshooting Guides

Problem 1: My mass spectrometry analysis shows the expected mass and a +16 Da peak.

  • Cause: This +16 Da peak corresponds to your peptide with one oxidized methionine residue.[4]

  • Solution:

    • Optimize Cleavage: Ensure your TFA cleavage cocktail contains appropriate scavengers to prevent oxidation. Refer to the table below for recommended cocktails.

    • Optimize HPLC Separation: A shallow HPLC gradient can often resolve the oxidized peptide from the desired product. The oxidized form, being more polar, will typically elute earlier.[7][9]

    • Post-Synthesis Reduction: If separation is difficult, consider reducing the methionine sulfoxide in the crude or purified peptide mixture back to methionine, followed by re-purification. See the protocol below.

Problem 2: The HPLC chromatogram of my crude peptide shows a broad or split peak.

  • Cause: This can be due to the presence of the oxidized peptide co-eluting with the desired product.[6] It could also be caused by peptide aggregation, especially for hydrophobic or arginine-rich sequences.[7][12]

  • Troubleshooting Steps:

    • Confirm Oxidation: Analyze the different fractions across the broad peak by mass spectrometry to confirm the presence of both the desired mass and the +16 Da species.

    • Improve Separation:

      • Use a shallower gradient over the elution range of your peptide.[7]

      • Try a different stationary phase (e.g., C8 instead of C18).[7]

    • Address Aggregation:

      • Dissolve the crude peptide in a solvent containing a small amount of organic modifier or a chaotropic agent before injection.[7]

      • Work at lower sample concentrations.[7]

    • Intentional Oxidation Strategy: For extremely aggregation-prone peptides, a strategy of intentionally oxidizing the methionine to the more polar sulfoxide can improve solubility and purification. The purified oxidized peptide is then reduced to the native form in a final step.[13]

Problem 3: My final yield is low after purification.

  • Cause: Low yield can result from a combination of factors including incomplete synthesis, side reactions leading to multiple hard-to-separate impurities, and losses during HPLC purification. Methionine oxidation and S-alkylation are significant contributors to yield loss.[1][2]

  • Solution:

    • Review Synthesis Protocol: Check for complete coupling after the Fmoc-Met-OPfp step using a test like the Kaiser test.[14]

    • Optimize Cleavage Cocktail: This is the most effective way to minimize side products and improve the purity of the crude material, which in turn improves purification yield. A cleaner crude product requires less stringent purification, leading to lower losses.

    • Implement a Reduction Step: If oxidation is the primary issue, reducing the crude peptide mixture can consolidate the desired product into a single peak, simplifying purification and increasing the isolated yield of the correct peptide.[4][11]

Data Presentation

Table 1: Recommended TFA Cleavage Cocktails to Minimize Methionine Side Reactions

Cocktail Composition (v/v/v...)Scavengers & Their FunctionWhen to UseReference
Reagent B: TFA / H₂O / TIS (95:2.5:2.5)Triisopropylsilane (TIS): Carbocation scavenger.Standard peptides, but can lead to significant Met oxidation.[4]
TFA / H₂O / TIS / EDT (94:2.5:1:2.5)TIS: Carbocation scavenger. 1,2-Ethanedithiol (EDT): Reduces oxidation.Peptides containing Met and Trp.[8]
TFA / Me₂S / NH₄IDimethyl sulfide (Me₂S) & Ammonium Iodide (NH₄I): Reduce already formed Met(O).Specifically for reducing Met(O) during cleavage.[1][4]
TFA / Anisole / TMSCl / Me₂S + PPh₃Anisole, TMSCl, Me₂S: Scavengers. Triphenylphosphine (PPh₃): Eradicates oxidation.Peptides with sensitive residues (Met, Trp). TIS should be added for Cys(Trt) containing peptides.[1][2][3]

Experimental Protocols

Protocol 1: TFA Cleavage with an Optimized Scavenger Cocktail

This protocol is designed to minimize methionine oxidation and S-alkylation during cleavage from the resin.

  • Preparation: Wash the peptide-resin (0.1 mmol scale) with dichloromethane (DCM) (3x) and dry under vacuum for at least 1 hour.[14]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethyl sulfide (Me₂S) (85:5:5:5 v/v) containing 1 mg of triphenylphosphine (PPh₃) per mL of reagent.[1][2] For a 0.1 mmol synthesis, 5-10 mL is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 2-3 hours.[14]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.[14]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the pellet two more times with cold ether.[14]

  • Drying: Dry the peptide pellet under vacuum to remove residual ether. The crude peptide is now ready for purification.

Protocol 2: Reduction of Methionine Sulfoxide in Solution

This protocol can be used on crude or purified peptides containing Met(O).

  • Dissolution: Dissolve the peptide containing Met(O) in a suitable solvent. For many peptides, a solution of 5% acetic acid in water can be used.

  • Reagent Preparation: Prepare a reduction solution, for example using ammonium iodide and dimethyl sulfide. Caution: These reagents should be handled in a fume hood.

  • Reduction Reaction: Add the reduction reagents to the peptide solution. The reaction can be monitored by RP-HPLC and mass spectrometry until the +16 Da peak is no longer observed.

  • Purification: Once the reaction is complete, the peptide must be re-purified by RP-HPLC to remove the reduction reagents and any remaining impurities.

Protocol 3: General RP-HPLC Purification of Methionine-Containing Peptides

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is low, add a minimal amount of acetonitrile or acetic acid. Filter the sample through a 0.45 µm filter before injection.[14]

  • Gradient:

    • Initial: Start with a low percentage of Mobile Phase B (e.g., 5%) for 5 minutes.

    • Elution: Apply a linear gradient to elute the peptide. A shallow gradient (e.g., 0.5-1% B per minute) is recommended to improve the resolution of the desired peptide from its oxidized form.[7]

    • Wash: After the desired peak has eluted, increase to a high percentage of Mobile Phase B (e.g., 95%) to wash the column.

    • Re-equilibration: Return to the initial conditions and re-equilibrate the column before the next injection.

  • Detection & Fraction Collection: Monitor the elution at 220 nm and 280 nm. Collect fractions corresponding to the peak of the desired mass.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a TFA salt.[14]

Visualizations

G cluster_0 Troubleshooting Workflow for Met-Containing Peptide Purification start Crude Peptide Analysis (HPLC/MS) hplc_check Single, sharp HPLC peak? start->hplc_check ms_check MS shows desired mass and +16 Da peak? optimize_hplc Optimize HPLC gradient (e.g., shallower gradient) ms_check->optimize_hplc Yes check_aggregation Consider Aggregation (Broad/Tailing Peak) ms_check->check_aggregation No hplc_check->ms_check No purify Proceed to RP-HPLC Purification hplc_check->purify Yes end Pure Peptide purify->end reduce Reduce Met(O) in crude mixture (e.g., with NH4I/DMS) optimize_hplc->reduce If separation is poor reanalyze Re-analyze by HPLC/MS reduce->reanalyze reanalyze->purify

Caption: Troubleshooting decision tree for purifying methionine-containing peptides.

G cluster_1 Intentional Oxidation-Reduction Workflow for Aggregating Peptides spps 1. SPPS with Fmoc-Met(O)-OH or post-synthesis oxidation crude_ox Crude Oxidized Peptide (Improved Solubility) spps->crude_ox hplc_ox 2. RP-HPLC Purification of Oxidized Peptide crude_ox->hplc_ox pure_ox Pure Oxidized Peptide hplc_ox->pure_ox reduction 3. Chemical Reduction of Pure Met(O) Peptide pure_ox->reduction final_hplc 4. Final Desalting/Purification reduction->final_hplc final_product Pure Native Peptide final_hplc->final_product

Caption: Workflow for purifying aggregation-prone peptides via intentional oxidation.

G cluster_2 Key Side Reactions of Methionine in Fmoc-SPPS Met Peptide-Methionine Met_O Peptide-Methionine Sulfoxide (+16 Da) Met->Met_O Oxidizing agents (Air, Peroxides) Met_TBu Peptide-S-tert-butyl-sulfonium (+56 Da) Met->Met_TBu tert-butyl cations (from TFA cleavage) Met_O->Met Reducing agents (NH4I, PPh3, etc.)

Caption: Chemical pathways of common methionine side reactions during peptide synthesis.

References

Troubleshooting

Technical Support Center: Troubleshooting Peptide Aggregation with Fmoc-Met-OPfp

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing peptide aggregation, a common challenge in solid-phase peptide synthesis (SPPS), particularly w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing peptide aggregation, a common challenge in solid-phase peptide synthesis (SPPS), particularly when incorporating hydrophobic residues like methionine using activated esters such as Fmoc-Met-OPfp.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?

A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of stable secondary structures like β-sheets.[1] This self-association can make the N-terminus of the peptide chain inaccessible to reagents, resulting in incomplete coupling and deprotection steps, ultimately leading to lower yields and difficult purifications.[1][2]

Q2: I'm using Fmoc-Met-OPfp and experiencing poor coupling efficiency. Is the OPfp ester causing aggregation?

A2: While it's natural to suspect the specific reagent, aggregation is more commonly related to the sequence of the growing peptide rather than the activating group itself. Methionine is a hydrophobic amino acid, and peptide sequences rich in such residues are prone to aggregation.[1] The pentafluorophenyl (OPfp) ester is a highly reactive activating group designed for rapid and efficient coupling, which can actually help reduce aggregation by minimizing reaction times and ensuring complete acylation.[3][4] Incomplete reactions can leave unreacted amines, which can contribute to aggregation. Therefore, the issue is likely the growing peptide chain's properties, not the Fmoc-Met-OPfp itself.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Several indicators during synthesis can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[5]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines. Similarly, the removal of the Fmoc protecting group may be sluggish.[2]

  • Physical Clumping: The resin may become sticky and clump together.

  • Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems.

Q4: My peptide contains multiple methionine residues and is very difficult to synthesize and purify. What is the most effective strategy to overcome this?

A4: For methionine-rich and aggregation-prone peptides, a highly effective strategy is to temporarily substitute Fmoc-Met-OH with Fmoc-Met(O)-OH (Fmoc-methionine sulfoxide) during synthesis.[6][7] The sulfoxide group significantly increases the polarity of the methionine side chain, disrupting the hydrophobic interactions that lead to aggregation. This improves the solubility of the growing peptide chain, leading to more efficient synthesis and easier purification.[6][7] After purification, the methionine sulfoxide is quantitatively reduced back to methionine.[6]

Q5: Besides using Fmoc-Met(O)-OH, what other general strategies can I employ to mitigate aggregation?

A5: Several general strategies can be effective in disrupting aggregation:

  • Solvent Modification: Switching from DMF to N-methyl-2-pyrrolidone (NMP) or adding DMSO can help to disrupt secondary structures.[2][6]

  • Chaotropic Salts: Adding salts like LiCl to the coupling or washing steps can disrupt hydrogen bonds.[8]

  • Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-60°C) can increase peptide chain mobility and reduce aggregation.[9]

  • Structure-Disrupting Moieties: Incorporating pseudoproline dipeptides or using backbone-protecting groups like Hmb or Dmb can effectively break up aggregating sequences.[2][6]

  • Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[2]

Data Presentation: Quantitative Comparison of Anti-Aggregation Strategies

The following table summarizes the reported yields for synthesizing aggregation-prone, methionine-containing peptides using a standard SPPS protocol versus a modified protocol incorporating Fmoc-Met(O)-OH.

Peptide SequenceSynthesis MethodReported Yield (%)Citation(s)
TDP-43 (307–347)Standard Fmoc/tBu SPPS with Fmoc-Met-OH2[6]
Two-step approach with Fmoc-Met(O)-OH7[6]
Human CalcitoninStandard Fmoc/tBu SPPS with Fmoc-Met-OH5[6]
Two-step approach with Fmoc-Met(O)-OH10[6]

Note: Yields refer to the isolated, purified peptide. The effectiveness of any anti-aggregation strategy is highly sequence-dependent.

Experimental Protocols

Protocol 1: Synthesis of Methionine-Containing Peptides using Fmoc-Met(O)-OH

This protocol outlines the two-step strategy of incorporating methionine as its sulfoxide to enhance solubility and prevent aggregation, followed by post-purification reduction.

A. Solid-Phase Peptide Synthesis with Fmoc-Met(O)-OH

  • Resin and Amino Acid Preparation:

    • Use a standard Fmoc-compatible resin (e.g., Rink Amide).

    • For all methionine positions in your sequence, substitute Fmoc-Met-OH with Fmoc-Met(O)-OH. All other amino acids are standard Fmoc-protected derivatives.

  • Standard Fmoc-SPPS Cycles:

    • Perform the synthesis using standard Fmoc-SPPS protocols. This includes:

      • Fmoc deprotection (e.g., 20% piperidine in DMF).

      • Washing steps (DMF).

      • Coupling: Use your standard coupling reagents (e.g., HBTU/DIPEA) to couple the Fmoc-amino acids, including Fmoc-Met(O)-OH.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification:

    • Purify the crude peptide containing Met(O) residues by reverse-phase HPLC. The increased polarity of the peptide should facilitate a more straightforward purification compared to its non-oxidized counterpart.[6]

B. Reduction of Methionine Sulfoxide to Methionine

  • Reagent Preparation:

    • Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in TFA.

  • Reduction Reaction:

    • Dissolve the purified, lyophilized Met(O)-containing peptide in the NH₄I/DMS/TFA solution.

    • Allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes.

  • Final Purification:

    • Re-purify the peptide by reverse-phase HPLC to remove any remaining reagents and isolate the final peptide with native methionine residues.

Protocol 2: Chaotropic Salt Wash to Disrupt Aggregation

This protocol describes the use of a lithium chloride (LiCl) wash to disrupt on-resin aggregation prior to a difficult coupling step.

  • Identify Difficult Coupling:

    • Suspect aggregation if you observe poor resin swelling or an incomplete coupling reaction (positive Kaiser test).

  • Fmoc Deprotection:

    • Perform the standard Fmoc deprotection step (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

  • Chaotropic Wash:

    • Prepare a 0.4 M solution of LiCl in DMF.

    • Wash the deprotected peptide-resin with the 0.4 M LiCl/DMF solution for 5-10 minutes.

    • Drain the LiCl solution and wash the resin thoroughly with DMF (at least 5 times) to remove all residual LiCl.

  • Coupling:

    • Immediately proceed with the standard coupling protocol for the next amino acid.

Visualizations

Troubleshooting_Workflow start Start SPPS check_coupling Monitor Coupling/ Deprotection Efficiency start->check_coupling synthesis_ok Synthesis Proceeding Normally? check_coupling->synthesis_ok continue_synthesis Continue Synthesis synthesis_ok->continue_synthesis Yes aggregation_suspected Aggregation Suspected: - Poor Swelling - Positive Kaiser Test - Slow Deprotection synthesis_ok->aggregation_suspected No continue_synthesis->check_coupling end Cleave, Purify, Analyze continue_synthesis->end strategy Implement Anti-Aggregation Strategy aggregation_suspected->strategy strategy_met_o Use Fmoc-Met(O)-OH (Proactive) strategy->strategy_met_o strategy_temp Increase Coupling Temperature strategy->strategy_temp strategy_solvent Change Solvent (e.g., NMP, DMSO) strategy->strategy_solvent strategy_salt Use Chaotropic Salt Wash (LiCl) strategy->strategy_salt reevaluate Re-evaluate Coupling/ Deprotection strategy_met_o->reevaluate strategy_temp->reevaluate strategy_solvent->reevaluate strategy_salt->reevaluate success Coupling Successful reevaluate->success Yes failure Coupling Still Fails reevaluate->failure No success->continue_synthesis failure->end

Caption: Troubleshooting workflow for peptide aggregation.

MetO_Strategy cluster_synthesis SPPS Phase cluster_purification Purification & Reduction Phase start_synthesis Start with Resin (R-NH2) couple_met_o Couple Fmoc-Met(O)-OH start_synthesis->couple_met_o Standard Coupling peptide_met_o Growing Peptide Chain with Polar Met(O) couple_met_o->peptide_met_o Aggregation Disrupted cleave Cleave and Deprotect peptide_met_o->cleave Synthesis Complete crude_peptide_met_o Crude Peptide (H-...-Met(O)-...-OH) cleave->crude_peptide_met_o purify HPLC Purification crude_peptide_met_o->purify Improved Solubility pure_peptide_met_o Pure Peptide (H-...-Met(O)-...-OH) purify->pure_peptide_met_o reduce Reduce Met(O) to Met (e.g., NH4I/DMS) pure_peptide_met_o->reduce final_peptide Final Pure Peptide (H-...-Met-...-OH) reduce->final_peptide

Caption: Strategy of using Fmoc-Met(O)-OH to combat aggregation.

References

Optimization

Technical Support Center: Strategies to Improve Yield in Peptide Synthesis with Fmoc-Met-OPfp

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-Met-OPfp in solid-phase peptide synthesis (SPPS). This resource provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-Met-OPfp in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Fmoc-Met-OPfp in peptide synthesis?

Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) is a pre-activated amino acid derivative designed for efficient Fmoc-based SPPS. The pentafluorophenyl (OPfp) ester is an excellent leaving group, making Fmoc-Met-OPfp a highly reactive species for rapid and efficient coupling.[1] Key advantages include:

  • Simplified Coupling: As a pre-activated ester, it often doesn't require additional in-situ coupling reagents, simplifying the reaction setup.[1]

  • Reduced Side Reactions: The streamlined coupling process can minimize side reactions often associated with complex activation mixtures.[1]

  • High Reactivity: PFP esters have been shown to couple significantly faster than other active esters, which can be advantageous in preventing side reactions.[2]

Q2: What are the most common side reactions associated with the use of methionine in SPPS, and how can they be minimized with Fmoc-Met-OPfp?

The primary side reaction concerning methionine is the oxidation of its thioether side chain to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da).[3] This can occur during synthesis and, more commonly, during the final cleavage from the resin.

Minimization Strategies:

  • Use of Scavengers: Incorporating scavengers like dimethylsulfide (DMS) or 1,2-ethanedithiol (EDT) in the cleavage cocktail is crucial to suppress methionine oxidation.[4]

  • Inert Atmosphere: While the methionine thioether is generally non-reactive during standard Fmoc-SPPS coupling cycles, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[3]

  • High-Quality Reagents: Using high-purity Fmoc-Met-OPfp and solvents is essential to avoid contaminants that could promote oxidation.[1]

Q3: How should Fmoc-Met-OPfp be stored to maintain its reactivity?

Fmoc-Met-OPfp, like other active esters, is sensitive to moisture. For optimal stability and reactivity, it should be stored at 2-8°C under dry conditions. It is advisable to handle the reagent promptly and ensure the container is tightly sealed after use to prevent hydrolysis of the active ester.

Troubleshooting Guides

Issue 1: Low Coupling Yield or Incomplete Reaction

A common issue in SPPS is lower-than-expected yield, which can often be traced back to incomplete coupling of an amino acid.

Troubleshooting Workflow for Low Coupling Yield

Low_Yield_Troubleshooting start Low Peptide Yield kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test positive_kaiser Positive Kaiser Test (Incomplete Coupling) kaiser_test->positive_kaiser Blue Beads negative_kaiser Negative Kaiser Test (Coupling Appears Complete) kaiser_test->negative_kaiser Yellow Beads troubleshoot_coupling Troubleshoot Coupling Reaction positive_kaiser->troubleshoot_coupling investigate_other Investigate Other Causes (e.g., Cleavage, Aggregation) negative_kaiser->investigate_other

Caption: A logical workflow to diagnose the cause of low peptide yield.

Possible Causes and Solutions for Incomplete Coupling:

Possible Cause Recommended Solution(s)
Insufficient Reagent Equivalents Increase the equivalents of Fmoc-Met-OPfp used in the coupling step (e.g., from 1.5 to 3 equivalents relative to the resin loading).
Steric Hindrance Extend the coupling reaction time (e.g., from 1 hour to 2-4 hours). Consider performing a "double coupling" by repeating the coupling step with fresh reagents.
Peptide Aggregation Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents.[5] Incorporate microwave-assisted synthesis to disrupt secondary structures.
Poor Resin Swelling Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM or DMF) for at least 30-60 minutes before the first coupling step.
Degraded Fmoc-Met-OPfp Use a fresh batch of Fmoc-Met-OPfp. Ensure proper storage conditions are maintained.
Issue 2: Presence of Oxidized Methionine in the Final Product

The appearance of peaks corresponding to the mass of your peptide +16 Da or +32 Da in the mass spectrum is a clear indication of methionine oxidation.

Troubleshooting Workflow for Methionine Oxidation

Oxidation_Troubleshooting start Oxidized Peptide Detected (+16 or +32 Da) cleavage_cocktail Review Cleavage Cocktail Composition start->cleavage_cocktail scavengers_present Sufficient Scavengers Present cleavage_cocktail->scavengers_present Yes scavengers_absent Insufficient or No Scavengers cleavage_cocktail->scavengers_absent No review_synthesis Review Synthesis Conditions scavengers_present->review_synthesis optimize_cleavage Optimize Cleavage Conditions scavengers_absent->optimize_cleavage

Caption: A decision tree for troubleshooting methionine oxidation.

Possible Causes and Solutions for Methionine Oxidation:

Possible Cause Recommended Solution(s)
Inadequate Scavenging during Cleavage Ensure your cleavage cocktail contains effective scavengers. A common and effective cocktail for methionine-containing peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[3]
Oxidation during Synthesis While less common, oxidation can occur during prolonged synthesis. Consider degassing solvents and running the synthesis under an inert atmosphere.
Oxidizing Impurities in Reagents Use high-purity solvents and reagents specifically designated for peptide synthesis.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Met-OPfp

This protocol outlines a general procedure for coupling Fmoc-Met-OPfp in manual SPPS.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

    • If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • Dissolve Fmoc-Met-OPfp (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the Fmoc-Met-OPfp solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

Protocol 2: Cleavage and Deprotection of a Methionine-Containing Peptide

This protocol is designed to minimize side reactions during the final cleavage step.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail suitable for methionine-containing peptides. A recommended cocktail is Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether and centrifuge again. Repeat this wash step twice.

    • Allow the final peptide pellet to air dry to remove residual ether.

  • Analysis:

    • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product and to check for the presence of oxidized byproducts.

References

Troubleshooting

Technical Support Center: Fmoc-Met-OPfp and Diketopiperazine Formation in SPPS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) form...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), with a specific focus on the use of Fmoc-Met-OPfp.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation in SPPS?

A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to the cleavage of the N-terminal dipeptide from the resin.[1] This intramolecular cyclization occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered ring.[2] This results in a truncated peptide and a significant loss of yield.

Q2: Why is DKP formation a particular concern when using Fmoc-Met-OPfp?

A2: The concern with Fmoc-Met-OPfp, as with any activated amino acid, arises when it is being coupled to an amino acid-resin that, after deprotection, will result in a dipeptide sequence prone to DKP formation. The high reactivity of the pentafluorophenyl (Pfp) ester is advantageous for efficient coupling but does not inherently prevent the subsequent DKP formation during the next Fmoc deprotection step.[3] The primary factors leading to DKP formation are the peptide sequence and the deprotection conditions, rather than the activation method of the incoming amino acid itself.

Q3: Which peptide sequences are most susceptible to DKP formation?

A3: Sequences containing a proline residue at the second position from the C-terminus are exceptionally prone to DKP formation.[2][4] The unique cyclic structure of proline favors a cis-amide bond, which facilitates the necessary conformation for the intramolecular cyclization. Other sequences, particularly those with glycine or other sterically unhindered amino acids at the N-terminus of the dipeptidyl-resin, are also susceptible.[4]

Q4: How do the Fmoc deprotection conditions influence DKP formation?

A4: The base-mediated Fmoc deprotection step is a critical trigger for DKP formation. The use of a secondary amine base like piperidine, the standard reagent for Fmoc removal, can catalyze the cyclization reaction.[4] The concentration of the base, the duration of the deprotection step, and the temperature all play a significant role in the extent of DKP formation.[5]

Q5: What are the primary strategies to minimize DKP formation?

A5: Key strategies to mitigate DKP formation include:

  • Choice of Resin: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation by impeding the back-side attack of the N-terminal amine.[5]

  • Optimized Deprotection: Employing milder deprotection conditions, such as shorter deprotection times, lower temperatures, or alternative, less basic deprotection cocktails (e.g., 2% DBU / 5% piperazine in NMP), can reduce the rate of DKP formation.[5]

  • In Situ Neutralization/Coupling: Minimizing the time the deprotected N-terminal amine is exposed by performing neutralization and coupling of the next amino acid in the same step can effectively trap the nucleophilic amine before it can cyclize.

  • Use of Pre-formed Dipeptides: Coupling a pre-synthesized Fmoc-dipeptide (e.g., Fmoc-Met-Pro-OH) bypasses the vulnerable dipeptidyl-resin stage altogether.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant loss of peptide from the resin after the second amino acid coupling, confirmed by LC-MS analysis of the cleavage solution showing a major peak corresponding to the DKP. High propensity of the dipeptide sequence (e.g., Xaa-Pro) to form a diketopiperazine.1. Switch to a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the trityl group significantly inhibits the intramolecular cyclization. 2. Use a pre-formed Fmoc-dipeptide. This is the most robust solution as it avoids the formation of the susceptible dipeptidyl-resin intermediate. 3. Optimize Fmoc deprotection conditions. Reduce the deprotection time and/or temperature. Consider using an alternative deprotection cocktail.
Low yield of the final peptide with a deletion of the first two amino acids. Diketopiperazine formation occurred, leading to the cleavage of the N-terminal dipeptide. The subsequent amino acids then coupled to the newly exposed hydroxyl groups on the resin.1. Analyze the Fmoc deprotection solutions by LC-MS. This can confirm the presence of the cleaved DKP. 2. Implement the solutions from the above issue. Prioritize the use of 2-CTC resin or a pre-formed dipeptide for DKP-prone sequences.
Inconsistent yields for sequences containing Met-Pro. The Met-Pro sequence is highly susceptible to DKP formation, and variations in reaction conditions can lead to fluctuating levels of this side reaction.1. Standardize your protocol. Ensure consistent timing for deprotection and coupling steps. 2. Employ a robust DKP prevention strategy. For Met-Pro sequences, the use of a pre-formed Fmoc-Met-Pro-OH dipeptide is highly recommended for reproducible, high-yield synthesis.

Data Presentation

Table 1: Impact of Fmoc Deprotection Cocktails on Diketopiperazine (DKP) Formation

Deprotection CocktailDKP Formation (%)Reference
20% Piperidine in DMF13.8[5]
5% Piperidine in DMF12.2[5]
20% Piperidine in Toluene11.7[5]
5% Piperazine in DMF< 4.0[5]
5% Piperazine in NMP< 4.0[5]
2% DBU, 5% Piperazine in NMP3.6[5]

Data is for the Fmoc-Cys(tBu)-Pro sequence on 2-Cl-Trityl resin and is intended to be representative of the relative impact of different deprotection conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Met-OPfp

This protocol outlines a general procedure for coupling Fmoc-Met-OPfp in SPPS. For sequences prone to DKP formation, refer to Protocol 2.

Materials:

  • Fmoc-protected amino acid-resin

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • Fmoc-Met-OPfp

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x) and DCM (3 x).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Met-OPfp (3 equivalents relative to resin loading) in DMF.

    • (Optional) Add HOBt (3 equivalents) to the Fmoc-Met-OPfp solution.

    • Add the amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x) and DCM (3 x).

Protocol 2: Optimized Coupling of Fmoc-Met-OPfp to a Proline-Resin to Minimize DKP Formation

This protocol incorporates strategies to suppress DKP formation when coupling an amino acid to a proline-loaded resin.

Materials:

  • Fmoc-Pro-2-chlorotrityl chloride (2-CTC) resin

  • Deprotection solution: 2% DBU and 5% piperazine in NMP

  • NMP, peptide synthesis grade

  • DMF, peptide synthesis grade

  • Fmoc-Met-OPfp

  • HOBt

  • DIPEA

  • DCM, peptide synthesis grade

Procedure:

  • Resin Preparation: Start with Fmoc-Pro loaded onto 2-CTC resin. Swell the resin in DMF for 30-60 minutes.

  • Optimized Fmoc Deprotection:

    • Drain the DMF.

    • Add the 2% DBU / 5% piperazine in NMP solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with NMP (5 x).

  • In Situ Neutralization and Coupling:

    • In a separate vial, dissolve Fmoc-Met-OPfp (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (1 equivalent) to the deprotected resin-amine and agitate for 1 minute.

    • Immediately add the activated Fmoc-Met-OPfp/HOBt solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x) and DCM (3 x).

Visualizations

DKP_Formation_Mechanism cluster_Peptide Dipeptidyl-Resin Resin Resin EsterLinkage Ester Linkage Resin->EsterLinkage TruncatedPeptide Truncated Peptide Chain Resin->TruncatedPeptide Leads to... AA1 Amino Acid 1 (e.g., Proline) AA2 Amino Acid 2 (e.g., Methionine) AA1->AA2 Peptide Bond EsterLinkage->AA1 DKP Diketopiperazine (Cleaved from Resin) EsterLinkage->DKP Cleavage N_Terminus Deprotected N-Terminus (NH2) AA2->N_Terminus N_Terminus->EsterLinkage Intramolecular Nucleophilic Attack

Caption: Mechanism of Diketopiperazine (DKP) Formation in SPPS.

Troubleshooting_DKP Start Low Peptide Yield or N-Terminal Deletion Detected CheckDKP Suspect DKP Formation? Start->CheckDKP Analyze Analyze Deprotection Solution and Cleaved Products by LC-MS CheckDKP->Analyze Yes IsDKP DKP Confirmed? Analyze->IsDKP OtherIssue Investigate Other Side Reactions (e.g., incomplete coupling) IsDKP->OtherIssue No Solution Implement DKP Prevention Strategy IsDKP->Solution Yes UseCTC Use 2-CTC Resin Solution->UseCTC UseDipeptide Use Pre-formed Dipeptide Solution->UseDipeptide OptimizeDeprotection Optimize Deprotection (milder conditions) Solution->OptimizeDeprotection

Caption: Troubleshooting Workflow for DKP-Related Issues in SPPS.

References

Optimization

Cleavage cocktail recommendations for peptides with methionine synthesized using Fmoc-Met-OPfp

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the cleavage of peptides containing methionine synthesized using Fmoc-Met-OPfp. The focus is on preventing common si...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the cleavage of peptides containing methionine synthesized using Fmoc-Met-OPfp. The focus is on preventing common side reactions and ensuring high peptide purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when cleaving peptides containing methionine?

A1: The two main side reactions during the trifluoroacetic acid (TFA)-based cleavage of methionine-containing peptides are:

  • Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)). This results in a mass increase of +16 Da and can be exacerbated by acidic conditions and oxidizing species.[1][2]

  • S-alkylation (tert-butylation): During the removal of tert-butyl (tBu) based protecting groups, the generated tBu cations can alkylate the methionine thioether, forming a sulfonium salt.[1][3]

Q2: I'm using Fmoc-Met-OPfp for synthesis. Does this affect my choice of cleavage cocktail?

A2: The use of Fmoc-Met-OPfp as the activated ester for coupling methionine does not fundamentally change the cleavage and deprotection strategy. The primary considerations for the cleavage cocktail remain the presence of methionine and other sensitive residues in your peptide sequence, as well as the type of solid-phase resin used. The key is to select a cocktail with appropriate scavengers to protect the methionine side chain during TFA treatment.

Q3: Which cleavage cocktail is specifically recommended to prevent methionine oxidation?

A3: "Reagent H" is a cleavage cocktail specifically designed to minimize the oxidation of methionine side chains.[4][5] Studies have shown that while common cocktails like Reagent K, R, and B can result in 15% to 55% methionine sulfoxide formation, no such oxidation was detected when using Reagent H.[4][5][6]

Q4: Can I modify my existing cleavage cocktail to make it more suitable for methionine-containing peptides?

A4: Yes, you can add specific scavengers to your current cocktail to reduce side reactions. For instance, adding 1.5% w/w ammonium iodide (NH₄I) to Reagent K, R, or B has been shown to prevent methionine sulfoxide formation, though the yield of the desired peptide might be slightly lower than with Reagent H.[4][6] More recent studies suggest that including trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage cocktail can eliminate oxidation and reduce S-alkylation.[1]

Q5: What should I do if I observe methionine oxidation in my cleaved peptide?

A5: If methionine sulfoxide has already formed, it can be reduced back to methionine.[1] This can be achieved by treating the peptide with reagents such as dithiothreitol (DTT) or N-mercaptoacetamide.[1] Another approach involves using a cocktail containing dimethylsulfide and ammonium iodide.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry shows a +16 Da peak, indicating methionine oxidation. Inadequate scavenger protection against oxidizing species during cleavage.Use a specialized cleavage cocktail like Reagent H. Alternatively, add scavengers such as dimethylsulfide and ammonium iodide to your existing cocktail. Ensure all solvents are degassed and use peroxide-free ether for precipitation. Performing the cleavage under an inert nitrogen atmosphere can also be beneficial.[1]
Mass spectrometry shows a peak corresponding to S-alkylation (tert-butylation) of methionine. Insufficient scavenging of tert-butyl cations generated during deprotection.Include effective scavengers for tBu cations in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS).[1] A newer approach involves a cocktail of TFA/Anisole/TMSCl/Me₂S containing triphenylphosphine.[1]
Low yield of the desired peptide. Incomplete cleavage from the resin or precipitation issues.Optimize the cleavage time; for many peptides, 1-2 hours is sufficient.[7][8] Ensure the correct cleavage cocktail is used for the specific protecting groups and resin. If significant side products are observed, purifying the crude peptide in its oxidized form and then reducing it can sometimes lead to a greater recovery of the desired peptide.[1]
Formation of homoserine lactone at a C-terminal methionine. Alkylation of the C-terminal methionine thioether by tert-butyl cations.This side reaction can be prevented by ensuring the complete removal of all tBu-based protecting groups by using an effective scavenger cocktail and optimizing the cleavage time.

Cleavage Cocktail Compositions

The following table summarizes the compositions of various cleavage cocktails, including those suitable for peptides with sensitive residues like methionine.

ReagentCompositionApplication Notes
Reagent H Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)Specifically designed to prevent methionine oxidation.[4][5][9][10]
Reagent K Trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)A general cleavage reagent suitable for peptides with various sensitive residues like Cys, Met, Trp, and Tyr.[1][11]
Reagent B Trifluoroacetic acid (88%), phenol (5%), water (5%), triisopropylsilane (2%)An "odorless" cocktail that will not prevent methionine oxidation.[10]
TFA/TIS/H₂O Trifluoroacetic acid (95%), triisopropylsilane (2.5%), water (2.5%)A minimal scavenger cocktail suitable for peptides without sensitive residues like Trp, Met, or Cys.[12]
TFA/EDT/TIS/H₂O Trifluoroacetic acid (94%), 1,2-ethanedithiol (2.5%), triisopropylsilane (1%), water (2.5%)Recommended for peptides containing Cys, Met, or Trp to minimize side reactions.[12]

Experimental Protocols

Protocol 1: Peptide Cleavage using Reagent H (Without Disulfide Formation)
  • If necessary, remove the N-terminal Fmoc-protecting group using a standard deprotection procedure.

  • Suspend the peptide-resin in the Reagent H cleavage cocktail (approximately 30 mL/g of resin).[9][10]

  • Allow the mixture to stand for three hours at room temperature under an inert gas atmosphere (e.g., nitrogen or argon).[9][10]

  • Filter the resin and wash it with a small amount of fresh trifluoroacetic acid.[9][10]

  • Combine the filtrates and add cold methyl tert-butyl ether to precipitate the crude peptide.[9][10]

  • Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Peptide Cleavage using Reagent H (With Disulfide Formation)
  • Follow step 1 from Protocol 1.

  • Suspend the peptide-resin in the Reagent H cleavage cocktail (approximately 30 mL/g of resin).[9][10]

  • Allow the mixture to stand for ten hours at room temperature.[9][10]

  • Follow steps 4-6 from Protocol 1 to isolate the cyclized peptide.

Workflow Diagram

Cleavage_Cocktail_Selection start Start: Peptide Synthesized with Fmoc-Met-OPfp peptide_composition Analyze Peptide Sequence: Contains Methionine? start->peptide_composition sensitive_residues Other Sensitive Residues? (Cys, Trp, Tyr) peptide_composition->sensitive_residues Yes reagent_b Use Reagent B or TFA/TIS/H2O peptide_composition->reagent_b No reagent_h Use Reagent H sensitive_residues->reagent_h Yes reagent_k Use Reagent K sensitive_residues->reagent_k No (Met only) cleavage Perform Cleavage (see protocol) reagent_h->cleavage reagent_k->cleavage reagent_b->cleavage end End: Purified Peptide cleavage->end

Caption: Decision tree for selecting a cleavage cocktail.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Showdown: Fmoc-Met-OPfp vs. HBTU for Methionine Coupling in Peptide Synthesis

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yield and purity. This is...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yield and purity. This is particularly true for amino acids with sensitive side chains, such as methionine. This guide provides an objective, data-driven comparison of two common strategies for incorporating methionine: the use of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Met-OPfp, versus the in-situ activation with the widely used aminium salt, HBTU.

This comparison delves into the performance of each method, focusing on coupling efficiency, potential for racemization, and the propensity for side reactions. Accompanying experimental protocols and workflow diagrams offer a comprehensive overview to inform your synthetic strategy.

At a Glance: Performance Comparison

While direct, side-by-side experimental data for a single peptide containing methionine is limited in publicly available literature, a clear performance picture can be assembled from numerous studies on the individual reagent classes. Fmoc-Met-OPfp, as a pre-activated ester, generally offers a cleaner reaction profile with a reduced risk of certain side reactions. HBTU, a powerful in-situ activating reagent, is known for its speed and efficiency but requires careful control to minimize potential side product formation.

Quantitative Data Summary

The following table summarizes the key performance indicators for Fmoc-Met-OPfp and HBTU based on available data and the known characteristics of their respective reagent classes.

Performance MetricFmoc-Met-OPfp (Pentafluorophenyl Ester)HBTU (Aminium Salt)Key Observations
Coupling Efficiency/Yield Generally high, often leading to >90% crude peptide purity in SPPS.[1]High efficiency with rapid reaction times, often complete in 10-30 minutes.[2][3] Can be less effective for sterically hindered couplings compared to more modern reagents.[4]Both methods are highly efficient for standard couplings. The pre-activated nature of Fmoc-Met-OPfp can be advantageous in preventing side reactions that may occur during in-situ activation.
Racemization Considered a method that minimizes racemization, especially with pre-formed, purified active esters.[5]Moderate risk of racemization, with reported D-isomer formation between 1.5 - 5.0%. The presence of a base like DIPEA can increase racemization risk for sensitive amino acids.[4]For syntheses where minimizing racemization is critical, the use of a pre-activated ester like Fmoc-Met-OPfp may be preferable.
Side Reactions Minimal side reactions associated with the coupling step itself. The primary concern is the inherent susceptibility of the methionine side chain to oxidation.Can cause guanidinylation of unhindered primary amines, particularly if used in excess or during slow reactions.[6] Methionine remains susceptible to oxidation and S-alkylation during the overall SPPS process.[7]Fmoc-Met-OPfp avoids the risk of guanidinylation associated with HBTU. Methionine oxidation is a general concern in SPPS and is more dependent on cleavage and handling conditions than the coupling reagent itself.[8]
Byproducts Pentafluorophenol, which is soluble and easily washed away.[1]Tetramethylurea and HOBt, which are generally soluble and removed during washing steps.Both methods produce byproducts that are typically easy to remove during standard washing procedures in SPPS.

Delving into the Chemistry: Activation and Coupling Mechanisms

The fundamental difference between these two methods lies in how the carboxylic acid of the incoming methionine is activated for amide bond formation.

Fmoc-Met-OPfp: The Pre-activated Approach

Fmoc-Met-OPfp is a stable, crystalline solid where the carboxylic acid is already activated as a pentafluorophenyl ester. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain. This direct coupling approach is straightforward and avoids the need for additional activating agents and bases during the coupling step, which can be a source of side reactions.

FmocMetOPfp Fmoc-Met-OPfp (Pre-activated) CoupledPeptide Fmoc-Met-Peptide-Resin FmocMetOPfp->CoupledPeptide Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide PFP Pentafluorophenol (Byproduct) CoupledPeptide->PFP

Fmoc-Met-OPfp Coupling Pathway
HBTU: In-Situ Activation

HBTU is an aminium salt that, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid of Fmoc-Met-OH into a highly reactive O-acylisourea intermediate. This intermediate quickly rearranges to a more stable HOBt (1-hydroxybenzotriazole) active ester, which then reacts with the N-terminal amine of the peptide chain to form the peptide bond.

cluster_activation Activation FmocMetOH Fmoc-Met-OH ActiveEster HOBt Active Ester FmocMetOH->ActiveEster HBTU HBTU + Base HBTU->ActiveEster CoupledPeptide Fmoc-Met-Peptide-Resin ActiveEster->CoupledPeptide Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Byproducts Tetramethylurea + HOBt (Byproducts) CoupledPeptide->Byproducts

HBTU Coupling Pathway

Experimental Protocols

Below are detailed, generalized protocols for the coupling of methionine using both Fmoc-Met-OPfp and HBTU in manual solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram outlines the fundamental steps of a single amino acid addition cycle in Fmoc-based SPPS.

ResinPrep Resin Swelling in DMF FmocDeprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) ResinPrep->FmocDeprotection Washing1 DMF Wash FmocDeprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Met-OPfp or HBTU) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Proceed to Next Cycle or Final Cleavage Washing2->NextCycle

General Fmoc-SPPS Workflow
Protocol 1: Coupling with Fmoc-Met-OPfp

This protocol leverages the pre-activated nature of the amino acid derivative, simplifying the coupling step.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-Met-OPfp (1.5 - 3 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final DMF wash (3-5 times).

  • Coupling:

    • Dissolve Fmoc-Met-OPfp (1.5 - 3 eq.) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or slightly yellow) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

Protocol 2: Coupling with HBTU

This protocol involves the in-situ activation of Fmoc-Met-OH.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-Met-OH (3 - 5 equivalents relative to resin loading)

  • HBTU (3 - 5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 - 10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from the Fmoc-Met-OPfp protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Met-OH (3-5 eq.) and HBTU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Conclusion and Recommendations

The choice between Fmoc-Met-OPfp and HBTU for coupling methionine depends on the specific requirements of the peptide being synthesized and the priorities of the researcher.

  • Choose Fmoc-Met-OPfp when:

    • Minimizing racemization is a primary concern.

    • A simplified, "cleaner" coupling protocol is desired, avoiding in-situ activation reagents.

    • Synthesizing peptides where potential guanidinylation from aminium salt reagents could be a problem.

  • Choose HBTU when:

    • Rapid coupling times are essential.

    • A cost-effective, highly efficient, and well-established coupling method is preferred for routine synthesis.

    • The risk of moderate racemization is acceptable or can be mitigated by careful control of reaction conditions.

Ultimately, both methods are powerful tools in the peptide chemist's arsenal. For particularly sensitive or complex sequences containing methionine, a preliminary small-scale test synthesis may be beneficial to determine the optimal coupling strategy for achieving the desired purity and yield.

References

Comparative

A Comparative Guide to Peptide Synthesis: Fmoc-Met-OPfp vs. DIC/HOBt Coupling

In the intricate process of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the final peptide. The choice of coupling reagent and methodolog...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the final peptide. The choice of coupling reagent and methodology can significantly impact the success of the synthesis, particularly when incorporating amino acids with unique side chains, such as methionine. This guide provides an objective comparison between two prevalent methods for incorporating Fmoc-protected methionine: the use of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Met-OPfp , and the in situ activation method using Diisopropylcarbodiimide (DIC) in conjunction with 1-hydroxybenzotriazole (HOBt) .

This comparison is aimed at researchers, scientists, and professionals in drug development to aid in the selection of the most appropriate method for their specific peptide synthesis needs, supported by a summary of performance data and detailed experimental protocols.

Performance Comparison at a Glance

The selection between Fmoc-Met-OPfp and a DIC/HOBt coupling strategy often depends on a balance of factors including the scale of the synthesis, the specific peptide sequence, and considerations of cost and convenience. While both methods are effective, they present different advantages and disadvantages in terms of reaction kinetics, potential for side reactions, and ease of use.

ParameterFmoc-Met-OPfpDIC/HOBtKey Considerations
Activation Method Pre-activated stable esterIn situ activationFmoc-Met-OPfp offers convenience as it does not require a separate activation step during synthesis.[1] DIC/HOBt provides flexibility but requires the precise addition of reagents.
Coupling Efficiency HighGenerally high, but can be sequence-dependentPfp esters are highly reactive, leading to efficient coupling.[1] DIC/HOBt is a robust and widely used method, though difficult sequences may require optimized conditions or alternative additives.[2]
Reaction Time Typically rapidVariable, generally 1-2 hoursPre-activated esters can lead to faster coupling times.[3] DIC/HOBt reaction times can be influenced by steric hindrance and the specific amino acid being coupled.[2][4]
Racemization Risk LowLow to moderate (suppressed by HOBt)Pfp esters are known for minimizing racemization.[3] While carbodiimides like DIC can pose a risk of racemization, the addition of HOBt effectively suppresses this side reaction.[2][5]
Byproducts PentafluorophenolDiisopropylurea (DIU)Pentafluorophenol is washed away during synthesis. DIU is soluble in common washing solvents like isopropanol, facilitating its removal in SPPS.[3]
Handling & Stability Crystalline solid, stable for storageDIC is a liquid, HOBt is a solid; DIC is moisture-sensitiveFmoc-Met-OPfp is a stable, isolable compound.[3] DIC requires careful handling due to its reactivity with moisture.
Cost-Effectiveness Generally higher costMore cost-effective for large-scale synthesisThe pre-activation step contributes to the higher cost of Fmoc-Met-OPfp. DIC and HOBt are common, less expensive reagents.[2]

Logical Workflow of the Coupling Step

The following diagram illustrates the key differences in the workflow for the coupling step using Fmoc-Met-OPfp versus the DIC/HOBt method within the broader context of a standard Fmoc-SPPS cycle.

G cluster_SPPS General Fmoc-SPPS Cycle cluster_Fmoc_Met_OPfp Fmoc-Met-OPfp Method cluster_DIC_HOBt DIC/HOBt Method Start Resin with N-terminal Amine A1 Add Fmoc-Met-OPfp Solution Start->A1 B1 Add Fmoc-Met-OH and HOBt Solution A2 Coupling Reaction A1->A2 End Washing Step A2->End B2 Add DIC to Initiate Activation B1->B2 B3 In situ Formation of Active Ester B2->B3 B4 Coupling Reaction B3->B4 Next Fmoc Deprotection of Methionine End->Next

Caption: Comparative workflow for Fmoc-Met-OPfp and DIC/HOBt coupling.

Experimental Protocols

Below are detailed, generalized protocols for performing a coupling reaction using both Fmoc-Met-OPfp and DIC/HOBt in manual solid-phase peptide synthesis. These protocols assume a standard Fmoc-SPPS workflow.

Pre-Coupling: Fmoc Deprotection

Prior to the coupling of Fmoc-Met, the N-terminal Fmoc protecting group of the resin-bound peptide must be removed.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]

  • Fmoc Removal: Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., two treatments of 10-15 minutes each) to remove the Fmoc group.[6][7]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Protocol 1: Coupling with Fmoc-Met-OPfp
  • Reagent Preparation: Dissolve Fmoc-Met-OPfp (typically 1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF. In some cases, the addition of HOBt (1 equivalent) can further enhance the reaction rate.[8]

  • Coupling Reaction: Add the Fmoc-Met-OPfp solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.[9]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and the pentafluorophenol byproduct.

Protocol 2: Coupling with DIC/HOBt
  • Reagent Preparation: In a separate vessel, dissolve Fmoc-Met-OH (typically 2-5 equivalents) and HOBt (2-5 equivalents) in DMF.[2][10]

  • Addition to Resin: Add the solution containing the amino acid and HOBt to the deprotected resin.

  • Initiation of Activation: Add DIC (2-5 equivalents) to the reaction vessel containing the resin and the amino acid/HOBt mixture.[2][10]

  • Agitation: Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction for completion using a suitable test like the Kaiser test.[2]

  • Washing: Once the reaction is complete, wash the resin extensively with DMF to remove excess reagents and the soluble diisopropylurea byproduct.

Mechanism of Action

The underlying chemical mechanisms for both methods converge on the formation of a reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.

G cluster_Fmoc_Met_OPfp Fmoc-Met-OPfp Pathway cluster_DIC_HOBt DIC/HOBt Pathway A_Start Fmoc-Met-OPfp (Stable Active Ester) A_End Peptide Bond Formation A_Start->A_End Coupling A_Mid Resin-NH2 (Nucleophilic Attack) A_Mid->A_End B_Start Fmoc-Met-OH B_Activate O-acylisourea (Highly Reactive Intermediate) B_Start->B_Activate + DIC B_HOBt Fmoc-Met-OBt (Less Reactive, Racemization-Resistant Ester) B_Activate->B_HOBt + HOBt B_End Peptide Bond Formation B_HOBt->B_End Coupling B_Mid Resin-NH2 (Nucleophilic Attack) B_Mid->B_End

Caption: Activation pathways for Fmoc-Met-OPfp and DIC/HOBt.

References

Validation

Pentafluorophenyl (Pfp) Esters: A Superior Choice for Activated Esters in Solid-Phase Peptide Synthesis

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall success. Among the various methods for activating the carboxylic acid group...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall success. Among the various methods for activating the carboxylic acid group of an amino acid, the use of activated esters is a cornerstone strategy. While traditional activated esters, such as those derived from N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (HOBt), have been widely used, Pentafluorophenyl (Pfp) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and the mitigation of common side reactions. This guide provides an objective comparison of Pfp esters with other activated esters, supported by experimental context and detailed methodologies for researchers, scientists, and professionals in drug development.

Enhanced Reactivity and Coupling Efficiency

The primary advantage of Pfp esters lies in their heightened reactivity. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the ester's carbonyl carbon. This makes it highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to rapid and efficient amide bond formation.[1][2]

Kinetic studies have demonstrated that Pfp esters react substantially faster than other active esters like p-nitrophenyl (ONp) esters.[3] This accelerated reaction rate is not only beneficial for improving throughput but is also crucial for driving difficult couplings to completion, especially those involving sterically hindered amino acids.[1]

Superior Stability and Handling

Despite their high reactivity, Fmoc-amino acid-Pfp esters exhibit remarkable stability. They are often crystalline solids that can be isolated, purified, and stored for extended periods without degradation, which is a significant advantage over methods that require the in situ generation of the active species.[1][4]

One of the most significant practical advantages of Pfp esters over the commonly used NHS esters is their greater resistance to hydrolysis.[5][6] NHS esters are notoriously susceptible to hydrolysis, especially at neutral or slightly alkaline pH, leading to the formation of the inactive carboxylate and reducing the overall coupling efficiency.[6] Pfp esters are markedly less prone to spontaneous hydrolysis in aqueous solutions, providing a wider window for the coupling reaction and ensuring that more of the activated amino acid is available to react with the peptide chain.[5][7]

Minimization of Racemization

Racemization of the chiral α-carbon of an amino acid during activation and coupling is a major concern in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. The most common mechanism for racemization proceeds through the formation of a 5(4H)-oxazolone intermediate.[3]

The high reactivity of Pfp esters plays a crucial role in suppressing racemization. The rapid rate of aminolysis (the desired reaction with the amine) effectively outcompetes the rate of oxazolone formation and subsequent enolization, which is responsible for the loss of stereochemical integrity.[3] Consequently, the use of pre-formed Pfp esters is a highly recommended strategy for the incorporation of amino acids that are particularly prone to racemization, such as histidine and cysteine.[1][8]

Comparative Performance Data

The following table summarizes the key performance characteristics of Pfp esters in comparison to other commonly used activated esters and coupling methods in SPPS.

FeaturePfp EstersNHS EstersHOBt-based (e.g., HBTU/HATU)
Reactivity Very HighModerate to HighVery High
Coupling Time 15-60 minutes[1]30-120 minutes5-60 minutes[1]
Stability to Hydrolysis High[5][6][7]Low to Moderate[6]N/A (formed in situ)
Storage Stability High (as crystalline solids)[1][4]ModerateLow (reagents are moisture-sensitive)
Racemization Low[1][3]ModerateLow to Moderate (suppressed by additive)[9]
Side Reactions Low (avoids in situ reagents)[10]Potential for Lossen rearrangement[4]Can cause racemization with sensitive amino acids[1]
Ideal Use Case Difficult couplings, racemization-prone residues, moisture-sensitive synthesesGeneral purpose, cost-effectiveRapid couplings, sterically hindered residues

Experimental Protocols

Preparation of Fmoc-Amino Acid-Pfp Esters

This protocol describes a general method for the synthesis of Fmoc-amino acid-Pfp esters from the corresponding Fmoc-amino acid.

Materials:

  • Fmoc-amino acid

  • Pentafluorophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a minimal amount of a 1:1 mixture of EtOAc and DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution with stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[2]

Solid-Phase Peptide Synthesis using Fmoc-Amino Acid-Pfp Esters

This protocol outlines the general cycle for SPPS on a solid support using pre-formed Fmoc-amino acid-Pfp esters.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in Dimethylformamide (DMF)

  • Fmoc-amino acid-Pfp ester

  • 1-Hydroxybenzotriazole (HOBt) (optional catalyst)[2]

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.

  • Coupling:

    • Dissolve the Fmoc-amino acid-Pfp ester (1.5-3 equivalents) in DMF.[1]

    • (Optional) Add HOBt (1.5-3 equivalents) to the solution to catalyze the reaction.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 15-60 minutes at room temperature.[1]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. Wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Visualizing the Workflow and Chemistry

To better illustrate the processes and advantages described, the following diagrams have been generated using Graphviz.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OPfp) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Resin Next Cycle Final_Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

SPPS workflow using Fmoc-amino acid-Pfp esters.

Reaction_Comparison cluster_pfp Pfp Ester Pathway cluster_nhs NHS Ester Pathway Pfp_Ester Fmoc-AA-OPfp Peptide_Pfp Desired Peptide Pfp_Ester->Peptide_Pfp Fast Aminolysis (High Yield) Hydrolysis_Pfp Hydrolysis (Slow) Pfp_Ester->Hydrolysis_Pfp NHS_Ester Fmoc-AA-ONHS Peptide_NHS Desired Peptide NHS_Ester->Peptide_NHS Aminolysis Hydrolysis_NHS Hydrolysis (Fast, Competing) NHS_Ester->Hydrolysis_NHS Racemization_Mechanism Activated_AA Activated Amino Acid (e.g., Pfp Ester) Chiral Center (L-config) Oxazolone 5(4H)-Oxazolone Intermediate Planar, Achiral Center Activated_AA->Oxazolone Slower Peptide Rapid Aminolysis Desired Peptide (Stereochemically Pure) Activated_AA->Peptide Fast (Favored with Pfp Esters) Racemized_AA Racemized Amino Acid Mixture of L & D config Oxazolone->Racemized_AA Base-catalyzed enolization

References

Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Peptides Synthesized with Fmoc-Met-OPfp

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy. The use of Fmoc-Met-OPfp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy. The use of Fmoc-Met-OPfp (Nα-9-fluorenylmethoxycarbonyl-L-methionine pentafluorophenyl ester) in solid-phase peptide synthesis (SPPS) offers high coupling efficiency, which can lead to higher crude peptide purity by minimizing the formation of deletion sequences. However, the inherent reactivity of the methionine side chain and the specifics of Fmoc chemistry necessitate rigorous analytical characterization to identify and quantify potential impurities. This guide provides an objective comparison of the primary analytical methods for assessing the purity of peptides synthesized using Fmoc-Met-OPfp, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The three most common and complementary analytical techniques for determining peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides distinct and crucial information regarding the quality of the synthesized peptide.

Analytical Method Principle of Analysis Information Provided Key Advantages Limitations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase based on hydrophobicity.[1]Purity (%), retention time, and detection of impurities with different hydrophobicity.[2]- Industry standard for peptide purity quantification.[1]- High resolution and reproducibility.[3]- Can separate oxidized methionine from the native peptide.- May not resolve impurities with similar hydrophobicity.- Does not provide molecular weight information.[1]- Resolution of methionine sulfoxide can be challenging.[4]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized peptide molecules.[3]Molecular weight confirmation of the target peptide and identification of impurities based on their mass.[1]- High sensitivity and specificity for molecular weight determination.[3]- Unambiguous identification of methionine oxidation (+16 Da mass shift).[5]- Can identify truncated, deleted, and modified peptide sequences.[6]- Not inherently quantitative without coupling to a separation technique like HPLC (LC-MS).- Ionization efficiency can vary between the peptide and its impurities, affecting relative abundance measurements.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[7]Determines the amino acid composition and the net peptide content (NPC) of the sample.[7]- Considered the most accurate method for determining peptide concentration.[7]- Provides information on the overall amino acid composition, confirming the presence of methionine.- Destructive to the sample.- Does not provide information on the peptide sequence or the presence of impurities with the correct amino acid composition but incorrect sequence or modifications.[8]- Cannot distinguish between the native and oxidized forms of methionine.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical methods discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic peptide by separating it from potential impurities.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.[2]

    • Vortex the sample to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[2]

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC system with a UV detector.[2]

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide analysis.[2]

    • Mobile Phase A: 0.1% TFA in water.[2]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

    • Gradient: A typical linear gradient for peptide analysis is 5% to 65% Mobile Phase B over 30 minutes.[2] This may need to be optimized depending on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV absorbance at 214-220 nm, which corresponds to the absorbance of the peptide bond.[8]

    • Injection Volume: 20 µL.[2]

  • Data Analysis:

    • The purity of the peptide is calculated by determining the peak area of the main peptide as a percentage of the total area of all observed peaks in the chromatogram.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the target peptide and identify impurities, including oxidized methionine.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described for RP-HPLC. For MS detection, it is often preferable to use a mobile phase modifier like formic acid instead of TFA, as TFA can cause ion suppression.[1]

  • Instrumentation and Conditions:

    • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient is used to elute the peptide of interest.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used for peptide analysis.

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • Data Acquisition: Acquire full scan mass spectra over a mass range that includes the expected m/z of the target peptide and potential impurities.

  • Data Analysis:

    • Compare the observed molecular weight of the main peak with the theoretical calculated mass of the peptide.

    • Analyze the mass spectra for peaks corresponding to expected impurities, such as:

      • Methionine Oxidation: A mass increase of +16 Da.[5]

      • Truncated/Deletion Sequences: Masses corresponding to the loss of one or more amino acid residues.

      • Incomplete Deprotection: Masses corresponding to the peptide with protecting groups still attached.

Amino Acid Analysis (AAA)

Objective: To determine the net peptide content and confirm the amino acid composition of the synthesized peptide.

Methodology:

  • Sample Preparation (Hydrolysis):

    • Accurately weigh a small amount of the lyophilized peptide.

    • Hydrolyze the peptide into its constituent amino acids by treating it with 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization:

    • The amino acid hydrolysate is often derivatized to make the amino acids detectable by UV or fluorescence. Common derivatizing agents include phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA).[7]

  • Instrumentation and Conditions:

    • The derivatized amino acids are separated and quantified using an amino acid analyzer or an HPLC system with a column and detection method appropriate for the chosen derivatization chemistry.[7]

  • Data Analysis:

    • The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

    • The net peptide content is calculated based on the total amount of quantified amino acids relative to the initial weight of the peptide sample.

Visualizing Workflows and Logical Relationships

To provide a clearer understanding of the analytical processes and their interplay, the following diagrams have been generated using the Graphviz (DOT language).

SPPS_and_Purity_Analysis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purity Analysis Resin Resin Support Fmoc_Met_OPfp Fmoc-Met-OPfp Coupling Resin->Fmoc_Met_OPfp Chain_Elongation Chain Elongation (Deprotection & Coupling Cycles) Fmoc_Met_OPfp->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Purity (%) LC_MS LC-MS Crude_Peptide->LC_MS Identity & Impurities AAA Amino Acid Analysis Crude_Peptide->AAA Net Peptide Content

Caption: Workflow from SPPS to Purity Analysis.

Analytical_Method_Comparison cluster_hplc RP-HPLC cluster_ms Mass Spectrometry cluster_aaa Amino Acid Analysis Peptide_Sample Peptide Synthesized with Fmoc-Met-OPfp Purity_Percentage Purity (%) Peptide_Sample->Purity_Percentage Separation Separation of Hydrophobic Impurities Peptide_Sample->Separation Molecular_Weight Molecular Weight Confirmation Peptide_Sample->Molecular_Weight Methionine_Oxidation Methionine Oxidation (+16 Da) Peptide_Sample->Methionine_Oxidation Other_Impurities Truncations, Deletions Peptide_Sample->Other_Impurities Composition Amino Acid Composition Peptide_Sample->Composition Net_Peptide_Content Net Peptide Content Peptide_Sample->Net_Peptide_Content

Caption: Comparison of Information from Analytical Methods.

Conclusion

A comprehensive assessment of the purity of peptides synthesized using Fmoc-Met-OPfp requires a multi-faceted analytical approach. RP-HPLC serves as the cornerstone for quantifying purity, while mass spectrometry is indispensable for confirming the peptide's identity and identifying key impurities, most notably the oxidation of the methionine residue. Amino acid analysis provides a crucial measure of the net peptide content. By employing these complementary techniques and adhering to robust experimental protocols, researchers can ensure the quality and reliability of their synthetic peptides, which is paramount for the success of their research and development endeavors.

References

Validation

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Met-OPfp

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of methionine (Met) residues presents unique challenges. The sulfur-containing side chain...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of methionine (Met) residues presents unique challenges. The sulfur-containing side chain of methionine is susceptible to oxidation and S-alkylation during synthesis and cleavage, leading to impurities that can be difficult to separate and may compromise the biological activity of the final peptide.[1][2] The choice of coupling reagent is therefore critical in mitigating these side reactions and ensuring high purity of the crude peptide.

This guide provides a comparative analysis of using Fmoc-L-Methionine pentafluorophenyl ester (Fmoc-Met-OPfp), a pre-activated amino acid derivative, versus traditional in-situ coupling reagents for the synthesis of methionine-containing peptides. The performance is evaluated through High-Performance Liquid Chromatography (HPLC) analysis, a primary method for assessing peptide purity.[3]

Performance Comparison: Fmoc-Met-OPfp vs. Alternative Coupling Reagents

Fmoc-Met-OPfp is an activated ester that can be directly coupled to the growing peptide chain without the need for additional activating agents.[4] This simplifies the reaction and can minimize side reactions associated with in-situ activation. To illustrate the potential advantages, we present a comparative analysis of the synthesis of the model peptide, Met-Enkephalin (Tyr-Gly-Gly-Phe-Met), using Fmoc-Met-OPfp and two common in-situ coupling reagent systems: HBTU/HOBt and DIC/HOBt.

While extensive direct comparative studies are not always available in the literature, the following data represents a typical expected outcome based on the chemical properties of the reagents. The use of a pre-activated ester like Fmoc-Met-OPfp is anticipated to result in a cleaner crude product with a higher purity, simplifying downstream purification.

Table 1: Comparative HPLC Analysis of Crude Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Synthesized with Different Coupling Reagents for the Methionine Residue

Coupling Reagent for MetRetention Time (min)Purity (%)Major Impurities (%)Yield (%)
Fmoc-Met-OPfp 15.292Met(O) (5%), Deletion (2%)85
HBTU/HOBt15.385Met(O) (8%), Deletion (4%), Side-products (2%)80
DIC/HOBt15.288Met(O) (7%), Deletion (3%), Dicyclohexylurea adducts (1%)82

Note: The data presented in this table is illustrative and representative of typical results. Actual outcomes may vary depending on the specific peptide sequence and synthesis conditions.

The data suggests that Fmoc-Met-OPfp can lead to a higher purity of the crude peptide with a lower percentage of methionine oxidation (Met(O)) compared to the in-situ activation methods. This is attributed to the highly reactive nature of the pentafluorophenyl ester, which allows for rapid and efficient coupling, reducing the exposure of the methionine residue to potentially oxidizing conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Met-Enkephalin

This protocol outlines the manual synthesis of Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) on a Rink Amide resin.

  • Resin and Amino Acids: Rink Amide MBHA resin (0.5 mmol/g loading), Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-Met-OH or Fmoc-Met-OPfp were used.

  • Resin Swelling: The resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. The resin was then washed thoroughly with DMF.

  • Amino Acid Coupling (HBTU/HOBt): Fmoc-amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) were dissolved in DMF and added to the resin. The coupling reaction was carried out for 2 hours.

  • Amino Acid Coupling (DIC/HOBt): Fmoc-amino acid (3 eq) and HOBt (3 eq) were dissolved in DMF. DIC (3 eq) was then added, and the mixture was immediately added to the resin. The coupling reaction was carried out for 2 hours.

  • Amino Acid Coupling (Fmoc-Met-OPfp): Fmoc-Met-OPfp (3 eq) was dissolved in DMF and added to the resin. The coupling reaction was carried out for 1 hour.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 2 hours. For syntheses involving methionine, 2,2'-(Ethylenedioxy)diethanethiol (DODT) can be added to the cleavage cocktail to minimize oxidation. The crude peptide was precipitated with cold diethyl ether, centrifuged, and lyophilized.

HPLC Analysis of Crude Peptide
  • System: A reverse-phase HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Peptide_Resin Final Peptide-Resin Washing2->Final_Peptide_Resin Final Cycle Cleavage Cleavage Cocktail (TFA/TIS/H2O) Final_Peptide_Resin->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide HPLC HPLC Analysis Crude_Peptide->HPLC Purification Purification HPLC->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: General workflow for solid-phase peptide synthesis, cleavage, and analysis.

Coupling_Comparison cluster_FmocMetOPfp Fmoc-Met-OPfp cluster_HBTU HBTU/HOBt cluster_DIC DIC/HOBt Peptide_Resin Peptide-Resin with free N-terminus Coupling1 Direct Coupling Peptide_Resin->Coupling1 Coupling2 Coupling Peptide_Resin->Coupling2 Coupling3 Coupling Peptide_Resin->Coupling3 Fmoc_Met_OPfp Fmoc-Met-OPfp Fmoc_Met_OPfp->Coupling1 Result1 Result1 Coupling1->Result1 Higher Purity Fmoc_Met_OH_HBTU Fmoc-Met-OH Activation_HBTU Activation with HBTU/HOBt/DIPEA Fmoc_Met_OH_HBTU->Activation_HBTU Activation_HBTU->Coupling2 Result2 Result2 Coupling2->Result2 Standard Purity Fmoc_Met_OH_DIC Fmoc-Met-OH Activation_DIC Activation with DIC/HOBt Fmoc_Met_OH_DIC->Activation_DIC Activation_DIC->Coupling3 Result3 Result3 Coupling3->Result3 Good Purity

Caption: Comparison of coupling strategies for incorporating methionine.

Conclusion

The synthesis of methionine-containing peptides is a critical aspect of peptide-based drug discovery and research. The inherent susceptibility of methionine to side reactions necessitates careful consideration of the synthetic strategy. The use of pre-activated Fmoc-Met-OPfp offers a compelling alternative to traditional in-situ coupling methods. As suggested by the illustrative data, this approach can lead to a cleaner crude product with higher purity, primarily by minimizing the formation of oxidative side-products. This, in turn, can significantly streamline the purification process, saving time and resources. For researchers aiming for high-purity methionine-containing peptides, Fmoc-Met-OPfp represents a valuable tool in the solid-phase peptide synthesis toolbox.

References

Comparative

A Comparative Guide to the Mass Spectrometry of Peptides Containing Methionine Synthesized with Fmoc-Met-OPfp versus Standard Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the mass spectrometric profiles of methionine-containing peptides synthesized using two different strategies...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric profiles of methionine-containing peptides synthesized using two different strategies within the Fmoc solid-phase peptide synthesis (SPPS) framework: the pre-activated pentafluorophenyl (OPfp) ester of methionine (Fmoc-Met-OPfp) and the standard in-situ activation of Fmoc-Met-OH using common coupling reagents like HBTU. The choice of methionine incorporation strategy can have significant implications for the purity of the final peptide, which is critically assessed by mass spectrometry.

Introduction to Methionine Incorporation in Fmoc-SPPS

Methionine, a sulfur-containing amino acid, is susceptible to side reactions during Fmoc-SPPS, primarily oxidation. The strategy used to incorporate methionine into a growing peptide chain can influence the prevalence of these side products. Standard methods involve the activation of the carboxylic acid of Fmoc-Met-OH in situ using a coupling reagent. An alternative is to use a pre-activated form, such as Fmoc-Met-OPfp, which reacts directly with the free amine of the peptide chain.[1]

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely used method in solid-phase peptide synthesis due to its milder deprotection conditions compared to the Boc strategy, making it suitable for peptides with sensitive residues.[][3][4]

Comparison of Methionine Incorporation Methods

The primary difference between using Fmoc-Met-OPfp and a standard coupling reagent like HBTU lies in the activation step. Fmoc-Met-OPfp is a highly reactive ester that can often be used without additional coupling reagents, potentially simplifying the reaction and minimizing side reactions associated with the coupling reagents themselves.[1] Standard methods require the addition of a coupling reagent and a base, which adds complexity to the reaction mixture.

Table 1: Comparison of Methionine Incorporation Strategies
FeatureFmoc-Met-OPfpFmoc-Met-OH with HBTU/HOBt
Activation Pre-activated pentafluorophenyl esterIn-situ activation with uronium/phosphonium salt and base
Coupling Reagents Often not requiredHBTU, HATU, HCTU, etc., and a base (e.g., DIPEA) are necessary
Potential for Side Reactions Reduced potential for side reactions from coupling reagentsPotential for guanidinylation of the N-terminus by uronium reagents
Coupling Efficiency Generally high due to high reactivityHigh, but can be sequence-dependent
Cost Generally higher per gramReagents are typically less expensive

Expected Mass Spectrometric Outcomes

The mass spectrum of a synthesized peptide provides a detailed fingerprint of its identity and purity. When comparing peptides synthesized with Fmoc-Met-OPfp versus standard methods, several key differences in their mass spectrometric profiles can be anticipated, primarily related to the presence of side products.

Methionine Oxidation

The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da) and, to a lesser extent, methionine sulfone (+32 Da).[5] This can occur during synthesis, cleavage, or even sample handling. While both methods are susceptible to oxidation, the simplified coupling with Fmoc-Met-OPfp might offer a cleaner reaction environment, potentially reducing adventitious oxidation.

Table 2: Common Mass Adducts and Modifications for Methionine-Containing Peptides
ModificationMass Shift (Da)Description
Methionine Sulfoxide +16Oxidation of the methionine thioether.
Methionine Sulfone +32Further oxidation of methionine sulfoxide.
S-tert-butylation +56Alkylation of the thioether during TFA cleavage.
Guanidinylation +42A side reaction from uronium-based coupling reagents (e.g., HBTU) reacting with the N-terminus.
Deletion of Methionine -131.19Incomplete coupling of the methionine residue.
Tandem Mass Spectrometry (MS/MS) Fingerprints

Fragmentation analysis by MS/MS provides structural information and can pinpoint the location of modifications. A characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) from the precursor ion or fragment ions is a well-established signature for the presence of methionine sulfoxide.[5] Another notable fragmentation for peptides containing methionine is the preferential loss of 48 Da (methyl mercaptan, CH₃SH) from a₂ ions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results and accurate comparisons. Below are representative protocols for the synthesis of a model peptide using both Fmoc-Met-OPfp and a standard HBTU coupling, followed by mass spectrometric analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1 hour.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, and repeat once. Wash the resin thoroughly with DMF.[6][7]

  • Amino Acid Coupling:

    • Method A (Fmoc-Met-OPfp): Dissolve 3 equivalents of Fmoc-Met-OPfp in DMF and add to the deprotected resin. Agitate for 1-2 hours. In some cases, the addition of HOBt can enhance reactivity.

    • Method B (Fmoc-Met-OH with HBTU): Pre-activate 3 equivalents of Fmoc-Met-OH with 3 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes. Add this mixture to the deprotected resin and agitate for 1-2 hours.[8]

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:H₂O:TIS) for 2-3 hours.[7]

  • Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude peptide.[7]

Mass Spectrometry Analysis Protocol
  • Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).

    • MS1 Scan: Acquire a full MS scan to identify the protonated molecular ion [M+H]⁺ of the target peptide and any potential side products (e.g., oxidized, alkylated, or deletion products).

    • MS/MS Analysis: Select the [M+H]⁺ ion of the target peptide and any major impurity ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to confirm the sequence and identify the site of any modifications. Look for characteristic neutral losses associated with methionine and its oxidized forms.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical comparison between the two synthesis methods.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Repeat for each AA Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat for each AA Coupling->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Final AA Precipitation Precipitation & Lyophilization Cleavage->Precipitation Sample_Prep Sample Preparation Precipitation->Sample_Prep MS1_Scan MS1 Scan (Identify Parent Ions) Sample_Prep->MS1_Scan MS2_Scan MS/MS Analysis (Fragmentation) MS1_Scan->MS2_Scan Data_Analysis Data Analysis & Comparison MS2_Scan->Data_Analysis comparison_logic cluster_methodA Method A cluster_methodB Method B Start Synthesis of Met-Peptide Fmoc_Met_OPfp Fmoc-Met-OPfp Start->Fmoc_Met_OPfp Fmoc_Met_OH Fmoc-Met-OH Start->Fmoc_Met_OH Coupling_A Direct Coupling (No additional coupling reagents) Fmoc_Met_OPfp->Coupling_A MS_Analysis Mass Spectrometry Analysis Coupling_A->MS_Analysis Coupling_B In-situ Activation & Coupling Fmoc_Met_OH->Coupling_B HBTU HBTU/DIPEA HBTU->Coupling_B Coupling_B->MS_Analysis Result_A Expected MS Profile (A): - Target Peptide - Lower side products from coupling - Potential for oxidation MS_Analysis->Result_A From Method A Result_B Expected MS Profile (B): - Target Peptide - Potential guanidinylation (+42 Da) - Potential for oxidation MS_Analysis->Result_B From Method B

References

Validation

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Met-OPfp vs. In Situ Activation for Methionine Incorporation

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the precise world of peptide synthesis, the choice of activation method for incorporating amino acids is a critical decision that dir...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the choice of activation method for incorporating amino acids is a critical decision that directly impacts yield, purity, and the integrity of the final peptide. This is particularly true for sensitive amino acids like methionine, which is susceptible to oxidation and racemization. This guide provides an objective, data-driven comparison between two prominent strategies for methionine incorporation: the use of pre-activated Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) and the more traditional in situ activation of Fmoc-L-Methionine (Fmoc-Met-OH) using common coupling reagents.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between these two approaches lies in the timing and nature of the carboxylic acid activation. Fmoc-Met-OPfp is a stable, pre-activated ester, ready for immediate coupling. In contrast, in situ activation involves generating the reactive species within the reaction vessel just before the coupling step, using reagents like HATU, HBTU, or DIC with an additive like Oxyma. This distinction has significant implications for reaction kinetics, side-reaction profiles, and overall workflow efficiency.

Data Presentation: A Quantitative Comparison

While direct head-to-head comparative data for methionine incorporation is not extensively published, the following tables summarize performance metrics gleaned from studies on pentafluorophenyl (PFP) esters and various in situ activation reagents. This data provides a strong basis for evaluating the potential performance of each method for methionine incorporation.

Performance Metric Fmoc-Met-OPfp (Pentafluorophenyl Ester) In Situ Activation (e.g., HATU/DIPEA) In Situ Activation (e.g., DIC/Oxyma)
Relative Coupling Speed Very High[1]High[2]Moderate to High[2]
Typical Crude Purity High to Quantitative[3]Very High (>90%)[4]High (>90%)[2]
Racemization Potential Very Low[1]Low to Moderate (can be sequence and base dependent)[5]Very Low[2]
Methionine Oxidation Risk Potentially lower due to faster coupling and fewer reagentsCan be influenced by reagents, reaction time, and atmospheric conditions[3]Can be influenced by reagents, reaction time, and atmospheric conditions[3]
Workflow Complexity Simpler: no pre-activation step needed[1]Requires pre-activation or co-addition of multiple reagentsRequires co-addition of multiple reagents
Key Byproducts PentafluorophenolTetramethylurea (from HBTU/HATU), Guanidinium byproductsDicyclohexylurea (DCU) or Diisopropylurea (DIU)

Delving Deeper: The Chemistry Behind the Methods

Understanding the underlying chemical pathways is crucial for selecting the appropriate method for a specific synthetic challenge.

The Pre-activated Approach: Fmoc-Met-OPfp

Fmoc-Met-OPfp is a highly reactive acylating agent due to the strong electron-withdrawing nature of the pentafluorophenyl group.[1] This pre-activation allows for a direct and rapid nucleophilic attack by the free amino group of the growing peptide chain, minimizing the time the activated methionine is exposed to the reaction conditions and thereby reducing the risk of side reactions.

Fmoc_Met_OPfp_Mechanism Fmoc_Met_OPfp Fmoc-Met-OPfp Coupled_Peptide Fmoc-Met-Peptide-Resin Fmoc_Met_OPfp->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin PFP_byproduct Pentafluorophenol Coupled_Peptide->PFP_byproduct +

Fmoc-Met-OPfp Coupling Mechanism
The On-the-Fly Approach: In Situ Activation

In situ activation methods utilize a coupling reagent to convert the carboxylic acid of Fmoc-Met-OH into a more reactive species within the reaction vessel. A common and highly effective example is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). HATU facilitates the formation of a highly reactive OAt-ester, which then rapidly acylates the peptide-resin.

In_Situ_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Met_OH Fmoc-Met-OH Active_Ester Fmoc-Met-OAt (Active Ester Intermediate) Fmoc_Met_OH->Active_Ester HATU HATU + DIPEA HATU->Active_Ester Coupled_Peptide Fmoc-Met-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Byproducts Tetramethylurea + HOAt Coupled_Peptide->Byproducts +

In Situ Activation with HATU

Experimental Protocols for a Comparative Study

To facilitate a direct and unbiased comparison, the following experimental workflow and protocols are provided. This setup is designed to assess coupling efficiency, racemization, and methionine oxidation for both methods under identical conditions.

Experimental_Workflow cluster_methods Parallel Synthesis start Start: Swollen Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection method_A Method A: Fmoc-Met-OPfp Coupling (3 eq. Fmoc-Met-OPfp in DMF) deprotection->method_A method_B Method B: In Situ Activation Coupling (3 eq. Fmoc-Met-OH, 2.9 eq. HATU, 6 eq. DIPEA in DMF) deprotection->method_B washing Wash Resin (DMF and DCM) method_A->washing method_B->washing cleavage Cleavage from Resin (TFA/TIS/H₂O) washing->cleavage analysis Crude Peptide Analysis cleavage->analysis hplc RP-HPLC (Purity Assessment) analysis->hplc chiral_hplc Chiral HPLC (Racemization Analysis) analysis->chiral_hplc ms LC-MS (Oxidation Quantification) analysis->ms

Comparative Experimental Workflow
General Materials and Reagents

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp)

  • Fmoc-L-Methionine (Fmoc-Met-OH)

  • HATU (or other desired in situ coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Dichloromethane (DCM)

  • Diethyl ether

Solid-Phase Peptide Synthesis (SPPS) Protocol (for a model peptide, e.g., Ac-Gly-Met-Gly-NH₂)

This protocol outlines the manual synthesis on a 0.1 mmol scale.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH using a standard in situ activation method (e.g., HATU/DIPEA).

  • Fmoc Deprotection: Repeat step 2.

  • Methionine Incorporation (Parallel Synthesis):

    • Vessel A (Fmoc-Met-OPfp): Add a solution of Fmoc-Met-OPfp (3 equivalents) in DMF to the resin. Allow to react for 1-2 hours.

    • Vessel B (In Situ Activation): In a separate vial, pre-activate Fmoc-Met-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes. Add this solution to the resin and allow to react for 1-2 hours.

  • Wash: After the coupling reaction, wash the resin in both vessels with DMF (5x) and DCM (3x).

  • Final Glycine Coupling and Capping: Repeat the deprotection step and couple the final Fmoc-Gly-OH. After the final coupling, cap the N-terminus with acetic anhydride.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether, centrifuge, and decant the ether. Wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Analytical Protocols for Comparison
  • Coupling Efficiency (Crude Purity Assessment by RP-HPLC):

    • Dissolve a small amount of the crude peptide from each method in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze by reverse-phase HPLC using a C18 column with a standard water/acetonitrile gradient containing 0.1% TFA.

    • Determine the percentage purity by integrating the area of the main peptide peak relative to the total area of all peaks detected at a suitable wavelength (e.g., 214 nm).[6]

  • Racemization Analysis (Chiral HPLC):

    • Analyze the crude peptide using a chiral HPLC column capable of separating diastereomers.

    • The mobile phase and gradient will be specific to the column and peptide.

    • Quantify the amount of the D-methionine containing diastereomer by comparing its peak area to the peak area of the desired L-methionine containing peptide.

  • Methionine Oxidation Quantification (LC-MS):

    • Analyze the crude peptide by liquid chromatography-mass spectrometry (LC-MS).

    • Monitor for the expected mass of the desired peptide and the mass corresponding to the peptide with one additional oxygen atom (+16 Da), which indicates the presence of methionine sulfoxide.[7]

    • Quantify the percentage of oxidized peptide by comparing the peak areas of the oxidized and non-oxidized peptide in the extracted ion chromatograms.

Conclusion and Recommendations

The choice between Fmoc-Met-OPfp and in situ activation for methionine incorporation is a nuanced one, with trade-offs between convenience, cost, and the specific demands of the peptide sequence.

  • Fmoc-Met-OPfp offers a streamlined workflow with its pre-activated nature, potentially leading to faster coupling times and a reduced risk of side reactions due to the absence of additional coupling reagents and bases.[1] This makes it an excellent choice for automated synthesis and for sequences where minimizing exposure of the activated amino acid to the reaction environment is critical.

  • In situ activation methods, particularly with modern uronium/aminium salt reagents like HATU, are highly efficient and versatile.[2] They are often more cost-effective for large-scale synthesis. Reagents like DIC/Oxyma are particularly well-suited for situations where racemization is a primary concern.[2] However, the need for pre-activation and the presence of additional reagents and byproducts can add complexity to the process.

For researchers prioritizing speed, simplicity, and potentially lower racemization risk for sensitive sequences, Fmoc-Met-OPfp is a compelling option. For those focused on cost-effectiveness and who have well-optimized protocols for in situ activation, reagents like HATU or DIC/Oxyma remain powerful and reliable choices. Ultimately, the optimal method will depend on the specific peptide, the scale of the synthesis, and the analytical resources available for characterization. This guide provides the framework for making an informed decision and for conducting a rigorous comparative evaluation in your own laboratory.

References

Comparative

A Comparative Guide to the Efficiency of Fmoc-Met-OPfp and Other Common Coupling Reagents in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing yield, p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) against three other widely used coupling reagents: HBTU, HATU, and a carbodiimide-based method (DIC/HOBt). This comparison is supported by a summary of expected performance data, detailed experimental protocols for evaluation, and mechanistic visualizations to aid in reagent selection.

Executive Summary

Fmoc-Met-OPfp is a pre-activated amino acid derivative, meaning the pentafluorophenyl (OPfp) ester acts as a good leaving group, allowing for direct reaction with the N-terminal amine of the growing peptide chain without the need for an additional in situ activation step.[1] This streamlined approach can minimize side reactions and is particularly advantageous for amino acids prone to racemization during activation.[2]

In contrast, reagents like HBTU, HATU, and DIC/HOBt require an in situ activation of the carboxylic acid of the incoming Fmoc-amino acid before coupling. HATU is generally considered one of the most efficient coupling reagents, demonstrating rapid kinetics and a low risk of racemization.[3] HBTU is a widely used and effective reagent, though generally considered slightly less reactive than HATU.[3] The DIC/HOBt method is a cost-effective option, but can be more prone to racemization if not carefully optimized.[4]

Data Presentation: Performance Comparison of Coupling Reagents

The following table summarizes illustrative performance data for the coupling of Fmoc-L-Methionine using the different reagents. This data is representative of typical outcomes in SPPS and is intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling Reagent/MethodCoupling Time (min)Crude Peptide Purity (%)Racemization (%)
Fmoc-Met-OPfp 30 - 120~95< 1
HBTU/DIPEA 20 - 60~92< 2
HATU/DIPEA 15 - 45> 95< 0.5
DIC/HOBt 45 - 180~90< 3

Experimental Protocols

To objectively evaluate the efficiency of these coupling reagents, a standardized experimental protocol is essential. The following outlines a general procedure for the synthesis of a model peptide containing methionine, allowing for a direct comparison of the coupling step.

General Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-L-Methionine (for activation with HBTU, HATU, DIC/HOBt)

  • Fmoc-L-Methionine-OPfp

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v)

  • DCM (Dichloromethane)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Experimental Workflow for Comparative Analysis

G cluster_prep Resin Preparation cluster_coupling Parallel Coupling of Fmoc-Met cluster_synthesis Peptide Elongation and Cleavage cluster_analysis Analysis Resin_Swelling Swell Rink Amide Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 Wash Resin with DMF Fmoc_Deprotection->Washing1 FmocMetOPfp Fmoc-Met-OPfp HBTU Fmoc-Met + HBTU/DIPEA HATU Fmoc-Met + HATU/DIPEA DIC_HOBt Fmoc-Met + DIC/HOBt Washing2 Wash Resin with DMF FmocMetOPfp->Washing2 HBTU->Washing2 HATU->Washing2 DIC_HOBt->Washing2 Continue_Synthesis Complete Synthesis of Model Peptide Washing2->Continue_Synthesis Final_Deprotection Final Fmoc Deprotection Continue_Synthesis->Final_Deprotection Cleavage Cleave Peptide from Resin Final_Deprotection->Cleavage HPLC_Purity Crude Purity by RP-HPLC Cleavage->HPLC_Purity Chiral_HPLC Racemization Analysis by Chiral HPLC Cleavage->Chiral_HPLC

Caption: General workflow for comparing coupling reagent efficiency.
Detailed Coupling Protocols

1. Fmoc-Met-OPfp Coupling:

  • To the deprotected resin, add a solution of Fmoc-Met-OPfp (2 equivalents relative to resin loading) in DMF.

  • Agitate the reaction vessel at room temperature for 30-120 minutes.

  • Monitor the reaction for completion using a qualitative ninhydrin test.[5]

  • Once complete, wash the resin with DMF.

2. HBTU Coupling:

  • In a separate vessel, dissolve Fmoc-Met (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 20-60 minutes.

  • Monitor the reaction for completion using the ninhydrin test.[6]

  • Once complete, wash the resin with DMF.

3. HATU Coupling:

  • In a separate vessel, dissolve Fmoc-Met (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 15-45 minutes.

  • Monitor the reaction for completion using the ninhydrin test.[5]

  • Once complete, wash the resin with DMF.

4. DIC/HOBt Coupling:

  • In a separate vessel, dissolve Fmoc-Met (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add the solution to the deprotected resin.

  • Add DIC (3 equivalents) to the reaction vessel.

  • Agitate the reaction vessel for 45-180 minutes.

  • Monitor the reaction for completion using the ninhydrin test.[6]

  • Once complete, wash the resin with DMF.

Peptide Cleavage and Analysis
  • After completion of the peptide synthesis, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dry the crude peptide pellet under vacuum.

  • Analyze the crude peptide for purity by reverse-phase HPLC (RP-HPLC).

  • Determine the extent of racemization by chiral HPLC analysis of the peptide diastereomers.[7]

Mechanistic Pathways of Coupling Reagents

The following diagrams illustrate the chemical pathways for the activation and coupling of an Fmoc-protected amino acid using the different reagents.

Fmoc-Met-OPfp Coupling Pathway

G FmocMetOPfp Fmoc-Met-OPfp (Pre-activated) CoupledPeptide Fmoc-Met-NH-Peptide-Resin FmocMetOPfp->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide PFP Pentafluorophenol CoupledPeptide->PFP releases

Caption: Direct coupling with pre-activated Fmoc-Met-OPfp.
HBTU Activation and Coupling Pathway

G FmocMet Fmoc-Met-COOH ActiveEster Fmoc-Met-OBt (Active Ester) FmocMet->ActiveEster HBTU HBTU HBTU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster base CoupledPeptide Fmoc-Met-NH-Peptide-Resin ActiveEster->CoupledPeptide TMU Tetramethylurea ActiveEster->TMU releases PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide HOBt HOBt CoupledPeptide->HOBt releases

Caption: HBTU-mediated activation and coupling.
HATU Activation and Coupling Pathway

G FmocMet Fmoc-Met-COOH ActiveEster Fmoc-Met-OAt (Active Ester) FmocMet->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster base CoupledPeptide Fmoc-Met-NH-Peptide-Resin ActiveEster->CoupledPeptide TMU Tetramethylurea ActiveEster->TMU releases PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide HOAt HOAt CoupledPeptide->HOAt releases

Caption: HATU-mediated activation and coupling.
DIC/HOBt Activation and Coupling Pathway

G FmocMet Fmoc-Met-COOH O_Acylisourea O-Acylisourea Intermediate FmocMet->O_Acylisourea DIC DIC DIC->O_Acylisourea HOBt HOBt ActiveEster Fmoc-Met-OBt (Active Ester) HOBt->ActiveEster O_Acylisourea->ActiveEster CoupledPeptide Fmoc-Met-NH-Peptide-Resin ActiveEster->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide CoupledPeptide->HOBt releases DIU Diisopropylurea CoupledPeptide->DIU releases

Caption: DIC/HOBt-mediated activation and coupling.

Conclusion

The choice of coupling reagent is a multifaceted decision that depends on the specific requirements of the peptide being synthesized, including its sequence, length, and the presence of racemization-prone residues.

  • Fmoc-Met-OPfp offers a simplified and efficient coupling method by eliminating the need for an in situ activation step, which can be particularly beneficial for sensitive amino acids like methionine.[1]

  • HATU stands out for its high reactivity and excellent suppression of racemization, making it a preferred choice for difficult sequences and when the highest purity is desired.[3]

  • HBTU is a reliable and widely used reagent that provides a good balance of efficiency and cost for routine peptide synthesis.

  • DIC/HOBt is a cost-effective option that can provide good results, although it may require longer reaction times and careful optimization to minimize side reactions, particularly racemization.[4]

For researchers and drug development professionals, a careful evaluation of these factors against the project's specific goals and budget will enable the selection of the most appropriate coupling strategy to ensure the successful synthesis of high-quality peptides.

References

Validation

Peptide Purity Showdown: Fmoc-Met-OPfp Method Demonstrates Superior Performance in Crude Peptide Synthesis

For researchers, scientists, and drug development professionals, the quest for high-purity synthetic peptides is paramount for reliable and reproducible results. A comparative analysis of crude peptide purity reveals tha...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for high-purity synthetic peptides is paramount for reliable and reproducible results. A comparative analysis of crude peptide purity reveals that the use of pre-activated Fmoc-L-Methionine Pentafluorophenyl Ester (Fmoc-Met-OPfp) in solid-phase peptide synthesis (SPPS) can yield significantly purer products compared to traditional in-situ activation methods.

The purity of a crude peptide, prior to purification, is a critical indicator of the efficiency of the synthesis process. Inefficient coupling reactions during SPPS lead to the formation of deletion sequences and other impurities, complicating downstream purification and potentially impacting experimental outcomes. The use of pentafluorophenyl (PFP) active esters, such as Fmoc-Met-OPfp, offers a highly effective strategy for achieving high crude peptide purity. The high reactivity of PFP esters facilitates rapid and efficient peptide bond formation, which can minimize undesirable side reactions.[1]

This guide provides an objective comparison of peptide purity achieved using Fmoc-Met-OPfp against other common coupling reagents, supported by experimental data and detailed protocols.

Purity Comparison of Crude Peptides

The following table summarizes the crude purity of a model peptide, the acyl carrier protein (ACP) fragment 65-74, synthesized using different coupling reagents. This peptide is a widely accepted benchmark for evaluating the performance of coupling reagents due to its challenging sequence.

Coupling Reagent/MethodCrude Peptide Purity (%)
Pentafluorophenyl (PFP) Ester (e.g., Fmoc-Met-OPfp) >90% [1]
HATU83.63%[1]
HCTU82.50%[1]
PyBOP48.11%[1]
Boc-SPPS (illustrative for a model pentapeptide)~55%[2]
Fmoc-SPPS with standard coupling (illustrative for a model pentapeptide)~75%[2]

Note: The data presented is compiled from different studies and is for comparative purposes. Actual purity can vary depending on the specific peptide sequence, synthesis conditions, and scale.

The Fmoc-SPPS Workflow: A Visual Guide

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Purity & Identity Analysis (RP-HPLC, Mass Spectrometry) Purification->Analysis

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Logical Comparison of Peptide Synthesis Methods

This diagram provides a logical comparison of the key characteristics of using pre-activated Fmoc-PFP esters versus other common peptide synthesis strategies.

Synthesis_Comparison cluster_methods Peptide Synthesis Methods cluster_outcomes Key Outcomes PFP_Ester Fmoc-Met-OPfp (Pre-activated) High_Purity Higher Crude Purity PFP_Ester->High_Purity Fewer_Side_Reactions Minimized Side Reactions PFP_Ester->Fewer_Side_Reactions Milder_Conditions Milder Synthesis Conditions PFP_Ester->Milder_Conditions InSitu_Activation In-Situ Activation (e.g., HATU, HCTU, PyBOP) Variable_Purity Variable Crude Purity InSitu_Activation->Variable_Purity Potential_Side_Reactions Potential for Side Reactions InSitu_Activation->Potential_Side_Reactions InSitu_Activation->Milder_Conditions Boc_SPPS Boc-SPPS Boc_SPPS->Variable_Purity Harsh_Cleavage Harsh Final Cleavage (HF) Boc_SPPS->Harsh_Cleavage

Logical Comparison of Peptide Synthesis Strategies.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met-OPfp

This protocol outlines a general procedure for manual Fmoc-SPPS using a pre-activated pentafluorophenyl ester.

a. Resin Swelling:

  • Place the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for 1-2 hours at room temperature with gentle agitation.[3]

b. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[5]

c. Coupling of Fmoc-Met-OPfp:

  • In a separate vial, dissolve the Fmoc-Met-OPfp (3-5 equivalents relative to resin loading) in DMF.[5]

  • (Optional) To catalyze the reaction, 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) can be added to the amino acid solution.[5]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.[4]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

d. Iterative Cycles: Repeat steps 1b and 1c for each subsequent amino acid in the peptide sequence.

e. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 1b).

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Peptide Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for determining the purity of synthetic peptides.[2]

a. Sample Preparation:

  • Dissolve the crude peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.[7]

  • Centrifuge the sample to remove any insoluble material.[7]

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is standard.[7]

  • Mobile Phase A: 0.1% TFA in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized based on the hydrophobicity of the peptide.[7]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV absorbance at 214-220 nm (for the peptide bond).[2]

c. Data Analysis: The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all detected peaks in the chromatogram.[2]

Conclusion

The data strongly suggests that the use of pre-activated Fmoc-amino acid pentafluorophenyl esters, such as Fmoc-Met-OPfp, is a highly effective strategy for achieving superior crude peptide purity in Fmoc-SPPS. The high reactivity of PFP esters often leads to more complete and efficient coupling reactions, thereby reducing the formation of common impurities like deletion sequences.[1] While other modern coupling reagents like HATU and HCTU also provide high efficiency, PFP esters represent a competitive and often advantageous alternative, particularly for the synthesis of challenging or complex peptide sequences. This can ultimately lead to a more streamlined purification process and a higher overall yield of the final, pure peptide.

References

Comparative

A Cost-Benefit Analysis of Fmoc-Met-OPfp in Peptide Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of solid-phase peptide synthesis (SPPS), the efficient incorporation of amino acids is paramount to achieving high yields and purity of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the efficient incorporation of amino acids is paramount to achieving high yields and purity of the final peptide product. Methionine, a crucial amino acid in many biologically active peptides, presents unique challenges due to the potential for side reactions, such as oxidation of its thioether side chain. The choice of activation method for Fmoc-L-Methionine (Fmoc-Met-OH) significantly impacts coupling efficiency, reaction times, cost, and the stereochemical integrity of the resulting peptide. This guide provides a comprehensive cost-benefit analysis of using the pre-activated pentafluorophenyl ester derivative, Fmoc-Met-OPfp, in comparison to other common activation strategies.

Executive Summary

The use of Fmoc-Met-OPfp offers a compelling advantage in peptide synthesis through its high reactivity, which leads to rapid and efficient coupling reactions.[1][2] This pre-activated ester simplifies the synthesis process by eliminating the need for in-situ coupling reagents, thereby reducing the potential for side reactions and simplifying purification.[1][3] While the initial procurement cost of Fmoc-Met-OPfp may be higher than that of the parent amino acid, Fmoc-Met-OH, a thorough cost-benefit analysis must consider factors such as coupling efficiency, potential for racemization, and overall impact on workflow and purity of the final peptide. This guide presents a detailed comparison of Fmoc-Met-OPfp with in-situ activation of Fmoc-Met-OH and the use of another common active ester, Fmoc-Met-OSu, supported by available data and detailed experimental protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for a comparative analysis of different methionine activation strategies.

Table 1: Cost Comparison of Methionine Derivatives

ReagentTypical PurityPrice per Gram (USD)*
Fmoc-Met-OH>99%$20 - $50
Fmoc-Met-OPfp>98%$150 - $300
Fmoc-Met-OSu>98%$100 - $200

*Prices are estimates and can vary significantly based on supplier, scale, and purity.

Table 2: Performance Comparison in Peptide Synthesis

ParameterFmoc-Met-OH + Coupling ReagentsFmoc-Met-OPfpFmoc-Met-OSu
Coupling Time 30 - 120 minutes15 - 60 minutes20 - 90 minutes
Relative Coupling Rate Dependent on reagentHighModerate to High
Typical Crude Purity Variable, sequence-dependentGenerally HighGenerally High
Racemization Risk Low to ModerateVery LowLow
Side Reactions Potential for reagent-related side productsMinimizedLow
Ease of Use Requires in-situ activationReady to useReady to use

Experimental Workflow and Protocols

The following section details the experimental workflow for a standard solid-phase peptide synthesis cycle and provides specific protocols for the coupling of Fmoc-Met using the different activation methods discussed.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Synthesis Washing1 Washing (DMF) Deprotection->Washing1 Remove Fmoc group Coupling Amino Acid Coupling Washing1->Coupling Prepare for coupling Coupling->Resin Elongate Peptide Chain Washing2 Washing (DMF) Coupling->Washing2 Form peptide bond Washing2->Deprotection Start next cycle

General workflow for a solid-phase peptide synthesis (SPPS) cycle.
Experimental Protocols

Protocol 1: Coupling using Fmoc-Met-OH with HBTU/HOBt

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Met-OH (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activation mixture to the deprotected resin. Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines. If the test is positive, repeat the coupling step.

Protocol 2: Coupling using Fmoc-Met-OPfp

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: Dissolve Fmoc-Met-OPfp (0.4 mmol, 4 eq) in DMF. The addition of an equivalent of HOBt can accelerate the reaction.[4]

  • Coupling: Add the Fmoc-Met-OPfp solution to the deprotected resin. Agitate the reaction vessel for 15-45 minutes at room temperature.

  • Washing and Confirmation: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Coupling using Fmoc-Met-OSu

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: Dissolve Fmoc-Met-OSu (0.4 mmol, 4 eq) in DMF.

  • Coupling: Add the Fmoc-Met-OSu solution to the deprotected resin. Agitate the reaction vessel for 20-60 minutes at room temperature.

  • Washing and Confirmation: Follow steps 5 and 6 from Protocol 1.

Cost-Benefit Analysis

Cost Considerations

The primary cost driver when choosing an activated methionine derivative is the upfront price of the reagent. As indicated in Table 1, Fmoc-Met-OPfp is generally the most expensive option, followed by Fmoc-Met-OSu, with Fmoc-Met-OH being the most economical. However, a comprehensive cost analysis must also account for the cost of coupling reagents (e.g., HBTU, HOBt, DIPEA) required for the in-situ activation of Fmoc-Met-OH, as well as potential downstream costs associated with lower yields or more complex purification.

Benefit Analysis

1. Coupling Efficiency and Speed: Pentafluorophenyl esters are highly reactive "active esters" due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group.[2][5] This high reactivity translates to significantly faster coupling times compared to in-situ activation methods.[2] Kinetic studies have shown that PFP esters couple much faster than other active esters like p-nitrophenyl (ONp) esters.[2] This rapid reaction can be particularly advantageous for sterically hindered couplings or for sequences prone to aggregation.

2. Reduced Side Reactions and Purity: The use of pre-formed active esters like Fmoc-Met-OPfp avoids exposing the growing peptide chain to the activating reagent and its byproducts.[1][2] This can minimize side reactions and lead to a cleaner crude product, simplifying subsequent purification steps. The thioether side chain of methionine is susceptible to oxidation, and while this is a concern throughout the synthesis and purification process, the cleaner and faster coupling with Fmoc-Met-OPfp can contribute to preserving the integrity of the methionine residue.

3. Racemization: Racemization is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. Methionine is among the amino acids that have the potential to cause racemization.[6] The use of pre-activated esters like Fmoc-Met-OPfp is generally associated with very low levels of racemization, as the activation step is performed under controlled conditions prior to its introduction to the peptide synthesis workflow. In contrast, in-situ activation, particularly with certain coupling reagents and bases, can increase the risk of epimerization.[6]

4. Workflow and Automation: Fmoc-Met-OPfp simplifies the peptide synthesis workflow as it does not require a separate pre-activation step.[3][4] This is particularly beneficial for automated peptide synthesis, where the stability and ready-to-use nature of the reagent can improve the reliability and efficiency of the process.[7]

Conclusion

The choice between Fmoc-Met-OPfp and other methionine activation strategies involves a trade-off between upfront reagent cost and overall synthesis efficiency, purity, and workflow simplicity. While Fmoc-Met-OH coupled with standard activating reagents is the most cost-effective option in terms of initial purchase price, it may lead to longer coupling times, a higher potential for side reactions, and an increased risk of racemization.

Fmoc-Met-OPfp, despite its higher initial cost, offers significant benefits in terms of rapid and clean coupling, minimized side reactions, and very low racemization potential. These advantages can translate into higher yields of the desired peptide, simplified purification, and a more streamlined workflow, particularly in automated synthesis. For the synthesis of complex, high-value peptides where purity and stereochemical integrity are paramount, the additional investment in Fmoc-Met-OPfp can be well justified by the improved outcomes and potential long-term cost savings in purification and quality control.

Ultimately, the decision should be made based on the specific requirements of the peptide being synthesized, the scale of the synthesis, and a thorough evaluation of the total cost of the synthesis process, including reagents, solvents, instrument time, and purification.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of Fmoc-Met-OPfp

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, particularly concerning the handling and disposal of chemical reagents. This guide provides comprehensiv...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, particularly concerning the handling and disposal of chemical reagents. This guide provides comprehensive, step-by-step procedures for the safe disposal of Fmoc-Met-OPfp (N-α-Fmoc-L-methionine pentafluorophenyl ester), ensuring a secure laboratory environment and compliance with safety regulations.

Safety and Handling Precautions

Fmoc-Met-OPfp is classified as a skin irritant (H315) and requires careful handling to avoid exposure. It is a combustible solid, necessitating storage away from heat and open flames. Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust.

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Met-OPfp, facilitating quick reference for handling and storage.

PropertyValueReference
CAS Number 86060-94-8[1]
Molecular Formula C₂₆H₂₀F₅NO₄S[1]
Molecular Weight 537.50 g/mol [1]
Melting Point 130-140 °C
Appearance White to slight yellow to beige powder
Storage Temperature 15-25°C
Purity ≥97.0% (HPLC)
Hazard Classifications Skin Irritant (Category 2)
Signal Word Warning

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Fmoc-Met-OPfp is to treat it as hazardous chemical waste. Do not dispose of this compound or its containers in regular trash or down the drain.

  • Solid Waste Collection:

    • Collect all solid waste containing Fmoc-Met-OPfp, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.

  • Liquid Waste Collection:

    • Solutions containing Fmoc-Met-OPfp, such as those from peptide synthesis processes, should be collected in a separate, designated hazardous waste container for liquid chemical waste.

    • Ensure that incompatible waste streams are not mixed. For instance, acidic and basic solutions should be stored in separate containers.

  • Container Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "Fmoc-Met-OPfp" or "N-α-Fmoc-L-methionine pentafluorophenyl ester"

      • The concentration and quantity of the waste

      • Any other chemical constituents of the waste mixture

      • The date of accumulation

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation, be well-ventilated, and be away from sources of ignition.[2]

    • Ensure that incompatible wastes are segregated within the SAA to prevent accidental reactions.[2]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]

    • Provide the EHS office or contractor with a detailed inventory of the waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of Fmoc-Met-OPfp, ensuring a logical and safe process.

cluster_preparation Preparation Phase cluster_collection Waste Collection cluster_processing Processing and Storage cluster_disposal Final Disposal A Don Appropriate PPE B Identify Waste Type (Solid or Liquid) A->B Ensure Safety D Collect Solid Waste B->D If Solid E Collect Liquid Waste B->E If Liquid C Use Designated Hazardous Waste Container F Securely Seal Container C->F D->C E->C G Label Container Correctly F->G H Store in Satellite Accumulation Area (SAA) G->H I Contact EHS or Licensed Waste Contractor H->I J Arrange for Waste Pickup I->J

Caption: Workflow for the proper disposal of Fmoc-Met-OPfp.

This structured approach to the disposal of Fmoc-Met-OPfp will help maintain a safe laboratory environment and ensure regulatory compliance. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Handling

Safeguarding Synthesis: A Comprehensive Guide to Handling Fmoc-Met-OPfp

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Fmoc-Met-OPfp (N-α-Fmoc-L-methionine pentafluorophenyl ester), a key reagent in solid-phase p...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Fmoc-Met-OPfp (N-α-Fmoc-L-methionine pentafluorophenyl ester), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Fmoc-Met-OPfp is classified as a skin irritant (H315)[1][2]. While specific toxicity data for the compound is limited, the pentafluorophenyl (OPfp) leaving group and the Fmoc-protected amino acid structure necessitate cautious handling to minimize exposure.

Required Personal Protective Equipment (PPE): All personnel handling Fmoc-Met-OPfp, whether in solid or solution form, must wear the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

  • Hand Protection: Nitrile gloves are required to prevent skin contact.[1] For prolonged handling or when working with solutions, consider double-gloving.

  • Body Protection: A standard laboratory coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection: When handling the solid powder, especially outside of a certified chemical fume hood, a dust mask or a respirator should be used to prevent inhalation.

Engineering Controls: All weighing and initial dissolution of solid Fmoc-Met-OPfp should be performed in a certified chemical fume hood to control airborne particles.

Hazard and Safety Data Summary

ParameterFmoc-Met-OPfpPentafluorophenol (PFP) - Byproduct Surrogate
GHS Hazard Statements H315: Causes skin irritation[1][2]H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning[1][2]Warning
Appearance White to off-white solid powder[2]White crystalline solid
Occupational Exposure Limits No data availableNo data available
LD50 (Oral, Rat) No data available330 mg/kg
LD50 (Dermal, Laboratory Animal) No data available1,120 mg/kg

Note: Data for Pentafluorophenol (PFP) is provided as a surrogate to assess the potential hazards of the leaving group byproduct.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for the use of Fmoc-Met-OPfp in a typical Fmoc-based solid-phase peptide synthesis workflow.

Step 1: Reagent Preparation

  • Don all required PPE as outlined in Section 1.

  • Perform all weighing of solid Fmoc-Met-OPfp inside a chemical fume hood to minimize inhalation risk.

  • Prepare a stock solution of the required concentration by dissolving the powder in a suitable solvent (e.g., Dimethylformamide - DMF).

Step 2: Coupling Reaction

  • In a dedicated reaction vessel, add the deprotected resin.

  • Add the Fmoc-Met-OPfp solution to the resin.

  • The reaction can be monitored for completion using standard methods.

  • Once the coupling is complete, drain the reaction solution into a designated liquid waste container.

Step 3: Washing

  • Wash the resin thoroughly with DMF to remove any unreacted Fmoc-Met-OPfp and the pentafluorophenol byproduct.

  • Collect all washings in the same designated liquid waste container.

Step 4: Post-Handling

  • Thoroughly clean all glassware and equipment that came into contact with Fmoc-Met-OPfp using an appropriate solvent.

  • Wipe down the work area, including the fume hood sash and surfaces, with a suitable cleaning agent.

  • Remove and dispose of gloves and any other contaminated disposable materials in the designated solid waste container.

  • Wash hands thoroughly with soap and water after completing the procedure.

Spill and Disposal Plan

A proactive plan for managing spills and waste is crucial for maintaining a safe laboratory environment.

4.1 Spill Response

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning materials into a sealed container labeled as "Hazardous Waste."

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Wearing appropriate PPE, collect the absorbed material into a sealed container labeled as "Hazardous Waste."

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the affected area until cleared by EHS personnel.

4.2 Waste Disposal

All waste generated from the handling and use of Fmoc-Met-OPfp must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid materials, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste:

    • Collect all solutions containing Fmoc-Met-OPfp, including reaction mixtures and solvent washes, in a dedicated, sealed container for liquid chemical waste. This waste stream will contain the pentafluorophenol byproduct and should be considered halogenated waste.

  • Final Disposal:

    • All waste containers must be disposed of through your institution's certified chemical waste disposal program. High-temperature incineration is the recommended method for the destruction of pentafluorophenol-containing waste.

Experimental Protocol: Fmoc-Met-OPfp Coupling in SPPS

This protocol details the manual coupling of Fmoc-Met-OPfp onto a resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Met-OPfp

  • Dimethylformamide (DMF)

  • Piperidine solution in DMF (e.g., 20%)

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the piperidine solution to the resin and agitate for 5-10 minutes.

    • Drain the piperidine solution into a designated waste container.

    • Repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Met-OPfp in DMF.

    • Add the Fmoc-Met-OPfp solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.

  • Washing:

    • Drain the coupling solution into the liquid waste container.

    • Wash the resin with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times) to prepare for the next cycle or final cleavage.

Workflow Diagrams

handle_dispose_workflow Fmoc-Met-OPfp Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Weigh in Fume Hood) couple 2. Coupling Reaction prep->couple wash 3. Resin Washing couple->wash liquid_waste Liquid Waste (Solutions, Washes) couple->liquid_waste Reaction Solution cleanup 4. Post-Handling Cleanup wash->cleanup wash->liquid_waste Solvent Washes solid_waste Solid Waste (Gloves, etc.) cleanup->solid_waste Contaminated Disposables final_disposal Final Disposal (Certified Vendor) solid_waste->final_disposal liquid_waste->final_disposal spill_solid Spill Cleanup (Solid) spill_solid->final_disposal spill_liquid Spill Cleanup (Liquid) spill_liquid->final_disposal

Caption: Workflow for handling and disposal of Fmoc-Met-OPfp.

spss_workflow Fmoc-SPPS Coupling Workflow with Fmoc-Met-OPfp start Start: Swell Resin deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling (Add Fmoc-Met-OPfp) wash1->coupling wash2 Wash with DMF/DCM coupling->wash2 wash2->deprotection Repeat for next amino acid next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle

Caption: Experimental workflow for Fmoc-SPPS using Fmoc-Met-OPfp.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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